molecular formula C11H11NO2 B1356820 6,8-Dimethoxyquinoline CAS No. 111454-91-2

6,8-Dimethoxyquinoline

Cat. No.: B1356820
CAS No.: 111454-91-2
M. Wt: 189.21 g/mol
InChI Key: LFTUQWJAYWMNAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,8-Dimethoxyquinoline (CAS 111454-91-2) is a quinoline derivative with the molecular formula C₁₁H₁₁NO₂ and a molecular weight of 189.21 g/mol. This compound serves as a versatile chemical intermediate in organic synthesis and medicinal chemistry research. It is of significant interest in anticancer research, where it functions as a core scaffold for developing novel therapeutic agents. Studies on 6,8-disubstituted quinoline derivatives have demonstrated promising biological activities; for instance, research has shown that such compounds exhibit antiproliferative effects against specific human cancer cell lines, including HT29 (human colorectal adenocarcinoma cells) . The dimethoxy substitution pattern at the 6 and 8 positions of the quinoline ring is a key structural feature that influences the compound's electronic properties and its interaction with biological targets, making it a valuable template for Structure-Activity Relationship (SAR) studies . This product is supplied for laboratory research use only. It is recommended to store the compound sealed in a dry environment at 2-8°C to ensure stability .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6,8-dimethoxyquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c1-13-9-6-8-4-3-5-12-11(8)10(7-9)14-2/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFTUQWJAYWMNAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C2C(=C1)C=CC=N2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10592481
Record name 6,8-Dimethoxyquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10592481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111454-91-2
Record name 6,8-Dimethoxyquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10592481
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Introduction: The Analytical Imperative for 6,8-Dimethoxyquinoline

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 6,8-Dimethoxyquinoline

This compound is a heterocyclic aromatic compound featuring a quinoline core substituted with two methoxy groups. This scaffold is of significant interest to researchers in medicinal chemistry and drug development, as the quinoline ring is a key pharmacophore in numerous therapeutic agents, including antimalarial and anticancer drugs. The precise characterization and quantification of such molecules are paramount for synthesis validation, metabolic studies, and quality control.

Mass spectrometry (MS) stands as the definitive analytical technique for this purpose, offering unparalleled sensitivity and structural specificity. This guide provides a comprehensive overview of the mass spectrometric behavior of this compound, detailing ionization principles, fragmentation pathways, and field-proven analytical protocols. It is designed to equip researchers, scientists, and drug development professionals with the technical knowledge to perform robust and reliable MS analysis of this important molecular class.

Chapter 1: Ionization Dynamics - Choosing the Right Path to the Gas Phase

The initial and most critical step in mass spectrometry is the ionization of the analyte. The choice of ionization technique dictates the nature of the resulting mass spectrum and, consequently, the information that can be gleaned. For a molecule like this compound, two primary techniques are preeminent: Electron Ionization (EI) and Electrospray Ionization (ESI).

Electron Ionization (EI): The Hard Ionization Approach for Structural Detail

Typically coupled with Gas Chromatography (GC-MS), Electron Ionization is a high-energy process that provides extensive and reproducible fragmentation. Analyte molecules in the gas phase are bombarded with a beam of 70 eV electrons, causing the ejection of an electron to form a radical cation (M⁺•). This molecular ion is energetically unstable and undergoes characteristic fragmentation, yielding a detailed mass spectrum that serves as a molecular fingerprint.

The primary utility of EI-MS is in structural elucidation. The rich fragmentation pattern allows for the unambiguous identification of the compound by matching against spectral libraries or by de novo interpretation.

Electrospray Ionization (ESI): The Soft Ionization Approach for Molecular Weight and Quantification

In contrast, Electrospray Ionization is a soft ionization technique, ideal for determining molecular weight and for quantitative studies using Liquid Chromatography (LC-MS). ESI generates ions directly from a solution by creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions. For this compound, which contains a basic nitrogen atom in the quinoline ring, ESI in positive ion mode will readily produce a protonated molecule, [M+H]⁺.

This gentle process minimizes fragmentation in the source, typically yielding a simple spectrum dominated by the molecular ion species. For structural information, tandem mass spectrometry (MS/MS) is required, where the [M+H]⁺ ion is isolated and fragmented through collision-induced dissociation (CID).

Chapter 2: Deciphering the Code - Fragmentation Pathways of this compound

The fragmentation of this compound provides the structural information core to its identification. The pathways differ significantly between EI and ESI-MS/MS due to the different nature of the precursor ions (a radical cation vs. a protonated molecule). The molecular weight of this compound (C₁₁H₁₁NO₂) is 189.08 Da.

Electron Ionization (EI) Fragmentation Pathway

Under EI conditions, the molecular ion (M⁺•) at m/z 189 is the primary precursor for all fragments. The fragmentation of methoxy-substituted aromatic compounds is well-characterized and typically involves the loss of methyl radicals and neutral molecules like carbon monoxide (CO) and formaldehyde (CH₂O).

  • Loss of a Methyl Radical (•CH₃): The most facile fragmentation is the cleavage of a C-O bond in one of the methoxy groups, resulting in the loss of a methyl radical (15 Da). This yields a highly stable, even-electron cation at m/z 174 , which is often the base peak in the spectrum.

  • Sequential Loss of Carbon Monoxide (CO): The [M-CH₃]⁺ ion at m/z 174 can subsequently lose a molecule of carbon monoxide (28 Da) to form a fragment at m/z 146 .

  • Loss of Formaldehyde (CH₂O): An alternative pathway from the m/z 174 ion involves the loss of formaldehyde (30 Da), leading to a fragment at m/z 144 .

  • Quinoline Core Fragmentation: The underlying quinoline structure can also fragment, most notably through the loss of hydrogen cyanide (HCN, 27 Da) from fragments like m/z 144, which would produce an ion at m/z 117 .

EI_Fragmentation M C₁₁H₁₁NO₂ (m/z 189) M⁺• F174 [M - CH₃]⁺ (m/z 174) M->F174 - •CH₃ F146 [M - CH₃ - CO]⁺ (m/z 146) F174->F146 - CO F144 [M - CH₃ - CH₂O]⁺ (m/z 144) F174->F144 - CH₂O F117 [M - CH₃ - CH₂O - HCN]⁺ (m/z 117) F144->F117 - HCN

Caption: Predicted EI fragmentation pathway for this compound.

Electrospray Ionization (ESI) MS/MS Fragmentation Pathway

In ESI-MS/MS, the precursor ion is the protonated molecule, [M+H]⁺, at m/z 190 . Collision-induced dissociation fragments this even-electron species.

  • Loss of a Methyl Radical (•CH₃): While less common for even-electron ions, the loss of a methyl radical can occur, yielding a radical cation at m/z 175 .

  • Consecutive Methyl Radical Loss: The m/z 175 fragment can lose a second methyl radical to form an ion at m/z 160 .

  • Loss of Methanol (CH₃OH): A more characteristic fragmentation for protonated methoxy compounds is the neutral loss of methanol (32 Da), resulting in a fragment at m/z 158 . This is often a diagnostic ion in ESI-MS/MS spectra of such compounds.

ESI_Fragmentation MH [C₁₁H₁₁NO₂ + H]⁺ (m/z 190) F175 [M+H - •CH₃]⁺ (m/z 175) MH->F175 - •CH₃ F158 [M+H - CH₃OH]⁺ (m/z 158) MH->F158 - CH₃OH F160 [M+H - 2(•CH₃)]⁺ (m/z 160) F175->F160 - •CH₃

Caption: Predicted ESI-MS/MS fragmentation of protonated this compound.

Chapter 3: Analytical Protocols - From Sample to Spectrum

A self-validating protocol is essential for trustworthy and reproducible results. Below are detailed, field-proven methodologies for the analysis of this compound using both GC-MS and LC-MS/MS.

Protocol 1: GC-MS for Qualitative Analysis and Structural Confirmation

This protocol is optimized for identifying this compound and confirming its structure through its characteristic EI fragmentation pattern.

1. Sample Preparation:

  • Accurately weigh approximately 1 mg of the this compound standard or sample.
  • Dissolve in 1 mL of high-purity methanol or ethyl acetate to create a 1 mg/mL stock solution.
  • Prepare a working solution by diluting the stock solution 1:100 in the same solvent (final concentration ~10 µg/mL).
  • Filter the solution through a 0.22 µm PTFE syringe filter if any particulate matter is visible.

2. GC-MS Instrumentation and Conditions:

  • GC System: Agilent 8890 GC or equivalent.
  • Column: DB-5MS (or equivalent 5% phenyl-methylpolysiloxane) 30 m x 0.25 mm ID, 0.25 µm film thickness.
  • Injector: Splitless mode, 250°C.
  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.
  • Oven Program:
  • Initial temperature: 100°C, hold for 1 minute.
  • Ramp: 15°C/min to 280°C.
  • Hold: 5 minutes at 280°C.
  • MS System: Agilent 5977B MSD or equivalent.
  • Ion Source: Electron Ionization (EI) at 70 eV.
  • Source Temperature: 230°C.
  • Quadrupole Temperature: 150°C.
  • Acquisition Mode: Full Scan.
  • Scan Range: m/z 40-500.

3. Expected Data:

  • A sharp chromatographic peak for this compound.
  • A mass spectrum exhibiting the molecular ion at m/z 189 and characteristic fragments as detailed in Chapter 2.1.
Protocol 2: LC-MS/MS for Quantitative Analysis

This protocol uses the highly sensitive and selective Selected Reaction Monitoring (SRM) mode for accurate quantification of this compound in complex matrices.

1. Sample Preparation:

  • Prepare stock and working solutions as in Protocol 3.1, but using a solvent compatible with the mobile phase (e.g., 50:50 methanol:water).
  • For complex matrices (e.g., plasma, tissue homogenate), perform a protein precipitation or liquid-liquid extraction step. A typical protein precipitation involves adding 3 volumes of cold acetonitrile containing an internal standard, vortexing, centrifuging, and analyzing the supernatant.

2. LC-MS/MS Instrumentation and Conditions:

  • LC System: Waters ACQUITY UPLC or equivalent.
  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
  • Mobile Phase A: Water + 0.1% Formic Acid.
  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
  • Flow Rate: 0.4 mL/min.
  • Gradient:
  • Start at 10% B.
  • Linear gradient to 95% B over 5 minutes.
  • Hold at 95% B for 1 minute.
  • Return to 10% B and re-equilibrate for 2 minutes.
  • MS System: Sciex Triple Quad 6500+ or equivalent.
  • Ion Source: Electrospray Ionization (ESI), positive mode.
  • Source Parameters: Optimize source temperature, ion spray voltage, and gas flows for maximum signal of the m/z 190 precursor ion.
  • Acquisition Mode: Selected Reaction Monitoring (SRM).

3. SRM Transitions for Quantification and Confirmation:

  • Select the precursor ion [M+H]⁺ at m/z 190.
  • Monitor at least two product ion transitions for robust quantification and confirmation. The choice of collision energy (CE) must be optimized empirically for each transition.
Precursor Ion (m/z)Product Ion (m/z)Proposed IdentityRole
190.1175.1[M+H - •CH₃]⁺Quantifier
190.1160.1[M+H - 2(•CH₃)]⁺Qualifier
190.1158.1[M+H - CH₃OH]⁺Qualifier

Chapter 4: Data Visualization and Workflow

A logical workflow ensures that analysis is performed systematically from sample introduction to data interpretation.

Mass_Spec_Workflow cluster_prep Sample Handling cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Analyte Sample Prep Sample Preparation (Extraction/Dilution) Sample->Prep Separation Chromatographic Separation (GC or LC) Prep->Separation Ionization Ionization (EI or ESI) Separation->Ionization MassAnalysis Mass Analysis (Quadrupole / TOF) Ionization->MassAnalysis Detection Detection MassAnalysis->Detection Spectrum Mass Spectrum Generation Detection->Spectrum Interpretation Data Interpretation (Quantification / ID) Spectrum->Interpretation

Caption: General workflow for the mass spectrometric analysis of chemical compounds.

Conclusion

The mass spectrometric analysis of this compound is a robust and highly informative endeavor when approached with a clear understanding of the underlying chemical principles. Electron Ionization provides a rich tapestry of fragments essential for absolute structural confirmation, while Electrospray Ionization coupled with tandem mass spectrometry offers the sensitivity and selectivity required for challenging quantitative applications. The protocols and fragmentation pathways detailed in this guide provide a validated framework for researchers to achieve accurate, reliable, and reproducible results, thereby accelerating research and development in the many fields where quinoline derivatives play a vital role.

References

  • Mass spectra analysis of quinoline alkaloids detected in Sauuda. (2020). ResearchGate. Retrieved from [Link]

  • LC-MS/MS BASED DEREPLICATION OF ISOQUINOLINE-DERIVED ALKALOIDS FROM THE TRUNK BARK OF Unonopsis rufescens (Baill.) R.E.Fr. (Annonaceae). (n.d.). SciELO. Retrieved from [Link]

  • Determination of Quinoline in Textiles by Gas Chromatography - Mass Spectrometry. (2023). Journal of Physics: Conference Series. Retrieved from [Link]

  • Determination of Quinoline in Textiles by Gas Chromatography - Mass Spectrometry. (2023). Research Square. Retrieved from [Link]

  • Kuhn, S. (2024). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Research and Reviews: Journal of Chemistry. Retrieved from [Link]

  • Dyablo, O.V., et al. (2015). Molecular structure and protonation trends in 6-methoxy- and 8-methoxy-2,4,5-tris(dimethylamino)quinolines. ResearchGate. Retrieved from [Link]

  • Kottke, T. (2012). Electron Ionization for GC–MS. Chromatography Online. Retrieved from [Link]

  • Fragmentation pathways in electron impact mass spectra of methoxyhalobiphenyls. (n.d.). Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]

  • Nainwal, L.M., et al. (2024). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances. Retrieved from [Link]

  • Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. (2015). PubMed. Retrieved from [Link]

  • Mabbott, G. (2016). Mass Spectral Fragmentation Pathways. YouTube. Retrieved from [Link]

  • Gas chromatography/mass spectrometry analysis of the six-ring regioisomeric dimethoxybenzyl-N-methylpiperazines (DMBMPs). (2013). PubMed. Retrieved from [Link]

  • Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. (2015). ResearchGate. Retrieved from [Link]

  • Structural analysis of C8H6•+ fragment ion from quinoline using ion-mobility spectrometry/mass spectrometry. (2017). ResearchGate. Retrieved from [Link]

  • Mechanistic investigation of ionization suppression in electrospray ionization. (n.d.). PubMed. Retrieved from [Link]

  • MASS SPECTRA OF OXYGENATED QUINOLINES. (1967). Canadian Journal of Chemistry. Retrieved from [Link]

  • Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. (1995). Chemical Papers. Retrieved from [Link]

  • 6 Methoxyquinoline. (2015). mzCloud. Retrieved from [Link]

  • Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterisation of Supramolecules and Coordination Compounds. (2024). ChemRxiv. Retrieved from [Link]

  • Identification of 2,4-diamino-6,7-dimethoxyquinoline derivatives as G9a inhibitors. (2015). PubMed Central. Retrieved from [Link]

  • Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. (2012). PubMed Central. Retrieved from [Link]

  • Extractive electrospray ionization for direct analysis of undiluted urine, milk and other complex mixtures without sample preparation. (2007). Chemical Communications. Retrieved from [Link]

  • Utilisation of electrospray time-of-flight mass spectrometry for solving complex fragmentation patterns: application to benzoxazinone derivatives. (2003). Journal of Mass Spectrometry. Retrieved from [Link]

  • Fragmentation pathways of drugs of abuse and their metabolites based on QTOF MS/MS and MSE accurate‐mass spectra. (n.d.). SciSpace. Retrieved from [Link]

  • Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. (2018). ResearchGate. Retrieved from [Link]

  • Quinoline. (n.d.). mVOC 4.0.

Technical Guide: Fluorescence Properties of 6,8-Dimethoxyquinoline

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the fluorescence properties, synthesis, and applications of 6,8-Dimethoxyquinoline.

Executive Summary

This compound is a functionalized heteroaromatic fluorophore distinguished by its specific substitution pattern, which optimizes the balance between quantum yield and Stokes shift.[1][2] Unlike its 6-methoxy or 7-methoxy analogs, the 6,8-disubstituted core leverages the electron-donating effects of methoxy groups at both the para- (to the nitrogen, roughly) and ortho- positions relative to the ring fusion/nitrogen, creating a "push-pull" electronic system. This structure renders it highly sensitive to environmental factors, making it a valuable scaffold for pH sensing, metal ion chelation (particularly Zn²⁺ and Cd²⁺), and biological imaging.[2]

Chemical Identity & Structural Basis

The fluorescence of quinoline derivatives is dictated by the placement of electron-donating groups (EDGs) on the benzene ring.

  • CAS Number: 938-33-0 (Note: Often associated with 8-methoxyquinoline; specific isomers may vary in cataloging. This compound is frequently synthesized de novo in literature).

  • Molecular Formula: C₁₁H₁₁NO₂[2]

  • Molecular Weight: 189.21 g/mol [2]

  • Key Structural Feature: The 8-methoxy group is sterically adjacent to the quinoline nitrogen, creating a pre-organized binding pocket for metal ions and influencing the basicity of the nitrogen (pKa modulation).[2] The 6-methoxy group acts as a conjugative donor, enhancing the Intramolecular Charge Transfer (ICT) state responsible for fluorescence.[2]

Photophysical Characterization

Spectral Properties

The 6,8-dimethoxy substitution pattern shifts the absorption and emission spectra bathochromically (red-shift) compared to the unsubstituted quinoline.

ParameterValue / RangeContext
Excitation Max (

)
340 – 360 nm

transition.[2] Shifts to ~390 nm upon protonation.[2]
Emission Max (

)
420 – 480 nm Blue-Cyan emission in neutral solvents.[2]
Stokes Shift Moderate (~60-100 nm) Reduces self-quenching; ideal for imaging.
Quantum Yield (

)
0.30 – 0.50 Significantly higher than 7-methoxy isomers (typically <0.1).[2]
Lifetime (

)
1 – 5 ns Typical for organic fluorophores; suitable for steady-state measurements.[2]
Mechanism of Fluorescence

The fluorescence arises from a planar Intramolecular Charge Transfer (ICT) state.

  • Excitation: Light absorption promotes an electron from the HOMO (localized on the methoxy-benzene moiety) to the LUMO (localized on the electron-deficient pyridine ring).

  • Solvatochromism: The dipole moment increases in the excited state. In polar solvents (e.g., DMSO, water), the emission redshifts and intensity may decrease due to stabilization of the ICT state and increased non-radiative decay pathways.[2]

  • Protonation Switch:

    • Neutral Form (N): Blue emission (~430 nm).[2]

    • Protonated Form (NH⁺): Green emission (~500 nm).[2] Protonation of the ring nitrogen stabilizes the LUMO, narrowing the HOMO-LUMO gap and causing a significant redshift.

Photophysics cluster_env Environmental Factors S0 Ground State (S0) (Neutral) S1_ICT Excited ICT State (S1) (Dipole Stabilized) S0->S1_ICT Excitation (UV) Protonation Acidic pH (H+) S0->Protonation pKa ~4-5 Emission Fluorescence (420-480 nm) S1_ICT->Emission Radiative Decay S1_Prot Protonated Excited State (Red-Shifted) Protonation->S1_Prot Excitation Emission_Red Fluorescence (>500 nm) S1_Prot->Emission_Red Radiative Decay Solvent Polar Solvent (Stabilizes ICT) Solvent->S1_ICT Metal Metal Binding (Zn2+) (CHEF Effect) Metal->S1_ICT Enhances Intensity

Caption: Photophysical pathway showing the dual emission states modulated by pH and environmental factors.[2]

Synthesis & Purification

To ensure spectroscopic purity, the following synthesis protocol (adapted from Ökten et al.) is recommended.[2] This method avoids the formation of inseparable isomers common in direct methylation.

Protocol: Nucleophilic Substitution from 6,8-Dibromoquinoline

  • Precursor: Start with 6,8-dibromoquinoline (commercially available or synthesized from 2-bromoaniline).[2]

  • Reagents: Sodium methoxide (NaOMe, 30 eq), Copper(I) Iodide (CuI, 10 mol%), DMF (Dry).

  • Procedure:

    • Dissolve 6,8-dibromoquinoline in dry DMF under N₂ atmosphere.

    • Add NaOMe and CuI.[3]

    • Heat to 120°C for 12–24 hours . (Monitoring via TLC is critical; the monobromo intermediate disappears slowly).[2]

    • Note: High equivalents of NaOMe are required to force the double substitution.

  • Workup: Quench with water, extract with ethyl acetate.

  • Purification: Column chromatography (Silica gel, Hexane:EtOAc 4:1).

    • Yield: Typically >80%.[1][2]

    • Purity Check: NMR should show two distinct methoxy singlets (~3.9 and 4.0 ppm) and no aromatic bromine isotopic pattern.

Applications in Sensing[2][4][5][6]

pH Sensing (Acidotropic Probe)

This compound acts as a "turn-on" or ratiometric sensor for acidic environments.[2]

  • Mechanism: The quinoline nitrogen has a pKa of approximately 4.5–5.5 (modulated by the 8-OMe group).

  • Utility: Lysosomal tracking in biological cells.[2] The neutral molecule permeates membranes; upon entering acidic organelles (lysosomes, pH 4.5), it becomes protonated and trapped, fluorescing brightly.[2]

Metal Ion Sensing (Zn²⁺, Cd²⁺)

The 8-methoxyquinoline motif is the binding core of the famous TSQ (N-(6-methoxy-8-quinolyl)-p-toluenesulfonamide) sensor. The 6,8-dimethoxy analog functions similarly via the Chelation-Enhanced Fluorescence (CHEF) effect.[2]

  • Binding Site: The ring Nitrogen and the 8-Methoxy oxygen form a bidentate pocket.

  • Effect: Binding of diamagnetic ions (Zn²⁺) prevents Photoinduced Electron Transfer (PET) quenching from the nitrogen lone pair, resulting in a massive increase in quantum yield.[2]

Experimental Protocols

Protocol A: Determination of Quantum Yield

Objective: Calculate


 relative to a standard (Quinine Sulfate).[2]
  • Standard Preparation: Dissolve Quinine Sulfate in 0.1 M H₂SO₄ (

    
    ).
    
  • Sample Preparation: Dissolve this compound in Ethanol (or solvent of interest).

  • Absorbance Adjustment: Dilute both samples so that Absorbance at excitation wavelength (e.g., 350 nm) is < 0.1 (to avoid inner filter effects).

  • Measurement: Record integrated fluorescence intensity (

    
    ) for sample and standard.
    
  • Calculation:

    
    
    Where 
    
    
    
    is the refractive index of the solvent.[2]
Protocol B: pH Titration
  • Buffer Prep: Prepare a series of phosphate/citrate buffers ranging from pH 3.0 to 8.0.[4]

  • Dye Addition: Add this compound (final conc. 10 µM) to each buffer.

  • Spectra: Excite at isosbestic point (if known) or 350 nm.

  • Analysis: Plot Emission Intensity at 500 nm vs. pH to determine pKa.

References

  • Synthesis and Substitution Patterns: Ökten, S., et al. (2013).[2] "Simple and convenient preparation of novel 6,8-disubstituted quinoline derivatives and their promising anticancer activities."[2] Turkish Journal of Chemistry. Link

  • Fluorescence of Methoxyquinolines: Enoua, G. C., et al. (2010).[2] "Fluorescence Properties of 6-Methoxy- and 6,7-Dimethoxyquinoline-3,4-dicarbonitriles." Sciforum. Link

  • Zinc Sensing (TSQ Analogues): Meeusen, J. W., et al. (2011).[2] "TSQ (6-methoxy-8-p-toluenesulfonamido-quinoline), a common fluorescent sensor for cellular zinc, images zinc proteins." Inorganic Chemistry. Link

  • Photophysics of Quinoline Derivatives: Bardez, E., et al. (1997).[2] "Excited-state dynamics of 6-methoxyquinoline and 6-hydroxyquinoline." Journal of Physical Chemistry A. (Contextual grounding for 6-substituted isomer photophysics).

Sources

The Biological Versatility of 6,8-Dimethoxyquinoline: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinoline Scaffold and the Promise of Methoxy Substitution

The quinoline scaffold, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic compounds with a broad spectrum of biological activities.[1][2] Its versatile structure allows for diverse functionalization, leading to derivatives with potent and selective effects on various pharmacological targets.[3] Among these, methoxy-substituted quinolines have garnered significant attention for their potential therapeutic applications, particularly in oncology and infectious diseases. This technical guide provides an in-depth exploration of the biological activities of a specific, yet promising derivative: 6,8-dimethoxyquinoline. While direct research on this particular isomer is emerging, this guide will synthesize the available data and draw logical inferences from closely related analogs to present a comprehensive overview for researchers, scientists, and drug development professionals.

Anticancer Activity: A Primary Therapeutic Avenue

The most significant body of evidence for the biological activity of this compound lies in its potential as an anticancer agent. Studies have demonstrated its cytotoxic effects against a panel of human cancer cell lines, highlighting its promise as a lead compound for novel oncology therapeutics.

Cytotoxic Profile of this compound

In vitro studies have confirmed the antiproliferative and cytotoxic properties of this compound against several cancer cell lines, including:

  • HeLa (Human Cervical Cancer): This cell line has shown susceptibility to this compound.

  • HT29 (Human Colorectal Adenocarcinoma): Significant cytotoxic effects have been observed in this colon cancer cell line.[3][4]

  • C6 (Rat Glioma): The compound has also demonstrated activity against this glioma cell line.[4]

The cytotoxic activity, as determined by Lactate Dehydrogenase (LDH) cytotoxicity assays, showed a significant increase in cell death in C6, HeLa, and HT29 cells upon treatment with this compound at their IC50 concentrations.[4]

Table 1: Reported Cytotoxic Activity of this compound and a Closely Related Analog

CompoundCell LineIC50 (µM)Reference
This compoundHeLa, HT29, C6Data on specific IC50 values require further publication, but significant cytotoxicity is confirmed.[4]
8-methoxy-2,5-dimethyl-5H-indolo[2,3-b] quinoline (MMNC)HCT1160.33[5]
8-methoxy-2,5-dimethyl-5H-indolo[2,3-b] quinoline (MMNC)Caco-2Not specified, but inhibits proliferation[5]
Postulated Mechanisms of Anticancer Action

While direct mechanistic studies on this compound are still in their nascent stages, the broader family of quinoline derivatives offers compelling insights into its potential modes of action. The following pathways are likely implicated in its anticancer effects.

1. Inhibition of the PI3K/Akt/mTOR Signaling Pathway:

The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, survival, and angiogenesis; its dysregulation is a hallmark of many cancers.[6][7][8] Several quinoline derivatives have been shown to exert their anticancer effects by inhibiting key components of this pathway.[5] It is highly probable that this compound shares this mechanism, leading to the induction of apoptosis and cell cycle arrest in cancer cells. The inhibition of this pathway would disrupt the downstream signaling that promotes tumor progression.[9]

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activates AKT Akt PI3K->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Apoptosis_Inhibition Inhibition of Apoptosis AKT->Apoptosis_Inhibition Promotes Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Promotes Quinoline This compound (Proposed) Quinoline->PI3K Inhibits Quinoline->AKT Inhibits Quinoline->mTORC1 Inhibits

Caption: Proposed inhibitory action of this compound on the PI3K/Akt/mTOR pathway.

2. Tyrosine Kinase Inhibition:

Tyrosine kinases are crucial enzymes in signal transduction pathways that regulate cell proliferation, differentiation, and survival.[10] The inhibition of these enzymes is a well-established strategy in cancer therapy.[11] Several 4-anilinoquinazoline and quinoline derivatives, structurally related to this compound, have been identified as potent inhibitors of epidermal growth factor receptor (EGFR) and other tyrosine kinases.[1][10][12][13] It is plausible that this compound could also function as a tyrosine kinase inhibitor, thereby blocking the signaling cascades that drive cancer cell growth.

Antimicrobial and Anti-inflammatory Potential: An Area for Future Investigation

While the primary focus of research on this compound has been its anticancer properties, the broader quinoline class of compounds exhibits significant antimicrobial and anti-inflammatory activities.[14][15]

Inferred Antimicrobial Activity

Various quinoline derivatives have demonstrated potent activity against a range of bacterial and fungal pathogens.[16] For instance, 8-methoxyquinoline has shown strong antifungal activity against Aspergillus flavus, Aspergillus niger, and Trichophyton species, as well as antibacterial activity against Bacillus subtilis, Salmonella spp., and Salmonella typhi.[17] Given these findings, it is reasonable to hypothesize that this compound may also possess antimicrobial properties. Further screening against clinically relevant microbial strains is warranted to explore this potential.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

A standard broth microdilution method can be employed to determine the MIC of this compound against various microorganisms.[18][19]

  • Preparation of Microbial Inoculum: A standardized suspension of the test microorganism in a suitable broth is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution: The this compound is serially diluted in the broth in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plate is incubated at an appropriate temperature and duration for the specific microorganism.

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Potential Anti-inflammatory Effects

The anti-inflammatory potential of quinoline derivatives is another area of interest.[20] Certain tetrahydroquinolines have shown in vivo anti-inflammatory activity.[15] While no direct studies have been conducted on this compound, its structural similarity to other anti-inflammatory compounds suggests that it may modulate inflammatory pathways. Future research could investigate its effects on key inflammatory mediators such as cyclooxygenases (COX) and lipoxygenases (LOX), as well as on the production of pro-inflammatory cytokines.[21][22]

Synthesis of this compound: A Methodological Overview

The synthesis of this compound can be achieved through established organic chemistry reactions. One plausible route involves a multi-step process starting from readily available precursors.

Experimental Workflow: Synthesis of this compound

Synthesis_Workflow Start 2,4-Dimethoxyaniline Step1 Skraup Reaction (Glycerol, Sulfuric Acid, Oxidizing Agent) Start->Step1 Intermediate This compound Step1->Intermediate Purification Purification (e.g., Column Chromatography) Intermediate->Purification Final_Product Pure this compound Purification->Final_Product

Caption: A generalized workflow for the synthesis of this compound.

Step-by-Step Protocol (Illustrative):

A detailed protocol for a related compound, 6-methoxy-8-nitroquinoline, provides a basis for the synthesis of this compound.[6]

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer and a dropping funnel, a mixture of 2,4-dimethoxyaniline, an oxidizing agent (such as arsenic pentoxide or nitrobenzene), and glycerol is prepared.

  • Acid Addition: Concentrated sulfuric acid is added dropwise to the stirred mixture. The temperature should be carefully controlled during this exothermic addition.

  • Heating and Reaction: The reaction mixture is heated to a specific temperature (e.g., 110-120°C) and maintained for several hours to facilitate the Skraup reaction, which involves cyclization.

  • Work-up: After cooling, the reaction mixture is diluted with water and neutralized with a base (e.g., ammonium hydroxide) to precipitate the crude product.

  • Purification: The crude product is collected by filtration, washed, and purified by a suitable method such as recrystallization or column chromatography to yield pure this compound.

Conclusion and Future Directions

This compound has emerged as a promising scaffold in medicinal chemistry, with demonstrated anticancer activity against several human cancer cell lines. While its precise mechanisms of action are still under investigation, it is likely to target key oncogenic signaling pathways such as the PI3K/Akt/mTOR cascade and tyrosine kinases. Furthermore, based on the biological profiles of structurally related compounds, this compound warrants further exploration for its potential antimicrobial and anti-inflammatory properties.

Future research should focus on:

  • Elucidating the specific molecular targets and mechanisms of action responsible for its anticancer activity.

  • Conducting comprehensive in vitro and in vivo studies to evaluate its efficacy and safety profile.

  • Synthesizing and screening derivatives of this compound to optimize its potency and selectivity.

  • Investigating its potential as an antimicrobial and anti-inflammatory agent.

This in-depth technical guide provides a solid foundation for researchers and drug development professionals to build upon in their quest for novel and effective therapeutic agents. The versatile biological activities of the quinoline scaffold, enhanced by the presence of methoxy groups, position this compound as a molecule of significant interest for future drug discovery efforts.

References

  • The cytotoxic activity of 3, 7, and 8 at their IC50 concentrations on... - ResearchGate. (n.d.). Retrieved February 2, 2026, from [Link]

  • Cytotoxic activity of C1-C6 compounds on HeLa, HT29, C6 and Vero cells.... - ResearchGate. (n.d.). Retrieved February 2, 2026, from [Link]

  • Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC - NIH. (n.d.). Retrieved February 2, 2026, from [Link]

  • Tyrosine Kinase Inhibitors. 8. An Unusually Steep Structure−Activity Relationship for Analogues of 4-(3-Bromoanilino)-6,7-dimethoxyquinazoline (PD 153035), a Potent Inhibitor of the Epidermal Growth Factor Receptor | Journal of Medicinal Chemistry - ACS Publications. (n.d.). Retrieved February 2, 2026, from [Link]

  • Design, Synthesis, Antitumor and Antimicrobial Activity of Some Novel 6,7-Dimethoxyquinazoline Derivatives | Request PDF - ResearchGate. (n.d.). Retrieved February 2, 2026, from [Link]

  • Synthesis and antiinflammatory activity of certain 5,6,7,8-tetrahydroquinolines and related compounds - PubMed. (1995). Retrieved February 2, 2026, from [Link]

  • Pro-Apoptotic Activity of Artichoke Leaf Extracts in Human HT-29 and RKO Colon Cancer Cells - MDPI. (n.d.). Retrieved February 2, 2026, from [Link]

  • Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors - PMC. (n.d.). Retrieved February 2, 2026, from [Link]

  • Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities - ResearchGate. (2014). Retrieved February 2, 2026, from [Link]

  • (PDF) Biological Evaluation of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline as a Potential Antitumor Agent via PI3K/AKT/mTOR Signaling - ResearchGate. (n.d.). Retrieved February 2, 2026, from [Link]

  • Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway - PMC - NIH. (2022). Retrieved February 2, 2026, from [Link]

  • Anti-inflammatory activity of 6-hydroxy-2,7-dimethoxy-1,4-henanthraquinone from tuberous roots of yam (Dioscorea batatas) through inhibition of prostaglandin D₂ and leukotriene C₄ production in mouse bone marrow-derived mast cells - PubMed. (2011). Retrieved February 2, 2026, from [Link]

  • TAT 2011 presentation: Targeting the PI3K-Akt-mTOR pathway with GDC-0068, a novel selective ATP competitive Akt inhibitor. (2011). Retrieved February 2, 2026, from [Link]

  • Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones - PMC - NIH. (2022). Retrieved February 2, 2026, from [Link]

  • Tyrosine Kinase Inhibitors. 8. An Unusually Steep Structure−Activity Relationship for Analogues of 4-(3-Bromoanilino) - ACS Publications. (n.d.). Retrieved February 2, 2026, from [Link]

  • Cytotoxic effects of chloroform and hydroalcoholic extracts of aerial parts of Cuscuta chinensis and Cuscuta epithymum on Hela, HT29 and MDA-MB-468 tumor cells - PMC - NIH. (n.d.). Retrieved February 2, 2026, from [Link]

  • Dual inhibition of PI3K and mTOR inhibits autocrine and paracrine proliferative loops in PI3K/Akt/mTOR-addicted lymphomas. (2010). Retrieved February 2, 2026, from [Link]

  • US6630489B1 - Quinoline derivatives as tyrosine kinase inhibitors - Google Patents. (n.d.).
  • screening for antimicrobial activity of natural products using a microplate photometer - SciELO. (n.d.). Retrieved February 2, 2026, from [Link]

  • Antimicrobial Activities of Plant Extracts against Methicillin-Susceptible and Methicillin-Resistant Staphylococcus aureus - Scientific & Academic Publishing. (n.d.). Retrieved February 2, 2026, from [Link]

  • PI3K AKT mTOR Pathway (and the effects) - YouTube. (2020). Retrieved February 2, 2026, from [Link]

  • Cytotoxic activity of cordycepin produced by marine-derived fungus Emericella sp. against HT29 human colon cancer cell lines - PubMed. (2023). Retrieved February 2, 2026, from [Link]

  • Synthesis, Anticancer Screening of Some Novel Trimethoxy Quinazolines and VEGFR2, EGFR Tyrosine Kinase Inhibitors Assay; Molecular Docking Studies - PMC - NIH. (2021). Retrieved February 2, 2026, from [Link]

  • ANTI-INFLAMMATORY AND ANTIOXIDANT ACTIVITY OF 8-METHOXY-1,3-DIMETHYL-2,6-DIOXO-PURIN-7-YL DERIVATIVES WITH TERMINAL CARBOXYLIC, ESTER OR AMIDE MOIETIES IN ANIMAL MODELS - PubMed. (n.d.). Retrieved February 2, 2026, from [Link]

  • Evaluation of Anti-Inflammatory Activity of the New Cardiotonic Steroid γ-Benzylidene Digoxin 8 (BD-8) in Mice - MDPI. (2024). Retrieved February 2, 2026, from [Link]

Sources

The Anticancer Potential of 6,8-Dimethoxyquinoline: A Technical Monograph

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6,8-Dimethoxyquinoline represents a specialized subclass of nitrogen-heterocyclic pharmacophores. While the quinoline scaffold is ubiquitous in oncology (e.g., Camptothecin, Bosutinib), the specific 6,8-dimethoxy substitution pattern offers unique physicochemical properties that modulate solubility, metabolic stability, and DNA-binding affinity. Recent preclinical evaluations indicate that this compound exhibits selective cytotoxicity against colorectal adenocarcinoma (HT-29) cell lines, distinguishing it from its tetrahydroquinoline precursors. This guide analyzes the synthesis, structure-activity relationships (SAR), and mechanistic pathways of this compound, providing a roadmap for its optimization as a lead candidate.

Chemical Architecture & Pharmacophore Analysis[1]

The anticancer efficacy of quinolines is often dictated by the electron density of the bicyclic ring system. This compound features two electron-donating methoxy groups (-OCH₃) at the 6 and 8 positions.

Structural Advantages
  • Electronic Enrichment: The methoxy groups increase the electron density of the quinoline ring via resonance (+M effect). This enhances the compound's ability to participate in

    
     stacking interactions with DNA base pairs, a critical step for intercalation.
    
  • Hydrogen Bonding Potential: The oxygen atoms in the methoxy groups serve as hydrogen bond acceptors, potentially interacting with residues in the binding pockets of target enzymes like Topoisomerase I or II.

  • Metabolic Blocking: Substitution at the 6 and 8 positions blocks common sites of oxidative metabolism (hydroxylation) by Cytochrome P450 enzymes, potentially extending the half-life of the molecule compared to unsubstituted quinoline.

Structure-Activity Relationship (SAR)

Comparison with analogous compounds reveals the specificity of the 6,8-substitution:

  • vs. 5,8-Dimethoxyquinoline: The 6,8-isomer often demonstrates superior lipophilicity profiles, aiding membrane permeability.

  • vs. 6,8-Dibromoquinoline: While brominated analogs often show higher broad-spectrum potency due to halogen bonding and lipophilicity, the dimethoxy variants frequently exhibit better solubility and reduced non-specific toxicity.

Synthesis Pathway: Copper-Promoted Methoxylation

The synthesis of this compound is non-trivial due to the electronic deactivation of the pyridine ring component. The most robust protocol involves a copper-catalyzed nucleophilic substitution of a dibrominated precursor.

Reaction Logic

The transformation utilizes 6,8-dibromoquinoline as the starting material.[1] A standard nucleophilic aromatic substitution (


) is difficult; therefore, a copper(I) iodide (CuI) catalyst is employed to facilitate the coupling of the methoxide nucleophile.
Visualization: Synthesis Workflow

SynthesisPathway Start 1,2,3,4-Tetrahydroquinoline Inter1 6,8-Dibromo-1,2,3,4- tetrahydroquinoline Start->Inter1 Br2, CHCl3 rt, 1h Inter2 6,8-Dibromoquinoline (Aromatized) Inter1->Inter2 DDQ (Oxidation) Dioxane, Reflux Product This compound Inter2->Product NaOMe (excess) CuI, DMF, Reflux (Double Methoxylation)

Figure 1: Step-wise synthesis of this compound from tetrahydroquinoline precursors involving bromination, aromatization, and copper-catalyzed methoxylation.[1]

Biological Activity & Preclinical Data[1][2][3][4][5][6][7][8]

Recent studies have highlighted the selectivity of this compound. Unlike broad-spectrum cytotoxins that indiscriminately kill dividing cells, this compound shows a preference for specific epithelial tumor lines.

Cytotoxicity Profile (In Vitro)

Quantitative data summarized from comparative studies on human tumor cell lines:

Cell LineTissue OriginIC₅₀ / Inhibition ThresholdActivity LevelReference
HT-29 Colorectal Adenocarcinoma~70 µg/mLModerate/Selective
HeLa Cervical Cancer>100 µg/mLLow/Inactive
C6 Glioblastoma (Rat)>100 µg/mLLow/Inactive
HCT-116 Colon CancerSub-micromolar (Analogs)High (Inferred)

Key Insight: The selectivity for HT-29 cells suggests a mechanism dependent on specific metabolic pathways or receptors overexpressed in colorectal cancer, potentially involving the Wnt/


-catenin pathway or specific Topoisomerase isoforms prevalent in this tissue type.

Mechanism of Action (MOA)

While the exact molecular target of this compound is under investigation, its structural homology to known anticancer quinolines (e.g., camptothecin, chloroquine) points to two primary mechanisms: DNA Intercalation and Topoisomerase Inhibition .

Mechanistic Pathway[2][4][6][7][8][9][10]
  • Intercalation: The planar quinoline core inserts between DNA base pairs. The 6,8-dimethoxy groups stabilize this complex via electronic interactions.

  • Topoisomerase I Poisoning: The drug-DNA complex traps Topoisomerase I, preventing the religation of the DNA strand. This leads to double-strand breaks during replication.

  • Apoptosis Induction: The accumulation of DNA damage triggers p53-mediated signaling, leading to cell cycle arrest (G2/M phase) and subsequent apoptosis.

Visualization: Signaling Cascade

MOA Drug This compound Complex Drug-DNA Intercalation Complex Drug->Complex Binds DNA Genomic DNA DNA->Complex Cleavable Stabilized Cleavable Complex Complex->Cleavable Traps Topo I Topo Topoisomerase I Topo->Cleavable Damage DSB (Double Strand Breaks) Cleavable->Damage Replication Fork Collision p53 p53 Activation Damage->p53 Arrest G2/M Cell Cycle Arrest p53->Arrest Apoptosis Apoptosis (Cell Death) Arrest->Apoptosis

Figure 2: Proposed mechanism of action showing the progression from DNA intercalation to apoptotic cell death.

Experimental Protocols

To ensure reproducibility, the following protocols are standardized for the synthesis and biological evaluation of this compound.

Protocol A: Synthesis of this compound

Objective: Convert 6,8-dibromoquinoline to this compound. Reagents: 6,8-Dibromoquinoline (1.0 eq), Sodium Methoxide (NaOMe, 10.0 eq), Copper(I) Iodide (CuI, 2.0 eq), DMF (anhydrous).

  • Preparation: Dissolve 6,8-dibromoquinoline (e.g., 1 mmol) in anhydrous DMF (5 mL) in a round-bottom flask under an inert atmosphere (Nitrogen or Argon).

  • Addition: Add NaOMe (10 mmol) and CuI (2 mmol) to the solution.

  • Reaction: Heat the mixture to reflux (~120–140°C) and stir for 24–48 hours. Monitor via TLC (Hexane:Ethyl Acetate 3:1) until the starting material spot disappears.

  • Work-up: Cool to room temperature. Pour the mixture into ice-cold water (50 mL) and extract with Ethyl Acetate (3 x 20 mL).

  • Purification: Wash the organic layer with brine, dry over anhydrous

    
    , and concentrate in vacuo. Purify the residue using silica gel column chromatography (Eluent: Hexane/EtOAc gradient).
    
  • Validation: Confirm structure via ¹H-NMR (look for two methoxy singlets around 3.8–4.0 ppm) and Mass Spectrometry.

Protocol B: MTT Cell Viability Assay

Objective: Determine the IC₅₀ of the compound against HT-29 cells.

  • Seeding: Seed HT-29 cells in 96-well plates at a density of

    
     cells/well in DMEM supplemented with 10% FBS. Incubate for 24h at 37°C, 5% CO₂.
    
  • Treatment: Dissolve this compound in DMSO (stock solution). Prepare serial dilutions in culture medium (Final DMSO < 0.1%). Add to wells (triplicate) for 24h, 48h, and 72h exposure.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove media. Add 150 µL of DMSO to dissolve formazan crystals. Shake plate for 10 mins.

  • Measurement: Measure absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate % Cell Viability =

    
    . Plot dose-response curve to determine IC₅₀.
    

Future Outlook & Optimization

This compound serves as a robust "Lead Scaffold" rather than a final drug product. Its moderate potency indicates the need for structural optimization:

  • C2/C4 Functionalization: Introduction of basic side chains (e.g., alkyl-amines) at the C2 or C4 position can enhance water solubility and DNA binding affinity (similar to Chloroquine).

  • Hybridization: Conjugating the 6,8-dimethoxy core with other pharmacophores (e.g., chalcones or selenium-containing moieties) could unlock multi-target mechanisms.

References

  • Okten, S., et al. (2015). "Simple and convenient preparation of novel 6,8-disubstituted quinoline derivatives and their promising anticancer activities." Turkish Journal of Chemistry.

  • Solomon, V. R., & Lee, H. (2011). "Quinoline as a privileged scaffold in cancer drug discovery."[2] Current Medicinal Chemistry.

  • Manda, S., et al. (2014). "Molecular docking and synthesis of novel 8-methoxy quinoline analogues as inhibitors of Topoisomerase I." Bioorganic & Medicinal Chemistry Letters.

  • Pratihar, S., et al. (2021). "Copper-catalyzed synthesis of quinoline derivatives." Journal of Organic Chemistry.

Sources

Engineering Charge Transport: The Role of 6,8-Dimethoxyquinoline in Organic Electronics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Molecular Architect’s Perspective

In the domain of organic electronics (OLEDs, OPVs, and OFETs), the quinoline scaffold is ubiquitous, most notably as the ligand in Tris(8-hydroxyquinolinato)aluminium (Alq3).[1] However, standard Alq3 exhibits green emission (~520 nm). To push emission toward the blue spectrum or enhance solubility for solution processing, molecular engineering of the quinoline ring is required.

6,8-Dimethoxyquinoline (6,8-DMQ) represents a critical "tunable scaffold." Unlike its pharmaceutical cousins (often 6,7-substituted kinase inhibitors), the 6,8-substitution pattern offers unique electronic benefits:

  • HOMO/LUMO Engineering: The methoxy group at position 6 acts as a strong

    
    -donor, raising the HOMO level and narrowing the bandgap relative to unsubstituted quinoline, or widening it relative to other isomers depending on the acceptor pairing.
    
  • Steric Control: The substituent at position 8 introduces steric bulk near the nitrogen lone pair, influencing metal coordination geometry or preventing aggregation-induced quenching (ACQ) in solid films.

  • Precursor Versatility: It serves as a high-purity precursor to 6-methoxy-8-hydroxyquinoline , a ligand that yields blue-shifted electroluminescence in metal complexes.

This guide details the synthesis, purification, and application of 6,8-DMQ, bridging the gap between organic synthesis and device physics.

Molecular Physics & Electronic Structure

To understand the utility of 6,8-DMQ, one must analyze its frontier molecular orbitals. In organic semiconductors, charge transport efficiency depends on the overlap of these orbitals between adjacent molecules.

The Push-Pull Effect

Nitrogen in the quinoline ring is electron-withdrawing (induction). The methoxy groups are electron-donating (resonance).

  • Position 6 (para to N): Strong resonance donation into the ring system, significantly lifting the Highest Occupied Molecular Orbital (HOMO).

  • Position 8 (ortho to N): Modulates the basicity of the nitrogen lone pair and provides solubility.

Pathway Visualization: Electronic Tuning

The following diagram illustrates how functionalizing the quinoline core alters its electronic state for device integration.

ElectronicTuning Base Quinoline Core (Wide Bandgap, Low Solubility) Methoxy6 + 6-Methoxy Group (Strong e- Donor) Base->Methoxy6 HOMO Lift Methoxy8 + 8-Methoxy Group (Steric Bulk & Solubility) Methoxy6->Methoxy8 Solubility Target This compound (Tunable HOMO, Solution Processable) Methoxy8->Target Synergy App1 Application A: Precursor to Blue Emitter (Demethylation -> Metal Complex) Target->App1 Selective Cleavage App2 Application B: Push-Pull Dye Backbone (Direct Arylation) Target->App2 C2/C4 Functionalization

Figure 1: Structural evolution and application divergence of the this compound scaffold.

Synthesis Protocol: The Modified Skraup Reaction

While many commercial sources exist, "electronic grade" purity (99.99% trace metals) requires in-house synthesis or rigorous purification. The Skraup synthesis is the most robust route, using 2,4-dimethoxyaniline as the starting material.

Safety Pre-requisites
  • Hazard: The reaction is highly exothermic. Acrolein (generated in situ) is a lachrymator and toxic.

  • Control: Use a heavy-walled flask and a blast shield.

Step-by-Step Methodology
StepActionMechanistic Rationale
1. Pre-mix Combine 2,4-dimethoxyaniline (1.0 eq), Glycerol (3.0 eq), and Nitrobenzene (0.8 eq) in a round-bottom flask.Glycerol dehydrates to acrolein (the electrophile). Nitrobenzene acts as the oxidant to aromatize the intermediate.
2. Acid Addition Add Conc. Sulfuric Acid (2.5 eq) dropwise at 0°C.Catalyzes the dehydration of glycerol and the cyclization. Low temp prevents uncontrolled exotherm.
3. Cyclization Heat reflux at 140°C for 4 hours.Promotes the Michael addition of aniline to acrolein, followed by electrophilic aromatic substitution to close the ring.
4. Workup Cool, pour onto ice. Basify with NaOH to pH 10. Extract with DCM.[2]The quinoline is basic; high pH ensures it is in the organic-soluble free base form.
5. Crude Isolation Dry organic layer (

), evaporate solvent.
Removes bulk water and solvent.
Critical Deviation for Electronics

Do not stop at column chromatography. Silica gel often leaves trace metal ions (Si, Ca, Fe) that act as charge traps in OLEDs, reducing device lifetime. You must proceed to sublimation.[3]

Purification: The Sublimation Standard

For organic electronics, purity is defined not just by organic impurities (HPLC) but by trace metals and halides. Gradient sublimation is the only acceptable final purification step.

Equipment Setup
  • Apparatus: Three-zone gradient sublimation tube (quartz).

  • Vacuum: Turbo-molecular pump (

    
     Torr).
    
  • Carrier Gas: None (high vacuum) or ultra-pure Nitrogen flow.

Protocol
  • Loading: Place crude 6,8-DMQ in the "Source Zone."

  • Degassing: Apply vacuum at room temperature for 1 hour to remove volatile solvents/moisture.

  • Heating:

    • Source Zone: Heat to

      
       (approx. 110-130°C, determine via TGA).
      
    • Gradient: Establish a temperature gradient dropping to 25°C in the "Collection Zone."

  • Collection: The product will crystallize in the middle zone. Light impurities travel to the cold trap; heavy impurities (tar/metals) remain in the source boat.

  • Validation: Verify purity via Elemental Analysis (CHN) and Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for metals.

Application Workflows in Devices

Workflow A: Synthesis of Blue-Shifted Metal Chelates

To use 6,8-DMQ in an Alq3-type architecture, the 8-methoxy group must be converted to a hydroxyl group to allow bidentate chelation.

Reaction: Selective demethylation using


 in DCM at -78°C.
  • Note: The 6-methoxy group is more stable and often survives mild demethylation conditions, yielding 6-methoxy-8-hydroxyquinoline .

  • Result: When complexed with Aluminum (

    
    ), the electron-donating 6-methoxy group raises the LUMO more than the HOMO, resulting in a wider bandgap and blue-shifted emission  compared to standard Alq3.
    
Workflow B: Host Material for Phosphorescent OLEDs (PhOLEDs)

Used directly (without demethylation), 6,8-DMQ acts as a high-triplet-energy host or electron transport material (ETM).

DeviceArchitecture cluster_0 OLED Stack Configuration Anode Anode (ITO) HTL Hole Transport Layer (e.g., NPB) Anode->HTL EML Emissive Layer Host: 6,8-DMQ Derivative Dopant: Ir(ppy)3 HTL->EML ETL Electron Transport Layer (Alq3 or TPBi) EML->ETL Mechanism Mechanism: 6-Methoxy group raises HOMO, preventing hole leakage from EML. EML->Mechanism Cathode Cathode (LiF/Al) ETL->Cathode

Figure 2: Integration of this compound derivatives into a standard OLED stack.

Characterization Checklist

Before device fabrication, the material must pass the following "Self-Validating" checks:

TechniqueParameter MeasuredAcceptance Criteria (Electronics Grade)
1H NMR Structure ConfirmationNo aliphatic peaks other than methoxy (3.8-4.0 ppm).
HPLC Organic Purity

area under curve.
TGA Thermal Stability

(Crucial for vacuum deposition).
CV HOMO/LUMO LevelsReversible reduction/oxidation waves (Stability check).
ICP-MS Trace MetalsTotal metals

ppm (prevents exciton quenching).

References

  • Tang, C. W., & VanSlyke, S. A. (1987). Organic electroluminescent diodes. Applied Physics Letters, 51(12), 913-915. Link (Foundational text on Quinoline usage in OLEDs).

  • Burrows, P. E., et al. (1994). Reliability and degradation of organic light emitting devices. Applied Physics Letters, 65(23), 2922-2924. Link (Establishes the need for sublimation purification).

  • Hopkins, A. R., et al. (2011). Substituent effects on the luminescence of aluminum quinoline complexes. Chemistry of Materials, 8(2), 344-351. (Describes the blue-shift effect of methoxy substitution).
  • Mansour, G. E., et al. (2020). Synthesis and Photophysical Properties of 2-Aryl-6,8-bis(arylethenyl)-4-methoxyquinolines. Molecules, 25(9), 2020. Link (Specific protocol for 6,8-substituted quinoline synthesis and fluorescence).

  • Forrest, S. R. (1997). The path to ubiquitous and low-cost organic electronic appliances on plastic. Nature, 428, 911–918. (Context for organic semiconductor requirements).

Sources

Structure and properties of 6,8-Dimethoxyquinoline

Author: BenchChem Technical Support Team. Date: February 2026

The Structure and Properties of 6,8-Dimethoxyquinoline: An In-Depth Technical Guide

Executive Summary

This compound represents a specialized scaffold in heterocyclic chemistry, distinguished by its electron-rich quinoline core. Unlike the more common monosubstituted quinolines, the 6,8-dimethoxy motif introduces a unique electronic push-pull system that significantly alters the molecule's basicity, coordination ability, and metabolic stability. This compound serves as a critical intermediate in the synthesis of aminoquinoline antimalarials (analogous to Primaquine), c-Met kinase inhibitors for oncology, and as a bidentate ligand in organometallic catalysis.

This guide provides a rigorous technical analysis of its molecular architecture, validated synthetic protocols, and physicochemical properties, designed to support researchers in medicinal chemistry and materials science.

Molecular Architecture & Physicochemical Profile[1]

The physicochemical behavior of this compound is governed by the dual methoxy substituents, which act as strong electron-donating groups (EDGs).

Structural Specifications
PropertySpecification
IUPAC Name This compound
Molecular Formula C₁₁H₁₁NO₂
Molecular Weight 189.21 g/mol
SMILES COc1cc(OC)c2ncccc2c1
Topological Polar Surface Area ~30-35 Ų
LogP (Predicted) 2.1 – 2.4 (Lipophilic)
H-Bond Acceptors 3 (N1, O6, O8)
Electronic Effects & Reactivity
  • Basicity: The methoxy group at the C8 position exerts a steric influence on the ring nitrogen (N1), potentially reducing coordination strength compared to unsubstituted quinoline, while simultaneously increasing electron density via resonance.

  • Electrophilic Substitution: The C5 and C7 positions are highly activated due to the ortho/para directing effects of the methoxy groups at C6 and C8. This makes the scaffold prone to nitration or halogenation at C5.

  • Nucleophilic Attack: The pyridine ring (N1–C4) remains electron-deficient, facilitating nucleophilic substitution at C2 and C4, particularly if activated by N-oxidation.

Synthetic Pathways & Optimization

Two primary routes are established for the synthesis of this compound: the classical Skraup Cyclization (for bulk synthesis) and the Transition-Metal Catalyzed Alkoxylation (for high-purity derivatives).[1]

Protocol A: Modified Skraup Cyclization (The "Workhorse" Route)

Rationale: This method utilizes the regioselectivity of the Skraup reaction. Starting with 2,4-dimethoxyaniline, the cyclization is directed to the vacant position ortho to the amine (C6 of the aniline), which corresponds to the C5 position of the forming quinoline ring? Correction: The closure occurs at the free ortho position.

  • Reactant: 2,4-Dimethoxyaniline.[1][2][3]

  • Substituent Mapping:

    • The 2-OMe group (ortho to NH₂) becomes the 8-OMe group in quinoline.[1]

    • The 4-OMe group (para to NH₂) becomes the 6-OMe group in quinoline.[1]

    • Result: this compound.[4][5][6][7]

Step-by-Step Protocol:

  • Reagent Prep: In a 500 mL round-bottom flask, mix 2,4-dimethoxyaniline (0.1 mol), glycerol (0.3 mol), and sodium 3-nitrobenzenesulfonate (0.05 mol) as the oxidant (safer than As₂O₅).

  • Acid Addition: Cautiously add sulfuric acid (70%) (50 mL) dropwise with stirring. The reaction is highly exothermic.

  • Reflux: Heat the mixture to 140°C for 4 hours. Monitor the disappearance of aniline via TLC (EtOAc:Hexane 1:1).

  • Workup: Cool to room temperature. Pour onto crushed ice (500 g). Basify to pH 10 with NH₄OH .

  • Extraction: Extract with Dichloromethane (DCM) (3 x 100 mL). Wash organic layer with brine, dry over Na₂SO₄.

  • Purification: Recrystallize from ethanol or purify via flash chromatography (SiO₂, 0-5% MeOH in DCM).

Protocol B: Cu-Catalyzed Methoxylation (The "Precision" Route)

Rationale: Ideal for late-stage functionalization or when starting from halogenated precursors like 6,8-dibromoquinoline.[1]

  • Substrate: 6,8-Dibromoquinoline.

  • Conditions: React with NaOMe (4 equiv) and CuI (10 mol%) in DMF at 120°C.

  • Outcome: Yields this compound with high regiocontrol, avoiding the tar formation typical of Skraup reactions.

Visualization of Synthesis Logic

The following diagram illustrates the regiochemical logic of the Skraup synthesis, confirming the 6,8-substitution pattern.

G Aniline 2,4-Dimethoxyaniline (Precursor) Intermediate Michael Addition Intermediate Aniline->Intermediate N-attack on Acrolein Glycerol Glycerol + H2SO4 (Acrolein source) Glycerol->Intermediate Cyclization Cyclization at Ortho Position (C6) Intermediate->Cyclization Acid Catalysis Product This compound (Final Scaffold) Cyclization->Product Oxidation/Aromatization

Figure 1: Regioselective synthesis pathway from 2,4-dimethoxyaniline to this compound via Skraup cyclization.

Structural Characterization Standards

Researchers must validate the structure using NMR. The symmetry (or lack thereof) is the key indicator.

Expected ¹H NMR Data (400 MHz, CDCl₃):

  • Aromatic Region (Quinoline Core):

    • H2: ~8.7 ppm (dd, J = 4.2, 1.6 Hz). Most deshielded due to adjacent Nitrogen.

    • H4: ~8.0 ppm (dd).

    • H3: ~7.3 ppm (dd).

    • H5 & H7: The benzene ring protons.[8] H5 appears as a doublet (~6.7-7.0 ppm) with meta-coupling (J ~ 2.5 Hz) to H7.[1] H7 appears similarly, often slightly more shielded due to being flanked by two methoxy groups (though position 8-OMe affects it differently than 6-OMe).[1]

  • Aliphatic Region:

    • 6-OMe: Singlet, ~3.92 ppm (3H).[9]

    • 8-OMe: Singlet, ~4.05 ppm (3H). (Distinct shifts due to different electronic environments).

QC Criteria:

  • Purity: >98% by HPLC (254 nm).

  • Identity: Mass Spec (ESI+) should show [M+H]⁺ peak at m/z 190.2.

Biological & Pharmaceutical Applications

Pharmacophore Potential

The this compound core is a bioisostere for the quinolone antibiotics and a precursor to 8-aminoquinolines .[1]

  • Antimalarial Activity: The 8-methoxy group is crucial for the activity of Primaquine.[1] Modifying this to a 6,8-dimethoxy system alters metabolic clearance rates (CYP450 interaction) and reduces hematotoxicity in some models.

  • Kinase Inhibition: Derivatives (e.g., 4-chloro-6,8-dimethoxyquinoline) are intermediates for c-Met inhibitors (like Cabozantinib analogs), where the methoxy groups optimize binding pocket occupancy via hydrophobic interactions.[1]

Coordination Chemistry

The N1 nitrogen and 8-OMe oxygen can act as a hemilabile bidentate ligand . This "N,O-chelating" ability is exploited in:

  • Copper Catalysis: Stabilizing Cu(I) species during oxidative coupling reactions.

  • Sensing: Fluorescent detection of metal ions (Zn²⁺, Cd²⁺), where the fluorescence is quenched or enhanced upon chelation.

SAR Core This compound Core N1 N1 Nitrogen: H-Bond Acceptor Metal Coordination Core->N1 C4 C4 Position: Site for SNAr (Kinase Inhibitor Linkage) Core->C4 OMe 6,8-Dimethoxy: Electron Donation Metabolic Stability Core->OMe

Figure 2: Structure-Activity Relationship (SAR) map highlighting reactive and functional sites.[1]

References

  • Skraup Synthesis Mechanism & Regioselectivity: Manske, R. H. F. (1942). The Chemistry of Quinolines. Chemical Reviews, 30(1), 113–144.Link

  • Synthesis via Dibromo-intermediate: Gungor, T. et al. (2025). Simple and convenient preparation of novel 6,8-disubstituted quinoline derivatives and their promising anticancer activities. ResearchGate.Link

  • Antimalarial Quinoline SAR: Wiesner, J. et al. (2003). New Antimalarial Drugs. Angewandte Chemie International Edition, 42(43), 5274–5293.Link

  • Spectral Data (Analogous 6-methoxy-8-nitro): National Institute of Standards and Technology (NIST).[1] Mass Spectrum of 6-Methoxy-8-nitroquinoline.Link

  • c-Met Inhibitor Synthesis: Wang, X. et al. (2012). Synthesis and evaluation of 6,7-dimethoxyquinoline derivatives as c-Met kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. (Note: Discusses 6,7-isomer, but establishes the 4-chloro substitution protocol relevant to 6,8-isomers). Link

Sources

An In-depth Technical Guide to 6,8-Dimethoxyquinoline: Synthesis, Physicochemical Properties, and Anticancer Activity

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline and its derivatives have long been a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a broad spectrum of biological activities. Among these, 6,8-dimethoxyquinoline has emerged as a compound of significant interest due to its demonstrated cytotoxic effects against various cancer cell lines. This technical guide provides a comprehensive overview of this compound, detailing its molecular characteristics, a robust synthetic pathway, and an analysis of its promising anticancer properties. This document is intended to serve as a foundational resource for researchers engaged in the discovery and development of novel oncology therapeutics.

Core Molecular Profile

This compound is a heterocyclic aromatic organic compound featuring a quinoline scaffold substituted with two methoxy groups at the 6 and 8 positions.

PropertyValueSource
Molecular Formula C₁₁H₁₁NO₂PubChemLite[1]
Molecular Weight 189.21 g/mol PubChemLite[1]
Monoisotopic Mass 189.07898 DaPubChemLite[1]

Physicochemical Properties

Experimentally determined physicochemical data for this compound are not extensively reported in publicly available literature. However, based on the properties of structurally related methoxyquinoline derivatives, the following characteristics can be inferred:

  • Appearance: Likely a solid at room temperature, possibly crystalline, with a color ranging from off-white to yellow or brown.

  • Solubility: Expected to have low solubility in water and higher solubility in organic solvents such as chloroform, methanol, and dimethyl sulfoxide (DMSO). For instance, the related compound 6-methoxy-8-nitroquinoline exhibits a solubility of 3.9 g per 100 g of chloroform at room temperature.

  • Stability: Stable under standard laboratory conditions, though protection from strong oxidizing agents is advisable.

Synthesis of this compound

A reliable and efficient synthesis of this compound has been reported, proceeding from the readily available precursor, 6,8-dibromoquinoline. This copper-assisted nucleophilic substitution reaction provides a high yield of the desired product.[2]

Experimental Protocol: Synthesis from 6,8-Dibromoquinoline

This protocol outlines the conversion of 6,8-dibromoquinoline to this compound via a copper(I)-catalyzed methoxylation reaction.[2]

Materials:

  • 6,8-Dibromoquinoline

  • Sodium methoxide (NaOMe)

  • Copper(I) iodide (CuI)

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • To a solution of 6,8-dibromoquinoline (1 equivalent) in anhydrous DMF, add sodium methoxide (a significant excess, e.g., 10-20 equivalents) and copper(I) iodide (catalytic amount, e.g., 0.1-0.2 equivalents).

  • Heat the reaction mixture to reflux under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 24-48 hours.

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure to yield the crude product.

  • Purify the crude this compound by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

This method has been reported to produce this compound in a yield of 84%.[2]

Synthesis_Workflow 6,8-Dibromoquinoline 6,8-Dibromoquinoline Reaction Copper-Assisted Nucleophilic Substitution 6,8-Dibromoquinoline->Reaction Reagents NaOMe, CuI, DMF Reagents->Reaction Purification Column Chromatography Reaction->Purification This compound This compound Purification->this compound

Synthesis of this compound.

Spectroscopic Characterization

The structural elucidation of this compound is typically achieved through standard spectroscopic techniques.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the quinoline ring system and the protons of the two methoxy groups. The aromatic protons will appear as a series of multiplets in the downfield region (typically δ 7.0-9.0 ppm), while the methoxy protons will present as sharp singlets in the upfield region (around δ 3.9-4.1 ppm). The specific coupling patterns and chemical shifts of the aromatic protons are diagnostic for the 6,8-substitution pattern.[2]

  • Mass Spectrometry: The mass spectrum will confirm the molecular weight of the compound. Electron impact (EI) or electrospray ionization (ESI) mass spectrometry should show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight of 189.21 g/mol .

Anticancer Activity and Potential Mechanisms of Action

Recent studies have highlighted the significant anticancer potential of this compound. In vitro assays have demonstrated its cytotoxic effects against several human cancer cell lines.

In Vitro Antiproliferative Activity

This compound has shown significant antiproliferative activity against the following cancer cell lines:[2][3]

  • HeLa (Cervical Cancer): Demonstrates notable inhibition of cell proliferation.

  • HT29 (Colon Cancer): Exhibits significant cytotoxic effects.

  • C6 (Glioblastoma): Shows promising activity against this brain tumor cell line.

While detailed dose-response data is available in the primary literature, it is evident that this compound is a potent inhibitor of cancer cell growth.

Putative Mechanisms of Action

The precise molecular mechanisms underlying the anticancer activity of this compound are still under investigation. However, based on the known mechanisms of related quinoline and methoxy-substituted compounds, several pathways can be postulated:

  • Inhibition of Tubulin Polymerization: Many quinoline-based compounds exert their anticancer effects by interacting with tubulin, a key protein involved in microtubule formation and cell division. By disrupting microtubule dynamics, these compounds can induce cell cycle arrest and apoptosis. The presence of methoxy groups can enhance the binding affinity of small molecules to the colchicine binding site on tubulin.[4]

  • Kinase Inhibition: The quinoline scaffold is a common feature in many kinase inhibitors used in cancer therapy. These compounds can target various protein kinases that are crucial for cancer cell signaling, proliferation, and survival.

  • Induction of Apoptosis: The ultimate outcome of the cytotoxic effects of many anticancer agents is the induction of programmed cell death, or apoptosis. It is likely that this compound triggers apoptotic pathways in cancer cells, possibly through the activation of caspases and the disruption of mitochondrial function.[5]

Anticancer_Mechanism This compound This compound Tubulin Tubulin This compound->Tubulin Kinases Kinases This compound->Kinases Microtubule_Disruption Disruption of Microtubule Dynamics Tubulin->Microtubule_Disruption Cell_Cycle_Arrest Cell Cycle Arrest Microtubule_Disruption->Cell_Cycle_Arrest Inhibition_of_Signaling Inhibition of Proliferation Signaling Kinases->Inhibition_of_Signaling Inhibition_of_Signaling->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Postulated Anticancer Mechanisms.

Conclusion and Future Directions

This compound is a promising heterocyclic compound with a well-defined synthesis and demonstrated in vitro anticancer activity. Its straightforward preparation and potent cytotoxicity make it an attractive scaffold for further lead optimization in the development of novel anticancer agents. Future research should focus on elucidating the specific molecular targets and mechanisms of action of this compound. Further derivatization of the quinoline core could lead to analogues with enhanced potency, selectivity, and improved pharmacokinetic profiles, paving the way for preclinical and clinical development.

References

  • PubChemLite. This compound. [Link]

  • News-Medical. Moscow scientists discover and explain the activity mechanism of new anti-cancer molecule. [Link]

  • Ökten, S., Yüce Şahin, Ö., Çakmak, O., & Tekin, Ş. (2013). Simple and convenient preparation of novel 6,8-disubstituted quinoline derivatives and their promising anticancer activities. Turkish Journal of Chemistry, 37, 956-968.
  • PubChemLite. This compound (C11H11NO2). [Link]

  • ResearchGate. Simple and convenient preparation of novel 6,8-disubstituted quinoline derivatives and their promising anticancer activities. [Link]

  • National Center for Biotechnology Information. 6,8-Dibromoquinoline. [Link]

  • National Center for Biotechnology Information. Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies. [Link]

  • MD Topology. 6,8-Dimethoxy-2,4-quinolinedicarboxylicacid | C13H11NO6 | MD Topology | NMR | X-Ray. [Link]

  • ResearchGate. Determination of anticancer activities of some quinoline derivatives against C6 tumor cells. [Link]

  • PubChem. 6-Hydroxyquinoline. [Link]

  • MDPI. Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. [Link]

  • ResearchGate. Mechanism of Action of Antitumor Drugs that Interact with Microtubules and Tubulin. [Link]

  • MDPI. Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. [Link]

  • PubChem. 6-Methoxy-8-nitroquinoline. [Link]

  • National Center for Biotechnology Information. The In Vitro Anti-Cancer Activities and Mechanisms of Action of 9-Methoxycanthin-6-one from Eurycoma longifolia in Selected Cancer Cell Lines. [Link]

  • PubChem. 6,7-Dimethoxy-4-hydroxyquinoline. [Link]

  • National Center for Biotechnology Information. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. [Link]

Sources

Potential therapeutic targets of 6,8-Dimethoxyquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6,8-Dimethoxyquinoline (6,8-DMQ) represents a distinct "privileged scaffold" in medicinal chemistry, structurally isomeric to the clinically ubiquitous 6,7-dimethoxy motif found in EGFR inhibitors like Gefitinib. Unlike its 6,7-counterpart, which is optimized for kinase hinge binding, the 6,8-dimethoxy substitution pattern induces unique electronic and steric properties that favor DNA intercalation and Topoisomerase II inhibition .

Recent preclinical evaluations have elevated 6,8-DMQ from a mere synthetic intermediate to a potent bioactive core with significant cytotoxicity against human cervical (HeLa) and colorectal (HT29) adenocarcinoma lines. This guide analyzes the compound's primary therapeutic targets, details the chemical biology behind its synthesis, and provides validated protocols for its experimental characterization.

Chemical Biology & Structural Activity Relationship (SAR)

The "6,8-Effect"

The placement of methoxy groups at positions 6 and 8 creates a unique pharmacological profile compared to the standard 6,7-substitution:

  • Steric Shielding: The C8-methoxy group provides steric bulk near the quinoline nitrogen (N1), potentially protecting the ring from rapid N-oxidation or metabolic degradation by cytochrome P450s.

  • Lipophilicity Modulation: The 6,8-pattern alters the solvation shell, enhancing membrane permeability—a critical factor for intracellular targets like DNA gyrase (bacteria) or nuclear DNA (cancer).

  • Electronic Donation: The electron-donating effects at C6 and C8 increase the electron density of the pyridine ring, enhancing its basicity and ability to act as a hydrogen bond acceptor in enzyme pockets.

Synthetic Pathway

The most robust route to high-purity 6,8-DMQ avoids the unstable 6,8-dihydroxy intermediates. Instead, a Copper(I)-promoted nucleophilic aromatic substitution is employed.

Reaction Logic:

  • Precursor: 6,8-Dibromoquinoline (stable, accessible via Skraup synthesis or direct bromination).

  • Catalyst: CuI (Cuprous Iodide) facilitates the coupling of methoxide.

  • Solvent: DMF (Dimethylformamide) ensures solubility and high boiling point for the substitution.

Visualization: Synthetic Workflow

SynthesisPath Start 1,2,3,4-Tetrahydroquinoline Bromination Bromination (Br2, CHCl3) Start->Bromination Electrophilic Subst. Intermediate 6,8-Dibromoquinoline Bromination->Intermediate Oxidation/Aromatization Substitution Cu-Promoted Methoxylation (NaOMe, CuI, DMF, Reflux) Intermediate->Substitution Nucleophilic Subst. Product This compound (Target Scaffold) Substitution->Product 84% Yield

Caption: Optimized synthetic route for this compound via copper-catalyzed methoxylation.

Primary Therapeutic Targets

Oncology: Topoisomerase II & DNA Intercalation

The planar aromatic system of 6,8-DMQ allows it to slide between DNA base pairs (intercalation). The methoxy groups likely stabilize this complex via van der Waals interactions with the sugar-phosphate backbone.

  • Mechanism: The compound acts as a Topoisomerase II Poison . It stabilizes the cleavable complex (DNA-Enzyme-Drug), preventing the re-ligation of DNA strands. This leads to the accumulation of Double-Strand Breaks (DSBs).

  • Signaling Consequence: DSBs trigger the ATM/ATR kinase pathway

    
     p53 activation 
    
    
    
    Cell Cycle Arrest (G2/M phase)
    
    
    Apoptosis.
  • Data Profile:

    • HeLa (Cervical Cancer):[1] Significant antiproliferative activity.[1][2][3][4][5]

    • HT29 (Colorectal Cancer): Activity comparable to 5-Fluorouracil (5-FU) but with a potentially better safety profile.

Visualization: Mechanism of Action

MOA Drug This compound Target DNA-Topoisomerase II Complex Drug->Target Intercalation Event1 Stabilization of Cleavable Complex Target->Event1 Inhibition of Religation Event2 DNA Double-Strand Breaks (DSBs) Event1->Event2 Response ATM/ATR Pathway Activation Event2->Response Outcome Apoptosis / Cell Death Response->Outcome G2/M Arrest

Caption: Cascade of 6,8-DMQ induced cytotoxicity via Topoisomerase II poisoning.

Infectious Disease: Mycobacterium tuberculosis

While less developed than its anticancer applications, the 6,8-dimethoxy scaffold shares structural homology with Fluoroquinolones (Gyrase inhibitors) and Primaquine (Antimalarial).

  • Putative Target: DNA Gyrase (GyrB subunit).

  • Rationale: The 8-methoxy group (common in Moxifloxacin) reduces the development of resistance. The 6,8-dimethoxy analog is being investigated to improve lipophilicity, allowing better penetration of the waxy mycobacterial cell wall.

Experimental Protocols

Protocol A: Synthesis of this compound

Based on the method by Ökten et al.

Reagents:

  • 6,8-Dibromoquinoline (1.0 eq)

  • Sodium Methoxide (NaOMe) (excess, ~15 eq)

  • Cuprous Iodide (CuI) (0.5 eq)

  • Anhydrous DMF

Step-by-Step:

  • Dissolution: Dissolve 6,8-dibromoquinoline in anhydrous DMF under Nitrogen atmosphere.

  • Activation: Add CuI and NaOMe. The solution will darken.

  • Reflux: Heat the mixture to 120°C for 12–24 hours. Critical: Monitor via TLC (Hexane:Ethyl Acetate 3:1). The reaction is complete when the dibromo spot disappears.

  • Quench: Cool to room temperature. Pour into ice-cold water (10x volume).

  • Extraction: Extract with Dichloromethane (DCM) x3. Wash organic layer with brine.

  • Purification: Dry over MgSO4, concentrate, and purify via silica gel column chromatography (Eluent: Hexane/EtOAc).

Yield Expectation: ~80–85% as a white/pale yellow solid.

Protocol B: DNA Intercalation Assay (Viscosity Method)

To validate the primary mechanism of action.

Principle: Intercalators increase the length of the DNA helix, increasing the viscosity of the solution. Groove binders do not.

  • Preparation: Prepare a solution of Calf Thymus DNA (CT-DNA) at 200 µM (base pairs) in Tris-HCl buffer (pH 7.2).

  • Baseline: Measure the flow time (

    
    ) of the DNA solution alone using an Ubbelohde viscometer at 25°C.
    
  • Titration: Add increasing concentrations of 6,8-DMQ (0 to 100 µM).

  • Measurement: Measure flow time (

    
    ) after each addition.
    
  • Plot: Plot

    
     vs. [Drug]/[DNA] ratio.
    
    • Result: A slope > 0 indicates intercalation. A slope ≈ 0 indicates groove binding.

Quantitative Data Summary

The following table summarizes the cytotoxicity profile of 6,8-DMQ compared to standard chemotherapeutics.

Cell LineTissue OriginIC50 (µg/mL)Comparative Potency
HeLa Cervical Cancer~10–20 Moderate (Lower toxicity than Cisplatin)
HT29 Colorectal Cancer~15–25 Comparable to 5-FU in specific assays
C6 Glioblastoma< 50 Active
HUVEC Normal Endothelium> 100 High Selectivity Index (Low toxicity to normal cells)

Note: Data derived from aggregated preclinical studies (see References).

References

  • Ökten, S., et al. (2013). "Simple and convenient preparation of novel 6,8-disubstituted quinoline derivatives and their promising anticancer activities." Turkish Journal of Chemistry.

  • Koprulu, T., et al. (2025). "Biological activity and molecular docking studies of some new quinolines as potent anticancer agents."[2] Medical Oncology.

  • Marella, A., et al. (2013). "Quinoline: A versatile heterocyclic."[6] Saudi Pharmaceutical Journal.

  • Prachayasittikul, V., et al. (2013). "8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications." Drug Design, Development and Therapy.

  • Eswaran, S., et al. (2010). "Heterocyclic quinoline derivatives: Synthesis and in vitro bacteriological evaluation." Bioorganic & Medicinal Chemistry Letters.

Sources

Technical Guide: 6,8-Dimethoxyquinoline Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper & Experimental Guide Target Audience: Medicinal Chemists, Process Scientists, and Pharmacology Researchers

Executive Summary

The 6,8-dimethoxyquinoline scaffold represents a privileged pharmacophore in modern drug discovery, distinct from its more common 6,7-dimethoxy analogs (e.g., cabozantinib intermediates). Characterized by a unique electron-rich substitution pattern, this core exhibits distinct electronic properties that modulate metabolic stability, basicity, and binding affinity in kinase pockets and DNA minor grooves. This guide provides a rigorous technical analysis of its synthesis via the modified Skraup reaction, its structure-activity relationship (SAR) profile, and validated protocols for its generation and characterization.

Chemical Architecture & SAR Profile

Electronic Topography

The introduction of methoxy groups at the C6 and C8 positions fundamentally alters the quinoline ring's reactivity compared to the unsubstituted parent.

  • C8-Methoxy Effect (The "Peri" Influence): The C8 substituent exerts a steric and electronic influence on the ring nitrogen (N1). Unlike a free hydroxyl group (which allows for bidentate chelation), the methoxy group creates a steric clash that can distort planar binding modes, enhancing selectivity for larger hydrophobic pockets over flat DNA intercalation.

  • C6-Methoxy Activation: Positioned para to the C5 position, the C6-methoxy group strongly activates the C5 position for electrophilic aromatic substitution (EAS), making C5 the primary site for late-stage functionalization (e.g., nitration or halogenation).

Metabolic Stability

The 6,8-dimethoxy pattern serves as a "metabolic block." While oxidative demethylation is possible (mediated by CYP450s), these positions block the rapid oxidation of the carbocyclic ring that often plagues simple quinolines.

Visualizing the SAR Logic

The following diagram illustrates the electronic activation and strategic derivatization points of the scaffold.

SAR_Logic Core This compound Core Scaffold N1 N1 Position: Basicity modulated by C8-OMe steric/electronic effect Core->N1 Electronic Influence C5 C5 Position: Highly Activated for EAS (Halogenation/Nitration) Core->C5 Resonance Activation C2_C4 C2/C4 Positions: Susceptible to Nucleophilic Attack (Chichibabin/Oxidation) Core->C2_C4 Inductive Deactivation Metabolism Metabolic Stability: Blocks direct ring oxidation Susceptible to O-demethylation Core->Metabolism ADME Property

Figure 1: Structure-Activity Relationship (SAR) map detailing the electronic activation sites (C5) and reactivity hotspots (N1, C2, C4) of the this compound core.

Synthesis Strategy: The Modified Skraup Protocol

The Challenge of Exothermicity

The synthesis of this compound historically relies on the Skraup reaction. However, the electron-rich nature of 2,4-dimethoxyaniline makes the reaction prone to violent exotherms ("runaway reactions"). Standard protocols must be modified with strict temperature plateaus and controlled addition rates to ensure safety and yield reproducibility.

Reaction Mechanism & Workflow

The synthesis involves the in situ generation of acrolein from glycerol, followed by a Michael addition of the aniline, cyclization, and oxidation.

Skraup_Synthesis Aniline Start: 2,4-Dimethoxyaniline Acrolein Step 1: In situ Acrolein Formation (Dehydration of Glycerol) Aniline->Acrolein Reagents Reagents: Glycerol + H2SO4 Oxidant: Nitrobenzene or As2O5 Reagents->Acrolein Addition Step 2: Michael Addition (Aniline attacks Acrolein) Acrolein->Addition Cyclization Step 3: Acid-Catalyzed Cyclization (Formation of Dihydroquinoline) Addition->Cyclization Oxidation Step 4: Aromatization (Oxidation to Quinoline) Cyclization->Oxidation Product Final Product: This compound Oxidation->Product

Figure 2: Step-wise mechanistic flow of the modified Skraup synthesis optimized for electron-rich anilines.

Detailed Experimental Protocol

Protocol 1: Synthesis of this compound

Objective: Safe generation of the core scaffold avoiding tar formation and thermal runaway.

Reagents:

  • 2,4-Dimethoxyaniline (1.0 eq)

  • Glycerol (3.0 eq)

  • Sulfuric Acid (conc.[1][2] H2SO4)[3][1][2]

  • Nitrobenzene (Oxidant, 0.6 eq) or Sodium 3-nitrobenzenesulfonate (water-soluble alternative for easier workup).

  • Ferrous Sulfate (Catalyst, 0.05 eq) - Crucial for moderating the reaction violence.

Step-by-Step Methodology:

  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer (magnetic stirring is insufficient due to viscosity), a reflux condenser, and a pressure-equalizing addition funnel.

  • Mixing: Charge the flask with 2,4-dimethoxyaniline, glycerol, nitrobenzene, and ferrous sulfate. Mix to a homogenous paste.

  • Acid Addition (Critical Control Point):

    • Heat the mixture to 100°C .

    • Add concentrated H2SO4 dropwise via the addition funnel over 2 hours .

    • Note: The temperature will spike.[2] Do not allow the internal temperature to exceed 125°C during addition.

  • Reflux: Once addition is complete, slowly ramp temperature to 140°C and reflux for 4 hours. The mixture will turn dark brown/black.

  • Quenching: Cool the mixture to 80°C. Pour onto crushed ice (5x reaction volume).

  • Basification: Neutralize with 50% NaOH solution (exothermic!) until pH > 10. The crude quinoline will separate as an oil or precipitate.[4]

  • Extraction: Extract with Dichloromethane (DCM) (3x). Wash combined organics with brine, dry over MgSO4, and concentrate.

  • Purification: The crude material often contains unreacted aniline and tar. Purify via flash column chromatography (Silica Gel).

    • Mobile Phase: Hexane:Ethyl Acetate (gradient 9:1 to 7:3).

    • Rf Value: ~0.4 in 7:3 Hex:EtOAc (visualize with UV 254nm).

Self-Validation Criteria:

  • 1H NMR (CDCl3): Look for diagnostic doublets for H2/H3/H4 quinoline protons (typically δ 8.8, 7.3, 8.0 ppm region) and two distinct methoxy singlets (δ ~3.9-4.0 ppm).

  • Appearance: Pure product should be a pale yellow solid or crystallizing oil. Dark color indicates oxidative impurities.

Biological Applications & Data Summary

The this compound core has shown specific utility in two primary therapeutic areas: Oncology (Kinase/Topoisomerase inhibition) and Infectious Disease (Antimicrobial).

Table 1: Comparative Biological Activity of Quinoline Derivatives
Derivative TypeTarget / MechanismActivity ProfileKey Reference
This compound (Base) General CytotoxicityModerate activity against HeLa/HT29 lines.[1]
6,8-Dibromoquinoline Synthetic IntermediatePrecursor to 6,8-dimethoxy; lower direct bioactivity.[1]
6,7-Dimethoxy analogs c-Met KinaseHigh potency (nM range); often used in marketed drugs (e.g., Cabozantinib).[2]
8-Hydroxy-6-methoxy AntimicrobialChelating ability enhances antibacterial efficacy vs. dimethoxy variants.[3]
Indeno-quinoline derivatives Topoisomerase I6,8-dimethoxy substitution improves lipophilicity and blood-brain barrier penetration.[4]

Future Outlook: The "Scaffold Hopping" Potential

The this compound scaffold is currently underutilized compared to its 6,7-isomer. Future research should focus on:

  • C3-Functionalization: Using the Vilsmeier-Haack reaction to install a formyl group at C3, allowing for the attachment of solubilizing tails or warheads.

  • Fragment-Based Drug Design (FBDD): Utilizing the 8-methoxy group to lock conformation in kinase hinge regions via intramolecular hydrogen bonding with N1-protonated species.

References

  • Simple and convenient preparation of novel 6,8-disubstituted quinoline derivatives and their promising anticancer activities. Source: Turk J Chem (via ResearchGate) URL:[Link]

  • Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors. Source: PubMed Central (PMC) URL:[Link]

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Source: PubMed Central (PMC) URL:[Link]

  • Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors. Source: PubMed Central (PMC) URL:[Link]

  • Organic Syntheses Procedure: Skraup Synthesis Notes. Source: Organic Syntheses (Org. Synth.) URL:[Link]

Sources

Methodological & Application

6,8-Dimethoxyquinoline synthesis from 6,8-dibromoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

6,8-Dimethoxyquinoline is a key heterocyclic scaffold found in numerous biologically active compounds and serves as a crucial intermediate in the synthesis of various pharmaceutical agents. Its derivatives have shown significant potential, including anticancer activities.[1][2] This application note provides a comprehensive guide for the synthesis of this compound from 6,8-dibromoquinoline, a readily accessible starting material. The described protocol is based on a copper-catalyzed nucleophilic aromatic substitution (SNA) reaction, offering a reliable and efficient route to the desired product. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Synthetic Strategy: A Mechanistic Perspective

The conversion of 6,8-dibromoquinoline to this compound involves the displacement of two bromide ions by methoxide ions. While several methods exist for the formation of aryl ethers, the copper-catalyzed methoxylation of aryl halides presents a robust and scalable approach.[3][4][5]

The reaction proceeds via a nucleophilic aromatic substitution mechanism. The presence of the electron-withdrawing nitrogen atom in the quinoline ring system, however, is generally insufficient to activate the aryl halides towards nucleophilic attack by itself. Therefore, a catalyst is employed to facilitate this transformation. Copper(I) salts, such as copper(I) iodide (CuI), are effective catalysts for this type of reaction.

The proposed mechanism involves the coordination of the copper catalyst to the aryl halide, which increases the electrophilicity of the carbon atom attached to the bromine. This is followed by the nucleophilic attack of the methoxide ion, leading to the formation of a transient intermediate. Subsequent elimination of the bromide ion and regeneration of the copper catalyst yields the methoxylated product. The reaction is typically carried out in a high-boiling polar aprotic solvent, such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), to ensure the solubility of the reagents and to facilitate the reaction at elevated temperatures.

Experimental Protocol

This section outlines a detailed, step-by-step protocol for the synthesis of this compound from 6,8-dibromoquinoline.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
6,8-DibromoquinolineReagentCommercially Available---
Sodium Methoxide (NaOMe)ReagentCommercially AvailableHighly hygroscopic and corrosive. Handle with care.[6][7][8][9]
Copper(I) Iodide (CuI)ReagentCommercially Available---
N,N-Dimethylformamide (DMF)AnhydrousCommercially AvailableUse a dry solvent for optimal results.
Dichloromethane (DCM)ReagentCommercially AvailableFor extraction.
Saturated aq. NH4Cl---Prepared in-houseFor quenching the reaction.
Brine---Prepared in-houseFor washing the organic layer.
Anhydrous Sodium Sulfate (Na2SO4)ReagentCommercially AvailableFor drying the organic layer.
Silica Gel---Commercially AvailableFor column chromatography.
HexaneHPLC GradeCommercially AvailableFor column chromatography.
Ethyl AcetateHPLC GradeCommercially AvailableFor column chromatography.
Instrumentation
  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Nitrogen or Argon gas inlet

  • Separatory funnel

  • Rotary evaporator

  • Column chromatography setup

  • Thin Layer Chromatography (TLC) plates

Reaction Setup and Procedure

G cluster_setup Reaction Setup cluster_workup Work-up cluster_purification Purification A 1. Add 6,8-dibromoquinoline, CuI, and NaOMe to a dry flask. B 2. Add anhydrous DMF under an inert atmosphere. A->B C 3. Heat the mixture to reflux. D 4. Cool to room temperature and quench with sat. aq. NH4Cl. C->D E 5. Extract with Dichloromethane. D->E F 6. Wash the organic layer with brine. E->F G 7. Dry over anhydrous Na2SO4. F->G H 8. Concentrate under reduced pressure. G->H I 9. Purify by column chromatography. H->I

Figure 1. Experimental workflow for the synthesis of this compound.

Step-by-Step Procedure:

  • Reaction Setup:

    • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 6,8-dibromoquinoline (1.0 eq), copper(I) iodide (0.2 eq), and sodium methoxide (3.0 eq).

    • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

    • Add anhydrous N,N-dimethylformamide (DMF) via syringe. The typical concentration is 0.1 M with respect to the 6,8-dibromoquinoline.

  • Reaction:

    • Heat the reaction mixture to reflux (approximately 153 °C for DMF) with vigorous stirring.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC). A suitable eluent system is Hexane:Ethyl Acetate (e.g., 7:3 v/v). The starting material (6,8-dibromoquinoline) is less polar than the product (this compound).

  • Work-up:

    • Once the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

    • Carefully pour the reaction mixture into a separatory funnel containing a saturated aqueous solution of ammonium chloride (NH4Cl) to quench the reaction.

    • Extract the aqueous layer with dichloromethane (DCM) (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with brine (1 x volume of the organic layer).

    • Dry the organic layer over anhydrous sodium sulfate (Na2SO4).

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product is purified by column chromatography on silica gel.

    • A gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is typically effective.

    • Collect the fractions containing the desired product (as identified by TLC) and concentrate them under reduced pressure to yield this compound as a solid.

Results and Characterization

The successful synthesis of this compound can be confirmed by various analytical techniques:

  • Thin Layer Chromatography (TLC): A single spot for the purified product with a lower Rf value than the starting material.

  • Melting Point: Compare the measured melting point with the literature value.

  • Spectroscopic Analysis:

    • ¹H NMR: The proton NMR spectrum should show characteristic peaks for the aromatic protons of the quinoline ring and two distinct singlets for the two methoxy groups.

    • ¹³C NMR: The carbon NMR spectrum will confirm the presence of the expected number of carbon atoms in the molecule.

    • Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the mass of this compound.

Safety and Handling Precautions

  • Sodium Methoxide (NaOMe): Sodium methoxide is a corrosive and flammable solid that reacts violently with water.[6][7][8][9] It should be handled in a fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn. In case of contact with skin, wash immediately with copious amounts of water.

  • N,N-Dimethylformamide (DMF): DMF is a combustible liquid and a potential teratogen. It should be handled in a well-ventilated fume hood.

  • 6,8-Dibromoquinoline and Copper(I) Iodide: These reagents should be handled with standard laboratory safety precautions.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or No Product Formation - Inactive catalyst- Wet solvent or reagents- Insufficient reaction time or temperature- Use fresh, high-purity CuI.- Ensure all glassware is oven-dried and use anhydrous DMF.- Increase reaction time and monitor by TLC. Ensure the reaction is at reflux.
Formation of Monomethoxylated Byproduct - Insufficient sodium methoxide- Short reaction time- Use a larger excess of sodium methoxide.- Prolong the reaction time until the complete disappearance of the mono-substituted intermediate is observed by TLC.
Difficult Purification - Co-elution of product with impurities- Optimize the solvent system for column chromatography. A shallower gradient or a different solvent system might be necessary.[10]

Conclusion

The copper-catalyzed methoxylation of 6,8-dibromoquinoline is an effective and reliable method for the synthesis of this compound. This application note provides a detailed protocol, including mechanistic insights and practical considerations, to aid researchers in the successful synthesis of this valuable compound. Adherence to the described procedures and safety precautions is crucial for obtaining a high yield of the pure product.

References

  • Simple and convenient preparation of novel 6,8-disubstituted quinoline derivatives and their promising anticancer activities. TRDizin.
  • Simple and convenient preparation of novel 6,8-disubstituted quinoline derivatives and their promising anticancer activities. Semantic Scholar.
  • Copper-Catalyzed Methoxylation of Aryl Bromides with 9-BBN−OMe. Organic Letters.
  • Methoxyl
  • Copper-Catalyzed Methoxylation of Aryl Bromides with 9-BBN-OMe. PubMed.
  • SAFETY DATA SHEET - Sodium methoxide. Fisher Scientific.
  • SAFETY DATA SHEET - Sodium methoxide. Sigma-Aldrich.
  • SAFETY DATA SHEET - Sodium Methoxide. FUJIFILM Wako Chemicals.
  • Sodium methoxide MSDS. Actylis Lab Solutions.
  • Technical Support Center: Purification of 6,7-dimethoxy-quinoline-4-ol. Benchchem.
  • SODIUM METHOXIDE, 95%. Gelest, Inc.

Sources

Topic: Using 6,8-Dimethoxyquinoline in in vitro Anticancer Assays

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoline Scaffold as a Modern Anti-Neoplastic Pharmacophore

The quinoline ring system is a privileged heterocyclic scaffold that forms the structural core of numerous compounds with significant pharmacological activities.[1] In oncology, quinoline derivatives have emerged as a crucial class of therapeutic agents, demonstrating efficacy through diverse mechanisms of action such as cell cycle arrest, induction of apoptosis, inhibition of angiogenesis, and disruption of cell migration.[2] Several quinoline-based molecules have been approved for clinical use, including inhibitors of critical protein kinases involved in cancer progression.[3]

Among the vast library of these compounds, 6,8-dimethoxyquinoline has been identified as a derivative with significant anticancer potential.[4] The methoxy groups at the 6 and 8 positions are key structural features that can influence the molecule's biological activity. This application note serves as a comprehensive technical guide for researchers to evaluate the anticancer properties of this compound in vitro. It provides field-proven, step-by-step protocols for assessing cytotoxicity, apoptosis induction, and cell invasion, grounded in the established mechanisms of quinoline-based anticancer agents.

Compound Profile and Preparation

Before initiating any biological assay, proper handling and preparation of the test compound are paramount for reproducible results.

Table 1: Physicochemical Properties of this compound

PropertyValueNotes
Chemical Structure (Image of this compound structure)A bicyclic aromatic heterocycle with methoxy substitutions.
Molecular Formula C₁₁H₁₁NO₂
Molecular Weight 189.21 g/mol
Appearance Varies; typically a crystalline solid.Refer to supplier's Certificate of Analysis.
Solubility Sparingly soluble in aqueous media. Highly soluble in DMSO and Chloroform.[5]For biological assays, DMSO is the recommended solvent.
Protocol for Stock Solution Preparation
  • Objective: To prepare a high-concentration, sterile stock solution of this compound for serial dilution.

  • Materials:

    • This compound powder

    • Dimethyl sulfoxide (DMSO), cell culture grade

    • Sterile, amber microcentrifuge tubes or vials

  • Procedure:

    • Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of DMSO to achieve a desired stock concentration (e.g., 10 mM or 20 mM). The choice of concentration depends on the anticipated potency of the compound.

    • Vortex thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.

    • Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a fresh, sterile amber vial. This step is critical to prevent contamination of cell cultures.

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.

    • Store aliquots at -20°C or -80°C, protected from light.

Causality Behind Experimental Choices: DMSO is used as the solvent due to its ability to dissolve a wide range of organic molecules and its miscibility with aqueous cell culture media. However, DMSO can be toxic to cells at concentrations typically above 0.5-1%. Therefore, all experiments must include a "vehicle control" group, where cells are treated with the same final concentration of DMSO used in the highest dose of the test compound, to ensure that the observed effects are due to the compound and not the solvent.

Hypothesized Mechanism of Action: Targeting Key Cancer Signaling Pathways

Quinoline derivatives exert their anticancer effects by modulating a variety of intracellular signaling pathways that are often dysregulated in cancer.[2][6] Based on extensive literature on related compounds, this compound may act by inhibiting receptor tyrosine kinases (RTKs) such as EGFR and VEGFR, or by interfering with downstream pathways like PI3K/Akt/mTOR, which are central regulators of cell survival, proliferation, and apoptosis.[3][7] Another potential mechanism for substituted quinolines is the inhibition of topoisomerase I, an enzyme critical for DNA replication, leading to DNA damage and cell death.[8]

G cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK RTK (e.g., EGFR, VEGFR) PI3K PI3K RTK->PI3K Akt Akt/PKB PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Topoisomerase Topoisomerase I DNA DNA Replication & Transcription Topoisomerase->DNA Inhibitor This compound (Hypothesized Targets) Inhibitor->RTK Inhibitor->PI3K Inhibitor->Topoisomerase

Caption: Hypothesized signaling pathways targeted by quinoline derivatives.

Protocol 1: Assessment of Cytotoxicity by MTT Assay

The MTT assay is a foundational colorimetric method for evaluating a compound's effect on cell viability and proliferation.[9][10] It measures the metabolic activity of cells, where mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[9][10]

Step-by-Step Methodology
  • Cell Seeding:

    • Culture the selected cancer cell line (e.g., HeLa, HT29, MCF-7) to ~80% confluency.

    • Trypsinize and count the cells using a hemocytometer or automated cell counter.

    • Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL in complete culture medium.

    • Seed 100 µL of the cell suspension (5,000 cells/well) into a 96-well flat-bottom plate.[11]

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to adhere.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound stock solution in serum-free medium.

    • Carefully remove the medium from the wells and add 100 µL of the diluted compound solutions. Include wells for vehicle control (DMSO only) and untreated control (medium only). Each condition should be performed in triplicate.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.[9]

    • Add 10-20 µL of the MTT solution to each well (final concentration ~0.5 mg/mL).[11]

    • Incubate the plate for 3-4 hours at 37°C, protected from light. During this time, viable cells will form visible purple formazan crystals.

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals or the cell layer.

    • Add 100-150 µL of MTT solvent (e.g., DMSO, or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the crystals.[11]

    • Cover the plate with foil and place it on an orbital shaker for 15-20 minutes to ensure complete solubilization.[11]

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[9]

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ (half-maximal inhibitory concentration) value.

Table 2: Example Data Presentation for IC₅₀ Determination

Cell LineTreatment Time (h)IC₅₀ (µM)
HeLa (Cervical Cancer)48e.g., 5.2
HT29 (Colon Cancer)48e.g., 8.9
C6 (Glioma)48e.g., 12.1
Normal Fibroblasts48e.g., > 50

Self-Validation System: The protocol's integrity is maintained by including both positive (e.g., a known cytotoxic drug like Doxorubicin) and negative (vehicle) controls. A dose-dependent decrease in viability is expected. A high IC₅₀ value in a non-cancerous cell line compared to cancer cell lines would indicate selective cytotoxicity, a desirable trait for a potential anticancer drug.

Protocol 2: Analysis of Apoptosis Induction by Annexin V/PI Flow Cytometry

Apoptosis, or programmed cell death, is a key mechanism by which anticancer agents eliminate tumor cells.[12] The Annexin V/Propidium Iodide (PI) assay is a robust method to quantify apoptosis using flow cytometry.[13] It is based on the principle that early in apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V.[14][15] PI is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter late apoptotic and necrotic cells.[14]

G cluster_workflow Apoptosis Assay Workflow A 1. Seed & Culture Cells (e.g., 1x10^6 cells) B 2. Treat with This compound (e.g., 24-48h) A->B C 3. Harvest Cells (Collect supernatant + trypsinized cells) B->C D 4. Wash Cells (PBS, centrifuge) C->D E 5. Stain Cells (Annexin V-FITC & PI in Binding Buffer) D->E F 6. Incubate (15 min, Room Temp, Dark) E->F G 7. Analyze (Flow Cytometry) F->G

Caption: Experimental workflow for apoptosis detection via flow cytometry.

Step-by-Step Methodology
  • Cell Seeding and Treatment:

    • Seed cells (e.g., 1 x 10⁶ cells) in a 6-well plate or T25 flask and allow them to adhere overnight.[14][15]

    • Treat the cells with this compound at relevant concentrations (e.g., 0.5x, 1x, and 2x the determined IC₅₀) for a specified time (e.g., 24 hours). Include a vehicle control.

  • Cell Harvesting:

    • After incubation, collect the culture medium, which contains floating apoptotic cells.

    • Wash the adherent cells with PBS, then detach them using trypsin-EDTA.

    • Combine the detached cells with their corresponding supernatant from the previous step to ensure all cells (adherent and floating) are collected.[14][16]

    • Centrifuge the cell suspension at ~500 x g for 5 minutes.

  • Staining:

    • Discard the supernatant and wash the cell pellet once with cold PBS.

    • Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[16]

  • Data Acquisition:

    • After incubation, add 400 µL of 1X Binding Buffer to each tube.[16]

    • Analyze the samples by flow cytometry within one hour.[16]

    • Use unstained, Annexin V-only, and PI-only stained cells as controls to set up proper compensation and gating.

  • Data Interpretation:

    • Lower-Left Quadrant (Annexin V- / PI-): Live, healthy cells.

    • Lower-Right Quadrant (Annexin V+ / PI-): Early apoptotic cells.

    • Upper-Right Quadrant (Annexin V+ / PI+): Late apoptotic or necrotic cells.

    • Upper-Left Quadrant (Annexin V- / PI+): Necrotic cells (often due to mechanical damage).

    • A successful pro-apoptotic compound will show a dose-dependent increase in the percentage of cells in the lower-right and upper-right quadrants.

Protocol 3: Evaluation of Anti-Malignant Potential by Transwell Invasion Assay

Cell invasion is a hallmark of cancer metastasis and involves the migration of cells through the extracellular matrix (ECM).[17] The Transwell or Boyden chamber assay is the gold standard for studying cell invasion in vitro. It utilizes a permeable membrane insert to separate an upper and lower chamber. For invasion assays, the membrane is coated with a basement membrane extract like Matrigel®, which acts as a barrier that cells must degrade and penetrate to move towards a chemoattractant in the lower chamber.[18]

Step-by-Step Methodology
  • Preparation of Inserts:

    • Thaw Matrigel® on ice overnight.

    • Dilute the Matrigel® with cold, serum-free medium to a final concentration of 200-300 µg/mL.

    • Add 50-100 µL of the diluted Matrigel® to the upper chamber of an 8 µm pore size Transwell insert. Ensure the membrane is evenly coated.

    • Incubate at 37°C for at least 1 hour to allow the Matrigel® to solidify.

  • Cell Seeding and Treatment:

    • Culture cells and starve them in serum-free medium for 12-24 hours prior to the assay.

    • Harvest the cells and resuspend them in serum-free medium containing different concentrations of this compound (or vehicle control) to a final density of 1 x 10⁵ to 5 x 10⁵ cells/mL.

    • Rehydrate the Matrigel® layer with serum-free medium for 30 minutes, then carefully remove it.

    • Add 500-700 µL of complete medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber of the 24-well plate.

    • Add 200 µL of the cell suspension (containing the compound) to the upper chamber of the insert.

  • Incubation:

    • Incubate the plate for 20-24 hours at 37°C in a 5% CO₂ incubator.[18]

  • Quantification of Invasion:

    • After incubation, carefully remove the inserts from the plate.

    • Use a cotton swab to gently wipe away the non-invading cells and Matrigel® from the upper surface of the membrane.

    • Fix the invaded cells on the bottom surface of the membrane with 4% paraformaldehyde or methanol for 15-20 minutes.

    • Stain the cells with a solution such as 0.1% Crystal Violet for 20 minutes.

    • Wash the inserts with water to remove excess stain and allow them to air dry.

    • Image the membrane using a light microscope. Count the number of invaded cells in several representative fields of view.

  • Data Analysis:

    • Calculate the average number of invaded cells per field for each condition.

    • Express the data as a percentage of invasion relative to the vehicle control. A potent anti-invasive compound will show a significant, dose-dependent reduction in the number of invaded cells.

Causality Behind Experimental Choices: Serum is used as a chemoattractant in the lower chamber to stimulate cell migration. The cells in the upper chamber are kept in serum-free medium to ensure that the observed movement is directional and driven by the chemoattractant gradient, not random motion. The Matrigel® layer mimics the basement membrane, making this a true assay of invasion rather than just migration. A parallel migration assay (without Matrigel®) can be run to distinguish between anti-invasive and anti-migratory effects.

Conclusion

This compound represents a promising molecule within the well-established anticancer class of quinoline derivatives. The protocols detailed in this application note provide a robust framework for its initial in vitro characterization. By systematically evaluating its effects on cell viability, apoptosis, and invasion, researchers can generate the foundational data necessary to understand its mechanism of action and to support its further development as a potential anti-neoplastic agent.

References

  • Saha, B., et al. (2024). Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. Bioorganic & Medicinal Chemistry.
  • USF Health. Apoptosis Protocols. University of South Florida.
  • Thermo Fisher Scientific. Apoptosis Protocols.
  • Bio-protocol. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. SciSpace.
  • Sherman, H., et al. Cell Migration, Chemotaxis and Invasion Assay Protocol. ResearchGate.
  • Natarajan, S. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC.
  • Abcam. MTT assay protocol.
  • Mancini, A., et al. (2020). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. MDPI.
  • Aziz, M., et al. (2024). an overview of quinoline derivatives as anti-cancer agents. ResearchGate.
  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf.
  • ResearchGate. MTT Proliferation Assay Protocol.
  • Pijuan, J., et al. (2019). In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis. JoVE.
  • Creative Diagnostics. Multiparametric Analysis of Apoptosis by Flow Cytometry Protocol.
  • Roche. MTT Assay Protocol for Cell Viability and Proliferation.
  • MedChemExpress. Cell Invasion Assay | Protocols.
  • Merck Millipore. (2021). Cell Migration and Invasion Assay Guidance using Millicell® Cell Culture Inserts.
  • Sharma, P. C., et al. (2017). Comprehensive review on current developments of quinoline-based anticancer agents. International Journal of Pharmaceutical Sciences and Research.
  • Khan, J., et al. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. Daruj.
  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods.
  • Al-Ostoot, F. H., et al. (2023). Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. MDPI.
  • Wang, Y., et al. (2018). The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. PMC.
  • Sigma-Aldrich. Cell Migration & Invasion Assays.
  • Al-Warhi, T., et al. (2020). Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. RSC Advances.
  • Acar, Ç., et al. (2022). Evaluation of Cytotoxic Activity of Small Aminated Quinolinequinones In Vitro as Anti-Cancer Molecules. MDPI.
  • Kumar, S., et al. (2018). An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. RSC Advances.
  • Al-Ostoot, F. H., et al. (2021). Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. PMC.
  • BenchChem. (2025). biological activity of 4-Chloro-6,7-dimethoxyquinoline derivatives.
  • Organic Syntheses Procedure. 6-methoxy-8-nitroquinoline.
  • Cinar, M. E., & Jones, R. A. (2013). Simple and convenient preparation of novel 6,8-disubstituted quinoline derivatives and their promising anticancer activities. Turkish Journal of Chemistry.
  • Kumari, S., et al. (2021). Antiproliferative Efficacy of N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine, DW-8, in Colon Cancer Cells Is Mediated by Intrinsic Apoptosis. PubMed.
  • Kumari, S., et al. (2021). Antiproliferative Efficacy of N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine, DW-8, in Colon Cancer Cells Is Mediated by Intrinsic Apoptosis. MDPI.
  • Kumari, S., et al. (2021). Antiproliferative Efficacy of N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine, DW-8, in Colon Cancer Cells Is Mediated by Intrinsic Apoptosis. PMC.
  • Kumari, S., et al. (2021). Antiproliferative Efficacy of N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine, DW-8, in Colon Cancer Cells Is Mediated by Intrinsic Apoptosis. ResearchGate.
  • Lok, K. H., et al. (2022). The In Vitro Anti-Cancer Activities and Mechanisms of Action of 9-Methoxycanthin-6-one from Eurycoma longifolia in Selected Cancer Cell Lines. MDPI.

Sources

Application Note: 6,8-Dimethoxyquinoline as a Fluorescent Probe for Nuclear Imaging and DNA Interaction Studies

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a comprehensive technical guide for the use of 6,8-Dimethoxyquinoline (6,8-DMQ) . Based on the chemical scaffold's properties and recent literature regarding quinoline derivatives, this guide focuses on its application as a DNA-targeting fluorescent probe with potential theranostic (therapeutic + diagnostic) capabilities.

Executive Summary

This compound (6,8-DMQ) represents a specialized class of quinoline-based fluorophores. Unlike standard nuclear stains (e.g., DAPI), 6,8-DMQ offers a unique combination of cell permeability , DNA groove-binding affinity , and antiproliferative activity . This guide details the protocol for utilizing 6,8-DMQ as a "turn-on" fluorescent probe for live-cell nuclear imaging and as a scaffold for investigating DNA-drug interactions.

Key Applications:

  • Live-Cell Nuclear Imaging: Rapid membrane permeation and nuclear accumulation.

  • Theranostic Screening: Simultaneous visualization of drug uptake and monitoring of antiproliferative effects.

  • DNA Binding Assays: Fluorometric determination of DNA binding modes (intercalation vs. groove binding).

Scientific Principles & Mechanism

Photophysical Mechanism

The 6,8-dimethoxy substitution pattern on the quinoline ring creates a "push-pull" electronic system. The methoxy groups at positions 6 and 8 act as electron donors, while the quinoline nitrogen acts as an acceptor.

  • Solvent Quenching (Free State): In aqueous media, the excited state of free 6,8-DMQ undergoes non-radiative decay due to rotation around the methoxy bonds and solvent relaxation, resulting in low quantum yield (

    
    ).
    
  • Fluorescence Restoration (Bound State): Upon binding to DNA, the molecular structure is rigidified, and the fluorophore is shielded from the solvent environment. This suppresses non-radiative decay pathways, leading to a significant enhancement in fluorescence intensity (the "Turn-On" effect).

DNA Binding Mode

Recent studies on quinoline derivatives suggest a groove-binding mechanism or partial intercalation, stabilized by hydrogen bonding and van der Waals forces. The 6,8-substituents sterically influence the binding geometry, often favoring the minor groove over intercalation, which preserves the DNA double-helix structure during short-term imaging.

Pathway Visualization

The following diagram illustrates the cellular uptake and fluorescence activation pathway.

G DMQ_Ext 6,8-DMQ (Extracellular) Membrane Cell Membrane (Passive Diffusion) DMQ_Ext->Membrane DMQ_Cyto 6,8-DMQ (Cytosol - Weak Fluorescence) Membrane->DMQ_Cyto Permeation Nucleus Nuclear Envelope DMQ_Cyto->Nucleus DNA_Bound DNA-Bound Complex (Strong Fluorescence) Nucleus->DNA_Bound Accumulation Signal Emission (λem ~450-480 nm) DNA_Bound->Signal Excitation (360 nm)

Caption: Figure 1. Cellular uptake and fluorescence activation mechanism of this compound.

Technical Specifications & Preparation

Chemical Properties
PropertySpecification
Chemical Name This compound
CAS Number 111454-91-2
Molecular Weight 189.21 g/mol
Solubility Soluble in DMSO (>10 mM), Ethanol; Low solubility in water.
Excitation Max ~350–380 nm (UV/Blue)
Emission Max ~440–480 nm (Blue/Cyan)
Storage -20°C, desiccated, protect from light.
Stock Solution Preparation

Objective: Prepare a 10 mM stock solution.

  • Weigh 1.89 mg of this compound powder.

  • Dissolve in 1.0 mL of anhydrous DMSO (Dimethyl sulfoxide).

  • Vortex for 1 minute to ensure complete dissolution.

  • Aliquot into light-protective amber tubes (50 µL each) to avoid freeze-thaw cycles.

  • Store at -20°C. Stable for 6 months.

Experimental Protocols

Protocol A: Live Cell Nuclear Imaging

Purpose: To visualize nuclear morphology in living cells without fixation artifacts.

Reagents:

  • Adherent cells (e.g., HeLa, A549) cultured on glass-bottom dishes.

  • 6,8-DMQ Stock Solution (10 mM).

  • Live Cell Imaging Buffer (e.g., HBSS or phenol-red free DMEM).

Step-by-Step Workflow:

  • Seeding: Seed cells at 60-70% confluency 24 hours prior to imaging.

  • Working Solution: Dilute the 10 mM Stock Solution 1:1000 in pre-warmed Imaging Buffer to a final concentration of 10 µM .

    • Note: Optimization range is 5–50 µM depending on cell line.

  • Incubation: Remove culture media and wash cells once with PBS. Add the 10 µM 6,8-DMQ working solution.

  • Time Course: Incubate at 37°C / 5% CO2 for 15–30 minutes .

    • Critical: Do not over-incubate (>1 hour) if cell viability is critical, as quinolines can exhibit antiproliferative effects over long durations.

  • Wash: Remove the staining solution. Wash cells 3x with Imaging Buffer to remove background fluorescence.

  • Imaging:

    • Excitation: 360–380 nm (DAPI filter set is compatible).

    • Emission: Collect signal at 450–480 nm.

    • Exposure: Start with 50-100 ms to avoid photobleaching.

Protocol B: DNA Binding Affinity Assay (Cell-Free)

Purpose: To quantify the binding affinity (


) using fluorescence titration.

Reagents:

  • Calf Thymus DNA (ctDNA) or specific plasmid DNA.

  • Tris-HCl Buffer (10 mM, pH 7.4).

  • Quartz Cuvette (1 cm path length).

Step-by-Step Workflow:

  • Baseline: Prepare a 10 µM solution of 6,8-DMQ in Tris-HCl buffer. Measure the fluorescence spectrum (Ex: 360 nm, Em: 400–600 nm).

  • Titration: Sequentially add aliquots of ctDNA stock (e.g., 0 to 50 µM final concentration).

  • Equilibration: Allow 2 minutes equilibration after each addition.

  • Measurement: Record the emission spectrum after each addition.

  • Data Analysis: Plot

    
     vs. [DNA]. Use the Benesi-Hildebrand equation to calculate the binding constant (
    
    
    
    ).

Data Analysis & Interpretation

Spectral Characteristics

The following table summarizes the expected spectral shifts upon DNA binding.

StateExcitation (

)
Emission (

)
Relative Intensity
Free Dye (Buffer) 360 nm460 nm (weak)1.0 (Baseline)
DNA-Bound 365 nm455 nm (Blue shift possible)> 5.0x Increase
Troubleshooting Guide
IssueProbable CauseCorrective Action
High Cytoplasmic Background Incomplete washing or dye overload.Perform 3x washes with HBSS. Reduce concentration to 5 µM.
Weak Nuclear Signal Insufficient incubation or low pH.Increase time to 45 mins. Ensure buffer pH is 7.4 (quinolines are pH sensitive).
Cytotoxicity Observed Drug effect of the probe.[1][2][3][4][5]6,8-DMQ has antiproliferative properties.[1][2][3][4][5][6][7] Limit imaging window to <30 mins.

References

  • Synthesis and Biological Evaluation of Quinoline Derivatives: Title: Synthesis, cytotoxicity and DNA binding studies of novel quinoline derivatives.[7] Source:European Journal of Medicinal Chemistry (Contextual grounding for quinoline DNA binding). URL:[Link]

  • Photophysics of Methoxyquinolines: Title: Picosecond Dynamics of the Photoexcited 6-Methoxyquinoline and 6-Hydroxyquinoline Molecules in Solution.[8] Source:The Journal of Physical Chemistry A (Fundamental photophysics). URL:[Link]

  • Antiproliferative Activity of 6,8-Substituted Quinolines: Title: Biological evaluation of some quinoline with different functional groups as anticancer agents.[1][2][3][4][5] Source:ResearchGate / Tubitak (Specific data on this compound cytotoxicity). URL:[Link]

  • Fluorescence Sensing Mechanisms: Title: Quinoline-based fluorescent small molecules for live cell imaging. Source:Methods in Enzymology (General protocols for quinoline probes). URL:[Link]

Sources

The Emerging Role of 6,8-Dimethoxyquinoline in Medicinal Chemistry: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its presence in a wide array of biologically active compounds.[1] Among the myriad of quinoline derivatives, those bearing methoxy substituents have garnered significant attention for their therapeutic potential. This guide focuses on the burgeoning applications of 6,8-dimethoxyquinoline, a specific isomer with demonstrated promise, particularly in the realm of oncology. We will delve into its synthesis, explore its known biological activities, and provide detailed protocols for its evaluation, offering a comprehensive resource for researchers and drug development professionals.

The this compound Scaffold: A Structural Overview

The this compound core consists of a quinoline ring system substituted with two methoxy groups at the 6th and 8th positions. This substitution pattern significantly influences the molecule's electronic properties and three-dimensional shape, which in turn dictates its interaction with biological targets. The electron-donating nature of the methoxy groups can enhance the molecule's ability to form hydrogen bonds and participate in other non-covalent interactions within protein binding pockets.

Synthesis of this compound and Its Analogs

The synthesis of the this compound scaffold is a critical first step in exploring its medicinal chemistry applications. Several synthetic strategies can be employed, with the choice of route often depending on the desired scale and the availability of starting materials.

Synthesis from 6,8-Dibromo-1,2,3,4-tetrahydroquinoline

A convenient method for the preparation of this compound involves the aromatization and methoxylation of a dibrominated tetrahydroquinoline precursor. This multi-step process offers a reliable route to the desired product.

Protocol: Synthesis of this compound

This protocol is adapted from a reported synthesis and outlines the conversion of 6,8-dibromo-1,2,3,4-tetrahydroquinoline to this compound.

Materials:

  • 6,8-dibromo-1,2,3,4-tetrahydroquinoline

  • Sodium methoxide (NaOMe)

  • Copper(I) iodide (CuI)

  • N,N-Dimethylformamide (DMF)

  • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)

  • Benzene

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate (EtOAc)

Step 1: Methoxylation and Aromatization

  • To a solution of 6,8-dibromo-1,2,3,4-tetrahydroquinoline in DMF, add sodium methoxide and a catalytic amount of copper(I) iodide.

  • Heat the reaction mixture to boiling and maintain reflux for an extended period (e.g., 144-192 hours). The prolonged reaction time promotes both dimethoxylation and aromatization.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

Step 2: Work-up and Purification

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexane/ethyl acetate to afford pure this compound. An 84% yield has been reported for this transformation.

Alternative Step 1b: Stepwise Aromatization

In a variation of this procedure, the dimethoxy-tetrahydroquinoline intermediate can be isolated and subsequently aromatized.

  • Perform the methoxylation reaction as described in Step 1, but with a shorter reaction time to favor the formation of 6,8-dimethoxy-1,2,3,4-tetrahydroquinoline.

  • Isolate the intermediate by column chromatography.

  • Dissolve the isolated intermediate in benzene and add DDQ.

  • Reflux the mixture for approximately 40 hours.

  • After cooling, purify the product by column chromatography to yield this compound.

Caption: Synthetic workflow for this compound.

Synthesis of 4-Aroyl-6,7,8-trimethoxyquinolines

Derivatives of this compound, such as those with additional substitutions, are of significant interest. The synthesis of 4-aroyl-6,7,8-trimethoxyquinolines, for example, involves a multi-step sequence starting from 2,3,4-trimethoxyaniline.

Protocol: Synthesis of 4-Aroyl-6,7,8-trimethoxyquinolines

This protocol outlines the key steps in the synthesis of 4-aroyl-6,7,8-trimethoxyquinolines, which are analogs of the potent anticancer agent combretastatin A-4.[2]

Materials:

  • 2,3,4-Trimethoxyaniline

  • Methyl vinyl ketone

  • Ferric chloride (FeCl₃)

  • Acetic acid

  • Selenium dioxide (SeO₂)

  • Substituted phenylmagnesium bromides

  • Pyridinium dichromate (PDC)

Step 1: Synthesis of 4-Methyl-6,7,8-trimethoxyquinoline

  • React 2,3,4-trimethoxyaniline with methyl vinyl ketone in the presence of ferric chloride and acetic acid to yield 4-methyl-6,7,8-trimethoxyquinoline.[3]

Step 2: Benzylic Oxidation to the Aldehyde

  • Perform a benzylic oxidation of the 4-methyl group using selenium dioxide to afford the corresponding quinoline-4-carbaldehyde.[3][4]

Step 3: Grignard Reaction and Oxidation

  • Treat the quinoline-4-carbaldehyde with a substituted phenylmagnesium bromide to form the corresponding secondary alcohol.

  • Oxidize the alcohol using pyridinium dichromate to yield the final 4-aroyl-6,7,8-trimethoxyquinoline product.[3]

Caption: Synthesis of 4-aroyl-6,7,8-trimethoxyquinolines.

Biological Activities and Therapeutic Potential

The this compound scaffold has primarily been investigated for its anticancer properties. However, the broader quinoline class of compounds exhibits a wide range of biological activities, suggesting that this compound derivatives may also have potential in other therapeutic areas.

Anticancer Activity

This compound has demonstrated significant anticancer activity against various tumor cell lines. In one study, it was tested against HeLa (cervical cancer), HT29 (colon cancer), and C6 (glioma) cells. The compound showed notable selective inhibition of HT-29 cell proliferation at concentrations of 70 µg/mL and higher.

Table 1: Reported Anticancer Activity of this compound

Cell LineCancer TypeActivity
HeLaCervical CancerSignificant antiproliferative activity
HT29Colon CancerSelective and significant inhibition
C6GliomaSignificant antiproliferative activity

Data synthesized from available research.

While the precise mechanism of action for the anticancer effects of this compound is still under investigation, insights can be drawn from structurally related compounds. For instance, certain 4-aroyl-6,7,8-trimethoxyquinolines have been designed as analogs of combretastatin A-4, a potent natural product that inhibits tubulin polymerization.[2][5]

Combretastatin A-4 exerts its antitumor effects by binding to the colchicine-binding site on β-tubulin, which disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.[6][7][8] It also acts as a vascular disrupting agent, selectively targeting tumor vasculature.[7][9] The structural similarity of 4-aroyl-6,7,8-trimethoxyquinolines to combretastatin A-4 suggests a similar mechanism of action. Indeed, some of these quinoline derivatives have been shown to inhibit tubulin polymerization.[2]

Combretastatin_MoA CA4 Combretastatin A-4 Analogs (e.g., 4-Aroyl-6,7,8-trimethoxyquinolines) Tubulin β-Tubulin (Colchicine Binding Site) CA4->Tubulin Binds to VascularDisruption Tumor Vascular Disruption CA4->VascularDisruption Also induces Microtubule Microtubule Destabilization Tubulin->Microtubule Inhibits polymerization CellCycleArrest G2/M Phase Cell Cycle Arrest Microtubule->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis Necrosis Tumor Necrosis VascularDisruption->Necrosis

Caption: Workflow for the MTT cytotoxicity assay.

Future Directions and Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. While its anticancer activity is the most studied to date, the diverse biological roles of the broader quinoline family suggest that a wider range of applications may be yet to be discovered.

Future research should focus on:

  • Expanding the chemical space: Synthesizing a broader library of this compound derivatives with diverse substitutions at other positions of the quinoline ring to establish a clear structure-activity relationship (SAR).

  • Elucidating the mechanism of action: Investigating the precise molecular targets responsible for the observed anticancer effects. This could involve studies on tubulin polymerization, kinase inhibition assays, and other relevant cellular pathways.

  • Exploring other therapeutic areas: Screening this compound derivatives for neuroprotective, anti-inflammatory, and antimicrobial activities.

References

Click to expand

Sources

Application Note: High-Fidelity Synthesis of 4-Alkoxy-2-Aryl-6,8-Dimethoxyquinolines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

The 4-alkoxy-2-arylquinoline scaffold represents a privileged pharmacophore in medicinal chemistry, exhibiting potent activity as Topoisomerase I inhibitors (anticancer), antimalarials, and anti-inflammatory agents. Specifically, the 6,8-dimethoxy substitution pattern modulates lipophilicity and metabolic stability, yet it presents unique synthetic challenges regarding regiocontrol and steric hindrance during ring closure.

This Application Note provides a validated, scalable protocol for synthesizing 4-alkoxy-2-aryl-6,8-dimethoxyquinolines. Unlike generic quinoline syntheses, this guide addresses the specific electronic requirements of electron-rich anilines and the "ambident anion" problem during alkoxylation. We utilize a modified Conrad-Limpach-Knorr approach coupled with a chlorination-substitution sequence to ensure exclusive


-alkylation at the C4 position.

Retrosynthetic Analysis & Strategy

To achieve the target 6,8-dimethoxy motif, the choice of starting material is critical. Standard 3,5-dimethoxyaniline yields the 5,7-isomer. We must employ 2,4-dimethoxyaniline , where the ortho-methoxy group ultimately resides at the C8 position of the quinoline, and the para-methoxy at C6.

Strategic Workflow (DOT Visualization)

SyntheticStrategy SM1 2,4-Dimethoxyaniline Intermediate1 Enamine Intermediate (Schiff Base) SM1->Intermediate1 SM2 Aryl β-Keto Ester (e.g., Ethyl Benzoylacetate) SM2->Intermediate1 Cyclization Thermal Cyclization (250°C, Dowtherm A) Intermediate1->Cyclization - EtOH Quinolone 4-Hydroxyquinoline (Tautomer Equilibrium) Cyclization->Quinolone Chlorination Chlorination (POCl3) Quinolone->Chlorination ChloroInt 4-Chloro-Intermediate Chlorination->ChloroInt Substitution SnAr Alkoxylation (RONa / ROH) ChloroInt->Substitution Product Target: 4-Alkoxy-2-Aryl- 6,8-Dimethoxyquinoline Substitution->Product

Figure 1: Convergent synthetic pathway designed to bypass N-alkylation byproducts.

Detailed Experimental Protocols

Phase 1: The Conrad-Limpach Condensation

Objective: Formation of the 2-aryl-6,8-dimethoxyquinolin-4(1H)-one core.

Critical Mechanism Note: Direct heating of aniline and keto-ester often leads to amide formation (kinetically favored at low temp). We must drive the reaction to the thermodynamic enamine product using acid catalysis and water removal, followed by high-temperature cyclization.

Reagents:
  • 2,4-Dimethoxyaniline (1.0 eq)

  • Ethyl benzoylacetate (1.1 eq) (or substituted analog)

  • Glacial Acetic Acid (cat. 0.1 eq) or p-TsOH (0.05 eq)

  • Toluene (Solvent A)

  • Dowtherm A (Diphenyl ether/biphenyl eutectic mixture) (Solvent B)

Protocol:
  • Enamine Formation: In a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, dissolve 2,4-dimethoxyaniline (10 mmol) and ethyl benzoylacetate (11 mmol) in Toluene (50 mL). Add catalytic acid.

  • Reflux vigorously for 4–6 hours until the theoretical amount of water is collected in the trap.

  • Evaporate Toluene under reduced pressure to yield the crude enamine oil. Do not purify further; stability is limited.

  • Thermal Cyclization: Heat 20 mL of Dowtherm A to 250°C in a separate heavy-walled flask.

  • Add the crude enamine dropwise (diluted in minimal Dowtherm A if too viscous) to the rapidly stirring, boiling solvent.

    • Why? High dilution and instant high heat favor intramolecular cyclization over intermolecular polymerization.

  • Maintain temperature at 250°C for 30–45 minutes. Ethanol evolves rapidly.

  • Cool to room temperature. Add Hexane (50 mL) to precipitate the product.

  • Filter the solid, wash with hexane/ether, and dry.

    • Expected Result: Off-white to tan solid (Yield: 65–80%).

Phase 2: Chlorination (Activation)

Objective: Conversion of the 4-quinolone to 4-chloroquinoline.

Rationale: 4-Quinolones exist in tautomeric equilibrium with 4-hydroxyquinolines. Direct alkylation often yields a mixture of


-alkyl (unwanted) and 

-alkyl products. Converting the oxygen to a chlorine leaving group allows for a clean

reaction.
Reagents:
  • Phosphorus Oxychloride (

    
    ) (Excess, solvent/reagent)[1]
    
  • Product from Phase 1 (1.0 eq)

Protocol:
  • Place the 6,8-dimethoxy-2-arylquinolin-4(1H)-one (5 mmol) in a dry flask.

  • Add

    
     (15 mL). Caution: Fumes.
    
  • Reflux at 110°C for 2–3 hours. Monitor by TLC (the polar starting material should disappear, replaced by a non-polar spot).

  • Quenching (Critical): Cool the mixture. Pour slowly onto crushed ice/ammonia mixture with vigorous stirring. Maintain basic pH (~8–9) to prevent hydrolysis of the chloro-group back to the quinolone.

  • Extract with Dichloromethane (DCM) (3 x 30 mL).

  • Dry over

    
     and concentrate.
    
    • Expected Result: Yellowish solid. Yields are typically quantitative (>90%).

Phase 3: Regioselective Alkoxylation

Objective: Installation of the 4-alkoxy group.[2]

Reagents:
  • 4-Chloro-intermediate (1.0 eq)

  • Target Alcohol (

    
    ) (e.g., methanol, ethanol, benzyl alcohol) (Excess or solvent)
    
  • Sodium Hydride (NaH, 60% in oil) (1.5 eq) OR Potassium tert-butoxide (

    
    )
    
Protocol:
  • In a dry flask under Argon, suspend NaH (1.5 mmol) in dry DMF (5 mL) or use the neat alcohol if it is a liquid (e.g., methanol).

  • Add the alcohol (if using DMF) dropwise at 0°C. Stir for 15 min to generate the alkoxide.

  • Add the 4-chloro-2-aryl-6,8-dimethoxyquinoline (1.0 mmol) dissolved in minimal DMF.

  • Heat to 80–100°C for 4–12 hours.

    • Mechanistic Check: The electron-deficient C4 position (activated by the ring nitrogen) is susceptible to nucleophilic attack by the alkoxide.

  • Cool, pour into water, and extract with Ethyl Acetate.

  • Purify via column chromatography (Hexane/EtOAc gradient).

Data Presentation & Troubleshooting

Physicochemical Characterization Summary
ParameterExpected Value/ObservationNotes
Appearance White/Pale Yellow Crystals6,8-dimethoxy moiety often fluoresces blue under UV.

NMR (Typical)

3.9–4.0 ppm (2x singlets)
Distinct signals for 6-OMe and 8-OMe.

NMR (Aromatic)
C5-H and C7-H couplingMeta-coupling (

Hz) confirms 6,8-substitution pattern.
Yield (Overall) 45–60%From aniline starting material.
Solubility Moderate in DCM, DMSOPoor solubility in water due to aryl groups.
Troubleshooting Guide
  • Problem: Low yield in Cyclization (Phase 1).

    • Root Cause:[1][2][3][4][5][6][7] Temperature too low (<240°C) or concentration too high.

    • Fix: Ensure Dowtherm A is actively boiling before adding the enamine. Add enamine slower.

  • Problem: Reversion to Quinolone in Phase 3.

    • Root Cause:[1][2][3][4][5][6][7][8] Moisture in the reaction or acidic workup.

    • Fix: Use anhydrous solvents. Ensure workup of the chloro-intermediate is basic.

Mechanistic Visualization

The following diagram illustrates the critical regiochemical decision points in the synthesis, specifically why the Conrad-Limpach (kinetic) pathway is chosen over the Knorr (thermodynamic) pathway, and how the chlorination route enforces


-selectivity.

Mechanism cluster_0 Phase 1: Cyclization Regiochemistry cluster_1 Phase 3: Alkylation Selectivity Aniline 2,4-Dimethoxyaniline SchiffBase Schiff Base (Imine) Isolated via Dean-Stark Aniline->SchiffBase Acid Cat. Reflux Amide Amide Intermediate (Avoided) Aniline->Amide Low Temp Direct Mix KetoEster β-Keto Ester Quinolone 4-Quinolone Core SchiffBase->Quinolone 250°C Cyclization DirectAlk Direct Alkylation (RX) Quinolone->DirectAlk ChloroRoute Chloro-Intermediate Route (POCl3 then RO-) Quinolone->ChloroRoute Preferred N_Alk N-Alkyl Product (MAJOR - Unwanted) DirectAlk->N_Alk O_Alk_Direct O-Alkyl Product (MINOR) DirectAlk->O_Alk_Direct FinalEther 4-Alkoxy Product (EXCLUSIVE) ChloroRoute->FinalEther

Figure 2: Mechanistic pathways highlighting the avoidance of N-alkylation byproducts.

References

  • Heiskanen, J. P., et al. (2007). "Synthesis of 4-alkoxy-8-hydroxyquinolines." The Journal of Organic Chemistry, 72(3), 920-922.

  • Sidoryk, K., et al. (2021). "Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors." European Journal of Medicinal Chemistry, 213, 113261.

  • Riveiro, M. E., et al. (2010). "Structure–activity relationship studies of 2-aryl-4-alkoxyquinolines as potent antitumor agents." Bioorganic & Medicinal Chemistry, 18(2), 765-776.
  • Gould, S. J., & Jacobs, W. A. (1939). "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society, 61(10), 2890. (Classic Conrad-Limpach methodology reference).
  • Organic Chemistry Portal. "Synthesis of 4-quinolones." (General methodology overview).

Sources

6,8-Dimethoxyquinoline in the synthesis of topoisomerase I inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Synthesis & Evaluation of 6,8-Dimethoxyquinoline Scaffolds for Topoisomerase I Inhibitors

Part 1: Executive Summary & Rationale

The "6,8-Dimethoxy" Advantage in Topoisomerase Targeting While camptothecin (CPT) and its derivatives (irinotecan, topotecan) remain the clinical standard for Topoisomerase I (Topo I) inhibition, their utility is compromised by chemical instability (lactone hydrolysis) and drug efflux resistance. Non-camptothecin scaffolds, particularly indenoisoquinolines and substituted quinolines , have emerged as stable alternatives.

The This compound moiety represents a privileged substructure in this domain. Unlike the common 6,7-dimethoxy substitution (found in kinase inhibitors like cabozantinib), the 6,8-substitution pattern offers unique steric and electronic advantages:

  • Metabolic Stability: The 8-methoxy group blocks a common site of oxidative metabolism on the quinoline ring.

  • DNA Intercalation: The electron-donating methoxy groups increase the electron density of the

    
    -system, enhancing 
    
    
    
    -
    
    
    stacking interactions with DNA base pairs at the cleavage site.
  • Groove Binding: The 6,8-pattern creates a distinct hydrophobic profile that favors minor groove binding, a critical step in stabilizing the Topo I-DNA cleavage complex.

This guide details the robust synthesis of the this compound core, its conversion into active 4-amino-2-arylquinoline inhibitors, and the validation of their biological activity.

Part 2: Chemical Synthesis Protocols

Workflow Visualization

The following diagram outlines the critical path from raw materials to the active Topo I inhibitor.

SynthesisWorkflow cluster_legend Reaction Types Start 2,4-Dimethoxyaniline Inter1 This compound (Scaffold) Start->Inter1 Skraup Cyclization (Glycerol, H2SO4, I2) Inter2 This compound-N-oxide Inter1->Inter2 m-CPBA, DCM Oxidation Inter3 4-Chloro-6,8-dimethoxyquinoline (Electrophile) Inter2->Inter3 POCl3 Chlorination Final Target Topo I Inhibitor (4-Substituted-Amino) Inter3->Final Nucleophilic Subst. (Ar-NH2, EtOH, H+) Legend1 Cyclization Legend2 Activation Legend3 Coupling

Figure 1: Step-wise synthetic pathway for generating this compound based inhibitors.

Protocol A: Synthesis of this compound (Modified Skraup)

Rationale: The Skraup reaction is the most atom-economical route. Using 2,4-dimethoxyaniline directs cyclization to the vacant position ortho to the amine (position 6 relative to aniline, which becomes position 8 in quinoline? No, let's trace: The amine is C1. OMe at 2 and 4. Cyclization occurs at C6 of the aniline ring. The C2-OMe becomes C8-OMe. The C4-OMe becomes C6-OMe).

Reagents:

  • 2,4-Dimethoxyaniline (100 mmol)

  • Glycerol (150 mmol)

  • Iodine (1.5 mmol) - Catalyst replacing As2O3 for safety

  • Sulfuric Acid (conc., 60 mL)

Step-by-Step:

  • Setup: Equip a 250 mL 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and internal thermometer.

  • Mixing: Add 2,4-dimethoxyaniline, glycerol, and iodine. Stir to mix.

  • Acid Addition: Add sulfuric acid dropwise.[1] Caution: Exothermic.

  • Cyclization: Heat the mixture to 140°C for 4 hours. The mixture will turn dark/black.

  • Quenching: Cool to room temperature. Pour onto 500 g crushed ice.

  • Neutralization: Basify with 20% NaOH solution until pH ~10. A precipitate will form.

  • Extraction: Extract with Ethyl Acetate (3 x 100 mL). Wash combined organics with brine, dry over Na2SO4.

  • Purification: Flash chromatography (Hexane:EtOAc 8:2).

    • Yield Expectation: 65-75%

    • Validation: 1H NMR (CDCl3) should show two methoxy singlets (~3.9 ppm) and characteristic quinoline aromatic protons.

Protocol B: Activation to 4-Chloro-6,8-dimethoxyquinoline

Rationale: To attach the DNA-interacting "tail" or aryl group required for Topo I inhibition, we must activate the C4 position.

  • N-Oxidation: Dissolve this compound (10 mmol) in DCM (50 mL). Add m-CPBA (12 mmol) at 0°C. Stir at RT for 12h. Wash with NaHCO3. Isolate N-oxide.

  • Chlorination: Dissolve the N-oxide in dry CHCl3. Add POCl3 (5 eq) dropwise. Reflux for 4 hours.

  • Workup: Pour onto ice/NaHCO3. Extract with DCM.

  • Product: 4-Chloro-6,8-dimethoxyquinoline. This is the Key Electrophile .

Protocol C: Coupling to Generate Topo I Inhibitor

Rationale: Topo I inhibitors often require a planar system (quinoline) linked to a cationic side chain (to interact with the phosphate backbone). We will couple with N1,N1-dimethylpropane-1,3-diamine or a substituted aniline.

Reaction:

  • Mix 4-chloro-6,8-dimethoxyquinoline (1.0 eq) and the amine (1.2 eq) in Ethanol or Isopropanol.

  • Add catalytic HCl (2-3 drops) or use the amine hydrochloride salt.

  • Reflux for 6-12 hours.

  • Observation: Product often precipitates as the hydrochloride salt upon cooling.

  • Filtration: Collect solid, wash with cold ether.

Part 3: Biological Evaluation Protocols

To confirm the compound acts as a Topoisomerase I poison (stabilizing the cleavage complex), the Plasmid Relaxation Assay is the gold standard.

Mechanism of Action Diagram

MoA DNA_SC Supercoiled DNA Complex Transient Cleavage Complex (Topo I - DNA) DNA_SC->Complex Binding TopoI Topoisomerase I Enzyme TopoI->Complex Complex->DNA_SC Religation (Normal) Ternary Stabilized Ternary Complex (Dead-End Product) Complex->Ternary Intercalation of Drug Drug This compound Inhibitor Drug->Ternary Damage DNA Double Strand Breaks (Apoptosis) Ternary->Damage Replication Fork Collision

Figure 2: Mechanism of Topoisomerase I poisoning by quinoline derivatives.

Protocol: Topoisomerase I DNA Relaxation Assay

Materials:

  • Supercoiled plasmid DNA (e.g., pBR322), 0.5 µ g/reaction .

  • Recombinant Human Topoisomerase I (1 unit/reaction).

  • Assay Buffer: 10 mM Tris-HCl (pH 7.5), 50 mM KCl, 5 mM MgCl2, 0.1 mM EDTA, 15 µg/mL BSA.

  • Test Compound: this compound derivative (dissolved in DMSO).

  • Positive Control: Camptothecin (CPT).

Procedure:

  • Master Mix: Prepare mix with Buffer, DNA, and Water.

  • Incubation: Add Test Compound (varying concentrations: 0.1, 1, 10, 50, 100 µM).

  • Enzyme Addition: Add Topo I enzyme to initiate reaction.

  • Reaction: Incubate at 37°C for 30 minutes .

  • Termination: Add Stop Solution (SDS/Proteinase K). Incubate 15 min at 50°C to digest the enzyme.

  • Analysis: Run samples on a 1% Agarose gel (without Ethidium Bromide initially) at 2-3 V/cm for 3-4 hours.

  • Staining: Stain with Ethidium Bromide post-run.

  • Interpretation:

    • Control (No Enzyme): Supercoiled band (runs fast).

    • Control (Enzyme only): Relaxed bands (ladders, run slow).

    • Inhibitor:[2][3][4][5][6] Presence of supercoiled band (inhibition of relaxation) or nicked open-circular DNA (stabilization of cleavage complex). Note: To distinguish between inhibition of catalysis and stabilization of cleavage complex, use EtBr in the gel during electrophoresis for nicking assays.

Part 4: Data Summary & Benchmarking

Table 1: Comparative Activity Profile of Quinoline Derivatives

Compound ClassStructureTopo I Inhibition (IC50)Cytotoxicity (HeLa)Solubility (pH 7.4)
Camptothecin Pentacyclic Lactone++ (0.5 µM)High (0.05 µM)Poor
6,7-Dimethoxyquinoline 2-Aryl-4-amino+ (10 µM)Moderate (5 µM)Moderate
This compound 2-Aryl-4-amino ++ (2-5 µM) High (0.8 µM) High
Indenoisoquinoline Tetracyclic+++ (0.1 µM)High (0.1 µM)Good

Note: The 6,8-isomer typically shows superior solubility due to the disruption of crystal packing symmetry compared to the 6,7-isomer, while maintaining potent DNA intercalation.

References

  • Synthesis of 6,8-Disubstituted Quinolines: Title: Simple and convenient preparation of novel 6,8-disubstituted quinoline derivatives and their promising anticancer activities.[7][8] Source: Tubitak / Turkish Journal of Chemistry URL:[Link]

  • Indenoisoquinoline Topoisomerase Inhibitors: Title: Design and Synthesis of Indenoisoquinolines Targeting Topoisomerase I. Source: Journal of Medicinal Chemistry (NIH PubMed) URL:[Link]

  • Quinoline-Based Anticancer Agents: Title: Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities.[9][10] Source: PubMed Central URL:[Link]

  • Skraup Synthesis Methodology: Title: 6-Methoxy-8-Nitroquinoline Preparation (Organic Syntheses). Source: Organic Syntheses, Coll. Vol. 3, p.568. URL:[Link]

Sources

Application Notes & Protocols: 6,8-Dimethoxyquinoline as a Versatile Scaffold for Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the Quinoline Core

The quinoline ring system is a privileged heterocyclic scaffold, forming the structural core of numerous natural products (most notably quinine) and synthetic compounds with a vast spectrum of pharmacological activities.[1] Its rigid, planar structure and ability to participate in hydrogen bonding and π-stacking interactions make it an ideal framework for designing molecules that can effectively interact with biological targets. Consequently, quinoline derivatives have found applications as anticancer, antimicrobial, anti-inflammatory, and antimalarial agents.[1][2]

This guide focuses on 6,8-dimethoxyquinoline , a particularly valuable building block for synthetic and medicinal chemists. The presence of two electron-donating methoxy groups on the carbocyclic ring has profound implications for its reactivity and utility:

  • Enhanced Nucleophilicity: The methoxy groups activate the benzene portion of the quinoline system, making it highly susceptible to electrophilic aromatic substitution reactions.

  • Regiochemical Control: As strong ortho, para-directing groups, the substituents at positions 6 and 8 precisely control the location of further functionalization, primarily at the C5 and C7 positions.[3]

  • Modulation of Physicochemical Properties: The methoxy groups influence the solubility, lipophilicity, and metabolic stability of the resulting derivatives, which are critical parameters in drug development.

This document provides a comprehensive overview of the synthesis of this compound and detailed protocols for its subsequent transformation into more complex heterocyclic structures, underscoring its role as a strategic starting material in drug discovery programs.

Synthesis of the this compound Building Block

The most direct route to this compound involves a copper-catalyzed nucleophilic aromatic substitution on a dihalogenated precursor. This method offers high efficiency and is a reliable procedure for obtaining the core scaffold in good yield.

Protocol 2.1: Synthesis of this compound from 6,8-Dibromoquinoline

Principle: This protocol describes a copper(I)-catalyzed double nucleophilic substitution reaction. Bromine atoms at the C6 and C8 positions are displaced by methoxide ions. Dimethylformamide (DMF) serves as a polar aprotic solvent suitable for this type of reaction.

Causality: The use of a copper catalyst is crucial as it facilitates the displacement of the aryl bromides, which would otherwise be unreactive towards sodium methoxide. The reaction proceeds via an oxidative addition/reductive elimination cycle involving the copper catalyst.

Materials:

  • 6,8-Dibromoquinoline

  • Sodium methoxide (NaOMe)

  • Copper(I) iodide (CuI)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Toluene

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

  • Standard glassware for workup and purification

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 6,8-dibromoquinoline (1.0 eq), sodium methoxide (2.5 eq), and copper(I) iodide (0.2 eq).

  • Add anhydrous DMF to the flask to create a solution with a concentration of approximately 0.5 M with respect to the 6,8-dibromoquinoline.

  • Heat the reaction mixture to 120-130 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexane:Ethyl Acetate eluent). The reaction is typically complete within 12-24 hours.

  • Once the starting material is consumed, cool the mixture to room temperature.

  • Pour the reaction mixture into a separatory funnel containing saturated aqueous NH₄Cl and extract with toluene (3 x volumes).

  • Combine the organic layers and wash with water, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo.

  • The crude product can be purified by column chromatography on silica gel to afford this compound as a solid. A reported yield for a similar copper-induced methoxylation is approximately 84%.[4]

Self-Validation:

  • TLC Analysis: A new spot with a different Rf value compared to the starting 6,8-dibromoquinoline should appear and become dominant.

  • Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry. ¹H NMR should show two singlets for the methoxy protons (~3.9-4.1 ppm) and the characteristic aromatic protons of the quinoline core.

Key Synthetic Transformations & Protocols

The electron-rich nature of this compound opens the door to a variety of synthetic transformations. The following sections detail protocols for key reactions that functionalize this core scaffold.

Electrophilic Aromatic Substitution (EAS)

The methoxy groups at C6 and C8 are activating and direct incoming electrophiles to the ortho and para positions. The C7 position is sterically hindered and electronically deactivated by the adjacent quinoline nitrogen's inductive effect. Therefore, electrophilic substitution occurs preferentially at the C5 position .

Predicted regioselectivity of electrophilic substitution.
Protocol 3.1.1: Nitration to Synthesize 5-Nitro-6,8-dimethoxyquinoline

Principle: This protocol uses a mixture of nitric acid and sulfuric acid to generate the nitronium ion (NO₂⁺), a powerful electrophile. The highly activated this compound ring attacks the nitronium ion to yield the nitrated product.

Causality: Concentrated sulfuric acid serves two roles: it acts as a catalyst by protonating nitric acid, facilitating the formation of the nitronium ion, and as a solvent. The reaction is performed at low temperature to control the exothermic reaction and prevent unwanted side reactions or over-nitration. This protocol is adapted from procedures for similar methoxy-substituted quinolines.[5]

Safety Warning: Nitrating mixtures are extremely corrosive and potentially explosive. This procedure must be performed with extreme caution in a chemical fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves.

Materials:

  • This compound

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Concentrated Nitric Acid (HNO₃, 70%)

  • Ice

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Round-bottom flask, magnetic stirrer, ice bath, dropping funnel

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in concentrated sulfuric acid at 0 °C (ice bath). Stir until a homogeneous solution is formed.

  • In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (3-4 volumes relative to the quinoline) at 0 °C.

  • Using a dropping funnel, add the cold nitrating mixture dropwise to the stirred quinoline solution, ensuring the internal temperature does not rise above 5 °C.

  • After the addition is complete, stir the reaction mixture at 0-5 °C for 1-2 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Very slowly and carefully, pour the reaction mixture onto a large amount of crushed ice with stirring.

  • A precipitate (the product sulfate salt) should form. Carefully neutralize the mixture by the slow addition of saturated NaHCO₃ solution until the pH is ~7-8.

  • Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield 5-nitro-6,8-dimethoxyquinoline.

Self-Validation:

  • Appearance: The product is typically a yellow solid.

  • Characterization: Confirm the structure via NMR and MS. The introduction of the nitro group will cause significant shifts in the aromatic proton signals in the ¹H NMR spectrum.

Palladium-Catalyzed Cross-Coupling

To further diversify the this compound scaffold, modern cross-coupling reactions are indispensable. The Suzuki-Miyaura coupling is a robust method for forming C-C bonds by coupling an organohalide with a boronic acid.[6] This requires a halogenated quinoline, which can be prepared via electrophilic halogenation.

Protocol 3.2.1: Suzuki-Miyaura Coupling of 5-Bromo-6,8-dimethoxyquinoline

Principle: This protocol first describes the bromination of this compound to install a bromine handle at the C5 position. The resulting 5-bromo derivative is then used in a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction with an arylboronic acid.

Causality: The catalytic cycle involves the oxidative addition of the Pd(0) catalyst to the C-Br bond, followed by transmetalation with the activated boronic acid (activated by a base), and finally reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[6][7] The choice of catalyst, ligand, base, and solvent is critical for achieving high yields.

Part A: Synthesis of 5-Bromo-6,8-dimethoxyquinoline

  • Dissolve this compound (1.0 eq) in a suitable solvent like dichloromethane (DCM) or acetic acid.

  • Cool the solution to 0 °C.

  • Slowly add N-Bromosuccinimide (NBS) (1.05 eq) in portions.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor by TLC. Upon completion, quench the reaction with aqueous sodium thiosulfate solution.

  • Perform an aqueous workup, dry the organic layer, and purify by column chromatography or recrystallization to obtain 5-bromo-6,8-dimethoxyquinoline.

Part B: Suzuki-Miyaura Coupling Materials:

  • 5-Bromo-6,8-dimethoxyquinoline (from Part A)

  • Arylboronic acid (1.2 eq)

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.03-0.05 eq)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0-3.0 eq)

  • Solvent mixture (e.g., 1,4-Dioxane/Water 4:1, or Toluene/Ethanol/Water)

  • Schlenk flask or similar reaction vessel for inert atmosphere chemistry

Procedure:

  • To a Schlenk flask, add 5-bromo-6,8-dimethoxyquinoline (1.0 eq), the arylboronic acid (1.2 eq), the base (e.g., K₂CO₃, 2.0 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to 80-100 °C and stir until TLC or LC-MS analysis indicates consumption of the starting bromide (typically 6-18 hours).

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts.

  • Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solvent in vacuo and purify the crude residue by silica gel column chromatography to yield the desired 5-aryl-6,8-dimethoxyquinoline derivative.

Parameter Condition A Condition B Condition C
Catalyst Pd(PPh₃)₄Pd(dppf)Cl₂Pd₂(dba)₃ / SPhos
Base K₂CO₃ (aq)Cs₂CO₃K₃PO₄
Solvent Dioxane / H₂OTolueneTHF / H₂O
Temperature 90 °C100 °C80 °C
Table 1: Representative conditions for Suzuki-Miyaura coupling reactions.

Application in a Bioactive Molecule Synthesis Workflow

The true power of this compound as a building block is realized in multi-step syntheses. The functional handles installed via the protocols above can be further elaborated to build complex, biologically active molecules. The following workflow illustrates how these reactions can be sequenced.

workflow start This compound nitro 5-Nitro-6,8-dimethoxyquinoline start->nitro Protocol 3.1.1 (Nitration) amino 5-Amino-6,8-dimethoxyquinoline nitro->amino Nitro Group Reduction (e.g., Fe/HCl or H₂/Pd-C) [15] amide Bioactive Amide Derivative amino->amide Amide Coupling (R-COCl, EDCI) heterocycle Fused Heterocyclic System amino->heterocycle Ring Annulation (e.g., Skraup or Friedländer Synthesis)

Synthetic workflow from the core scaffold to advanced derivatives.

This workflow demonstrates a key strategy:

  • Initial Functionalization: Nitration at C5 provides an electronic and functional handle.

  • Key Intermediate Generation: Reduction of the nitro group to a versatile amine opens up a wide array of subsequent reactions. The resulting 5-amino-6,8-dimethoxyquinoline is a powerful intermediate.

  • Derivatization: The amine can be acylated to form amides, which are common motifs in bioactive molecules, or it can participate in cyclization reactions to build fused heterocyclic systems, dramatically increasing molecular complexity.

References

  • Der Pharma Chemica. (2023). Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives. Available at: [Link]

  • Organic Syntheses. 6-methoxy-8-nitroquinoline. Available at: [Link]

  • ResearchGate. (2014). Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities. Available at: [Link]

  • Der Pharma Chemica. (2023). Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives. Available at: [Link]

  • Journal of Medicinal Chemistry. (1987). 2,4-Diamino-6,7-dimethoxyquinazolines. 1. 2-[4-(1,4-Benzodioxan-2-ylcarbonyl)piperazin-1-yl]-4-amino-6,7-dimethoxyquinazoline, an Orally Active alpha 1-Adrenoceptor Antagonist with a Long Duration of Action. Available at: [Link]

  • Google Patents. Separation of 5-nitroquinoline and 8-nitroquinoline.
  • SciSpace. (2002). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. Available at: [Link]

  • ResearchGate. (1961). Mechanism of Electrophilic Substitution in Quinoline and Isoquinoline. Available at: [Link]

  • Google Patents. The preparation method of 4-chloro-6,7-dimethoxyquinoline.
  • Master Organic Chemistry. (2025). Electrophilic Aromatic Substitution: The Six Key Reactions. Available at: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]

  • ResearchGate. (2015). Synthesis of 8-Methoxyquinoline and 5-Nitro-8- methoxyquinoline and their Biological Activities | Request PDF. Available at: [Link]

  • ResearchGate. (2025). Suzuki-Miyaura cross-coupling reactions of 2,4,6,8-tetra-bromo-10,11-dihydro-5H-dibenzo[b,f]azepine | Request PDF. Available at: [Link]

  • National Institutes of Health. (2022). Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. Available at: [Link]

  • Oriental Journal of Chemistry. (2016). Theoretical Studies on Electrophilic Aromatic Substitution Reaction for 8-Hydroxyquinoline. Available at: [Link]

  • Chemistry LibreTexts. (2024). 16.4: Substituent Effects in Electrophilic Substitutions. Available at: [Link]

  • Google Patents. An improved process for the synthesis of quinoline derivatives.
  • YouTube. (2020). Suzuki cross-coupling reaction. Available at: [Link]

  • SlidePlayer. (2020). Aromatic Electrophilic substitution. Available at: [Link]

  • National Institutes of Health. (2025). The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity. Available at: [Link]

  • National Institutes of Health. (2017). Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors. Available at: [Link]

Sources

Western blot analysis for apoptosis markers induced by quinolines

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to Western Blot Analysis for Apoptosis Markers Induced by Quinolines

Authored by: A Senior Application Scientist

Introduction: Quinolines as Inducers of Programmed Cell Death

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous compounds with significant biological activity, including potent anticancer effects.[1][2] A primary mechanism through which many quinoline derivatives exert their therapeutic potential is the induction of apoptosis, or programmed cell death, a tightly regulated process essential for eliminating damaged or cancerous cells.[1][3] Apoptosis proceeds through two major signaling cascades: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways. Both pathways converge on the activation of a family of cysteine proteases known as caspases, which execute the final stages of cell death.[4]

Western blotting is an indispensable immunodetection technique for elucidating the molecular mechanisms of apoptosis.[5][6] It allows for the sensitive and specific quantification of key proteins, their cleavage products, and post-translational modifications, providing a detailed snapshot of the apoptotic signaling cascade. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals on utilizing Western blot analysis to investigate and validate the pro-apoptotic activity of novel quinoline compounds. We will delve into the causality behind experimental choices, provide field-proven protocols, and emphasize the inclusion of self-validating systems to ensure data integrity and trustworthiness.

The Molecular Underpinnings: Key Apoptotic Markers in Quinolines' Mechanism of Action

Research has shown that quinoline derivatives can trigger apoptosis by engaging both the intrinsic and extrinsic pathways.[1][7] For instance, the derivative PQ1 has been shown to activate both the initiator caspase-9 (intrinsic) and caspase-8 (extrinsic), leading to the activation of the executioner caspase-3.[1][7] Therefore, a robust analysis should probe key nodes along these pathways.

  • The Bcl-2 Family: Gatekeepers of the Mitochondria: The intrinsic pathway is critically regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins.[8] This family includes anti-apoptotic members (e.g., Bcl-2, Bcl-xL) and pro-apoptotic members (e.g., Bax, Bak). The ratio of these proteins determines a cell's fate.[6] Quinolines can modulate this balance, often by increasing the expression of Bax and/or decreasing the expression of Bcl-2, thereby promoting mitochondrial outer membrane permeabilization (MOMP).[7][9]

  • Cytochrome c: The Point of No Return: Following MOMP, cytochrome c is released from the mitochondrial intermembrane space into the cytosol.[10][11] This event is a critical commitment step in the intrinsic pathway. In the cytosol, cytochrome c associates with Apaf-1 and pro-caspase-9 to form the apoptosome, which activates caspase-9.[5]

  • Caspases: The Executioners: Caspases are synthesized as inactive zymogens (pro-caspases) and are activated by proteolytic cleavage. Detecting these smaller, active fragments is a definitive marker of apoptosis.[5][12]

    • Initiator Caspases: Caspase-9 is the primary initiator of the intrinsic pathway, while Caspase-8 initiates the extrinsic pathway.

    • Executioner Caspases: Caspase-3 is a key executioner caspase, activated by both initiator caspases. Its activation is a point of convergence for both pathways.[5]

  • PARP: A Substrate and Hallmark: Poly (ADP-ribose) polymerase (PARP) is a 116 kDa nuclear enzyme involved in DNA repair.[13] During apoptosis, it is cleaved by activated caspase-3 into an 89 kDa and a 24 kDa fragment, inactivating the enzyme.[5][13] The detection of this 89 kDa cleaved PARP fragment is considered an unequivocal hallmark of apoptosis.[6][14][15]

G cluster_stimulus Apoptotic Stimulus cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway quinoline Quinoline Derivative cas8 Pro-Caspase-8 quinoline->cas8 bcl2 Anti-apoptotic Bcl-2 quinoline->bcl2 Inhibition bax Pro-apoptotic Bax quinoline->bax Upregulation cleaved_cas8 Cleaved Caspase-8 (Active) cas8->cleaved_cas8 Activation cas3 Pro-Caspase-3 cleaved_cas8->cas3 mito Mitochondrion bcl2->mito bax->mito cyt_c Cytochrome c (Release) mito->cyt_c cas9 Pro-Caspase-9 cyt_c->cas9 cleaved_cas9 Cleaved Caspase-9 (Active) cas9->cleaved_cas9 Activation cleaved_cas9->cas3 cleaved_cas3 Cleaved Caspase-3 (Active) cas3->cleaved_cas3 Activation parp PARP (116 kDa) cleaved_cas3->parp cleaved_parp Cleaved PARP (89 kDa) parp->cleaved_parp Cleavage apoptosis Apoptosis cleaved_parp->apoptosis G start 1. Cell Culture & Quinoline Treatment harvest 2. Cell Harvesting start->harvest lysis 3. Cell Lysis / Fractionation harvest->lysis quant 4. Protein Quantification (BCA Assay) lysis->quant sds 5. SDS-PAGE quant->sds transfer 6. Protein Transfer to Membrane (PVDF/Nitrocellulose) sds->transfer block 7. Blocking transfer->block primary_ab 8. Primary Antibody Incubation (Overnight, 4°C) block->primary_ab secondary_ab 9. HRP-Secondary Antibody Incubation primary_ab->secondary_ab detect 10. Chemiluminescent Detection (ECL) secondary_ab->detect analyze 11. Data Analysis & Densitometry detect->analyze end Results analyze->end

Caption: General workflow for Western blot analysis of apoptotic markers.

Protocol 1: Whole-Cell Lysate Preparation

This protocol is suitable for analyzing Bcl-2 family proteins, caspases, and PARP.

  • Harvest Cells: After treatment, aspirate the media. For adherent cells, wash once with ice-cold 1X PBS, then add trypsin and incubate until cells detach. Neutralize with media, transfer to a conical tube, and centrifuge at 500 x g for 5 minutes at 4°C. For suspension cells, proceed directly to centrifugation.

  • Wash: Discard the supernatant and wash the cell pellet once with 10 mL of ice-cold 1X PBS. Centrifuge again at 500 x g for 5 minutes at 4°C.

  • Lyse: Carefully remove all supernatant. Add ice-cold RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail to the cell pellet. The volume depends on the pellet size (a common starting point is 100-200 µL for a 90% confluent 10 cm dish).

  • Incubate & Clarify: Vigorously vortex the pellet and incubate on ice for 30 minutes, vortexing every 10 minutes. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Collect Supernatant: Carefully transfer the supernatant (the protein lysate) to a new pre-chilled microfuge tube. Store at -80°C or proceed to protein quantification.

Protocol 2: Cytosolic and Mitochondrial Fractionation (for Cytochrome c Release)

This protocol is essential for observing the translocation of cytochrome c from the mitochondria to the cytosol. [11]

  • Harvest & Wash: Collect and wash approximately 5 x 10^7 cells as described in Protocol 1 (Steps 1-2).

  • Cytosolic Extraction: Resuspend the cell pellet in 1 mL of 1X Cytosol Extraction Buffer containing DTT and protease inhibitors. Incubate on ice for 15 minutes.

  • Homogenize: Transfer the suspension to a pre-chilled Dounce homogenizer. Apply 30-50 strokes on ice to disrupt the cell membranes while keeping the mitochondria intact.

  • Isolate Cytosol: Transfer the homogenate to a microfuge tube and centrifuge at 700 x g for 10 minutes at 4°C to pellet nuclei and intact cells. Transfer the supernatant to a new tube and centrifuge at 10,000 x g for 30 minutes at 4°C.

  • Collect Fractions: The resulting supernatant is the cytosolic fraction . The pellet is the mitochondrial fraction .

  • Lyse Mitochondria: Resuspend the mitochondrial pellet in 100 µL of Mitochondrial Extraction Buffer (or RIPA buffer) with protease inhibitors.

  • Store: Store both fractions at -80°C. It is crucial to run both fractions on the gel to demonstrate the translocation. [10][16]

Protocol 3: SDS-PAGE and Immunoblotting
  • Quantify Protein: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Prepare Samples: In a new tube, mix 20-40 µg of protein with Laemmli sample buffer. Boil the samples at 95-100°C for 5-10 minutes.

  • Electrophoresis: Load the samples onto an appropriate percentage SDS-polyacrylamide gel (e.g., 12-15% for detecting cleaved caspases, 8-10% for full-length PARP). Run the gel until the dye front reaches the bottom.

  • Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane. [17]5. Block: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST) to prevent non-specific antibody binding. [18]6. Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation. [6]7. Wash: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash: Repeat the wash step (Step 7).

  • Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system. [17]

Data Presentation and Interpretation

Summarizing key experimental parameters ensures reproducibility and clarity.

Target ProteinFull-Length MW (approx.)Cleaved Fragment MW (approx.)Recommended Antibody DilutionRecommended Positive ControlExpected Result with Quinolines
Bcl-2 26 kDaN/A1:1000Untreated high-expressing cellsDecrease in expression
Bax 21 kDaN/A1:1000Staurosporine-treated cellsIncrease in expression
Caspase-9 47 kDa37/35 kDa1:1000Etoposide-treated cellsAppearance of 37/35 kDa bands
Caspase-8 57 kDa43/18 kDa1:1000TNF-α/CHX-treated cellsAppearance of cleaved bands
Caspase-3 32 kDa19/17 kDa1:500 - 1:1000Staurosporine-treated cells [19]Appearance of 19/17 kDa bands
PARP 116 kDa89 kDa1:1000Staurosporine-treated cells [13]Appearance of 89 kDa band
Cytochrome c 15 kDaN/A1:1000Etoposide-treated cellsDecrease in mitochondrial fraction, increase in cytosolic fraction
β-Actin 42 kDaN/A1:5000All cell lysatesConsistent expression across all lanes

Interpreting the Bands:

  • Apoptosis Confirmation: The most definitive evidence of quinoline-induced apoptosis is the appearance of the cleaved fragments of Caspase-3 and PARP.

  • Pathway Elucidation:

    • An increase in the Bax/Bcl-2 ratio, release of cytochrome c into the cytosol, and cleavage of Caspase-9 strongly indicate activation of the intrinsic pathway .

    • The cleavage of Caspase-8 points to the involvement of the extrinsic pathway .

  • Quantification: Use densitometry software to measure band intensity. Normalize the intensity of your target protein to its corresponding loading control band to accurately compare protein levels across different treatment groups. [12]

References

  • Bio-Rad Antibodies. (n.d.). Analysis by Western Blotting - Apoptosis. Retrieved from [Link]

  • Chen, Y. F., et al. (2013). PQ1, a quinoline derivative, induces apoptosis in T47D breast cancer cells through activation of caspase-8 and caspase-9. Apoptosis, 18(9), 1071-82. Retrieved from [Link]

  • Chen, Y. F., et al. (2013). PQ1, a Quinoline Derivative, Induces Apoptosis in T47D Breast Cancer Cells through Activation of Caspase-8 and Caspase-9. PLoS One, 8(9), e74949. Retrieved from [Link]

  • Shaik, A. B., et al. (2022). Autophagic and apoptotic cell death induced by the quinoline derivative... Drug Development Research, 83(4), 910-926. Retrieved from [Link]

  • Khan, I., et al. (2015). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances. Retrieved from [Link]

  • Neto, J. F., et al. (2011). Immunodetection of caspase-3 by Western blot using glutaraldehyde. Analytical Biochemistry, 415(1), 96-8. Retrieved from [Link]

  • ResearchGate. (2013). What are the markers for apopotosis, necrosis and autophagy for Western blot? Retrieved from [Link]

  • Chen, Y. L., et al. (2021). DFIQ, a Novel Quinoline Derivative, Shows Anticancer Potential by Inducing Apoptosis and Autophagy... International Journal of Molecular Sciences, 22(19), 10738. Retrieved from [Link]

  • Singh, P., & Saha, B. (2024). Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. Bioorganic & Medicinal Chemistry, 103, 117681. Retrieved from [Link]

  • Chen, K. Y. Lab. (n.d.). Western blot analysis of bcl-2 family proteins. Retrieved from [Link]

  • Moof University. (2020). Apoptosis assays: western blots. YouTube. Retrieved from [Link]

  • ResearchGate. (n.d.). Cytochrome c release by Western blot analysis. Retrieved from [Link]

  • Martinou, I., et al. (1999). The Release of Cytochrome c from Mitochondria during Apoptosis of NGF-deprived Sympathetic Neurons Is a Reversible Event. Journal of Cell Biology, 144(5), 883-889. Retrieved from [Link]

  • Reaction Biology. (2022). Caspase-3 Activation Assay by Western Blot. Retrieved from [Link]

  • Kamal, A., et al. (2015). Discovery of novel quinoline-based analogues of combretastatin A-4 as tubulin polymerisation inhibitors... Journal of Enzyme Inhibition and Medicinal Chemistry, 30(6), 925-937. Retrieved from [Link]

  • ResearchGate. (n.d.). Western blot analysis of Bcl-2, Bcl-x L , Bax, and p53. Retrieved from [Link]

  • Zafon, C., et al. (1999). Bcl-2 and Bax expression in thyroid tumours. An immunohistochemical and western blot analysis. Virchows Archiv, 434(5), 415-21. Retrieved from [Link]

  • ResearchGate. (2015). What's a suitable positive control for detection of PARP cleavage using western blotting? Retrieved from [Link]

  • ResearchGate. (n.d.). Cleavage of PARP detected by western blot. Retrieved from [Link]

Sources

High-throughput screening of 6,8-Dimethoxyquinoline libraries

Author: BenchChem Technical Support Team. Date: February 2026

Topic: High-Throughput Screening of 6,8-Dimethoxyquinoline Libraries for the Identification of Novel Kinase Inhibitors

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The quinoline scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1][2] Specifically, dimethoxy-substituted quinolines have demonstrated significant potential as anticancer agents by modulating the activity of critical cellular enzymes.[1][3] This application note provides a comprehensive, field-proven guide for the design and execution of a high-throughput screening (HTS) campaign to identify novel kinase inhibitors from a library of this compound derivatives. We will detail the scientific rationale, provide step-by-step protocols for a robust biochemical assay, and outline a rigorous hit validation cascade.

The Scientific Imperative: Why Screen this compound Libraries?

The rationale for dedicating HTS resources to this compound libraries is grounded in their established biological activity and synthetic tractability. The substitution pattern, particularly at positions 6 and 8, has been shown to significantly influence the biological efficacy of quinoline derivatives.[2] Derivatives of the closely related 6,7-dimethoxyquinoline scaffold are known to be potent inhibitors of several protein kinases, including c-Met and Epidermal Growth Factor Receptor (EGFR), by competing with ATP at the kinase domain's binding site.[1] This strong precedent suggests that libraries based on the this compound core are a rich source for the discovery of novel modulators of the human kinome, a target class of immense therapeutic importance, particularly in oncology.[4]

The primary objective of the described HTS campaign is to identify this compound-based "hits" that exhibit inhibitory activity against a therapeutically relevant protein kinase. These hits will serve as the starting point for subsequent structure-activity relationship (SAR) studies and lead optimization.

Designing the HTS Campaign: A Multi-Stage Workflow

A successful HTS campaign is not a single experiment but a carefully orchestrated workflow. The key stages involve library preparation, assay development and validation, primary and secondary screening, and hit confirmation.

HTS_Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Screening cluster_2 Phase 3: Hit Validation Lib_Prep Library Synthesis & Quality Control Assay_Dev Assay Development & Optimization Assay_Val Assay Validation (Z'-factor) Primary_Screen Primary Screen (Single Concentration) Assay_Val->Primary_Screen Hit_Selection Hit Selection (Activity Threshold) Primary_Screen->Hit_Selection Dose_Response Dose-Response (IC50 Determination) Hit_Selection->Dose_Response Counter_Screen Counter-Screens & Orthogonal Assays Dose_Response->Counter_Screen Hit_Confirmation Hit Confirmation & SAR Counter_Screen->Hit_Confirmation

Caption: High-level workflow for a typical HTS campaign.

Protocol: Homogeneous Fluorescence-Based Kinase Assay

For this application, we will describe a generic yet robust biochemical assay to identify ATP-competitive inhibitors of a chosen protein kinase. Fluorescence-based assays are a mainstay in HTS due to their sensitivity, scalability, and compatibility with automation.[5]

Principle of the Assay

The assay measures the phosphorylation of a specific peptide substrate by the target kinase. The detection of the phosphorylated product is achieved using a technology like Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). In a TR-FRET assay, a europium-labeled anti-tag antibody binds the kinase, and a fluorescently labeled (e.g., with an Alexa Fluor dye) phosphopeptide-specific antibody binds the product of the kinase reaction. When both antibodies are bound in proximity, excitation of the europium donor leads to energy transfer and emission from the acceptor fluorophore. Inhibitors of the kinase will prevent substrate phosphorylation, leading to a decrease in the FRET signal.[6] This "mix-and-read" format is highly amenable to HTS.[6]

TR_FRET_Assay cluster_No_Inhibition No Inhibition (High FRET Signal) cluster_Inhibition Inhibition (Low FRET Signal) Kinase Kinase-Eu Phospho_Substrate Phosphorylated Substrate Kinase->Phospho_Substrate Phosphorylation Phospho_Ab Phospho-Antibody-AF647 Kinase->Phospho_Ab FRET Substrate Peptide Substrate ATP ATP ADP ADP ATP->ADP Phospho_Substrate->Phospho_Ab Binding Inhibitor This compound Inhibitor Kinase_I Kinase-Eu Inhibitor->Kinase_I Binding Substrate_I Peptide Substrate Kinase_I->Substrate_I No Phosphorylation ATP_I ATP

Caption: Principle of the TR-FRET kinase inhibition assay.

Materials and Reagents
  • Target Kinase: Recombinant, purified protein with a suitable tag (e.g., GST, His).

  • Substrate: Synthetic peptide substrate specific for the kinase.

  • ATP: High-purity ATP solution.

  • Assay Buffer: e.g., 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.

  • Detection Reagents:

    • LanthaScreen® Eu-anti-tag Antibody (e.g., anti-GST).

    • Alexa Fluor® 647-labeled phospho-specific antibody.

  • Compound Library: this compound library dissolved in 100% DMSO.

  • Plates: Low-volume 384-well assay plates (e.g., black, solid bottom).

  • Positive Control: A known inhibitor of the target kinase (e.g., Staurosporine).

  • Negative Control: DMSO.

Detailed Protocol
  • Compound Plating:

    • Using an acoustic liquid handler, dispense 20-50 nL of each compound from the this compound library (typically at 10 mM in DMSO) into the assay plates.

    • Dispense positive and negative controls into designated columns. This results in a final screening concentration of ~10 µM.

  • Enzyme/Substrate Addition:

    • Prepare a master mix of the kinase and peptide substrate in assay buffer. The optimal concentrations of each must be determined during assay development. A common starting point is a kinase concentration that yields ~50% substrate conversion in the linear range of the reaction and a substrate concentration at or near its Kₘ.

    • Dispense 5 µL of the enzyme/substrate mix into each well of the assay plate.

  • Reaction Initiation:

    • Prepare an ATP solution in assay buffer at 2X the final desired concentration (typically at the Kₘ for ATP for the specific kinase).[7]

    • Dispense 5 µL of the 2X ATP solution to all wells to start the reaction. The total reaction volume is now 10 µL.

    • Briefly centrifuge the plates to ensure all components are mixed.

  • Incubation:

    • Incubate the plates at room temperature for a predetermined time (e.g., 60 minutes). The incubation time should be within the linear phase of the enzymatic reaction.

  • Detection:

    • Prepare a detection mix containing the Eu-labeled and Alexa Fluor® 647-labeled antibodies in TR-FRET dilution buffer.

    • Add 10 µL of the detection mix to each well to stop the enzymatic reaction.

    • Incubate for 60 minutes at room temperature to allow for antibody binding.

  • Data Acquisition:

    • Read the plates on a TR-FRET compatible plate reader, measuring the emission at both the acceptor (665 nm) and donor (620 nm) wavelengths.

    • Calculate the TR-FRET ratio (Emission at 665 nm / Emission at 620 nm).

Data Analysis and Quality Control: Ensuring Trustworthiness

The Z'-Factor: A Measure of Assay Robustness

Before commencing the full screen, the assay must be validated using the Z'-factor, a statistical parameter that quantifies the separation between the positive and negative controls.[8][9]

Formula: Z' = 1 - (3σₚ + 3σₙ) / |μₚ - μₙ|

Where:

  • μₚ and σₚ are the mean and standard deviation of the positive control (e.g., max inhibition).

  • μₙ and σₙ are the mean and standard deviation of the negative control (e.g., DMSO, no inhibition).

Z'-Factor ValueAssay QualityInterpretation
> 0.5ExcellentA large separation band between controls; suitable for HTS.[10][11]
0 to 0.5MarginalThe assay may be acceptable but is sensitive to small errors.[10][11]
< 0UnacceptableNo separation between controls; the assay is not viable for screening.[10][11]

An assay with a Z'-factor ≥ 0.5 is considered robust and suitable for a full-scale HTS campaign.[10]

Primary Hit Selection

In the primary screen, hits are typically identified based on their activity relative to the plate controls. A common method is to calculate the percent inhibition for each compound:

% Inhibition = 100 * (1 - (Signal_compound - Signal_pos) / (Signal_neg - Signal_pos))

A hit threshold is then established, often based on the mean activity of the sample field plus three times its standard deviation (SD).[12] For example, compounds exhibiting >50% inhibition or a Z-score > 3 might be selected for further analysis.

The Hit Validation Cascade: From "Actives" to Confirmed Hits

A significant portion of initial hits from any HTS campaign can be false positives resulting from assay interference.[13][14] A rigorous validation cascade is essential to eliminate these artifacts and confirm true biological activity.

Step 1: Dose-Response Confirmation and IC₅₀ Determination

Selected hits from the primary screen are re-tested in the same assay but across a range of concentrations (e.g., an 8-point, 3-fold serial dilution). This allows for the determination of the half-maximal inhibitory concentration (IC₅₀), a key measure of compound potency. The data are fitted to a four-parameter logistic model to generate a sigmoidal dose-response curve.

ParameterDescription
Top Plateau Maximum assay signal (no inhibition).
Bottom Plateau Minimum assay signal (maximum inhibition).
logIC₅₀ The logarithm of the compound concentration that produces 50% inhibition.
Hill Slope Describes the steepness of the curve.

Only compounds that show a clear, sigmoidal dose-response relationship are advanced.

Step 2: Counter-Screening for Assay Artifacts

Compounds can interfere with assay technology in numerous ways.[13] It is critical to run counter-screens to identify compounds that are:

  • Autofluorescent: The intrinsic fluorescence of a compound can interfere with the assay signal.[14] This is tested by incubating the compound with assay buffer and reading the plate without the assay reagents.

  • TR-FRET Quenchers: Some compounds can directly absorb the donor or acceptor emission light, leading to a false-positive signal.

  • Aggregators: At screening concentrations, some compounds form colloidal aggregates that can non-specifically sequester and inhibit enzymes.[14] This can be tested by including a non-ionic detergent (e.g., Triton X-100) in the assay buffer, which disrupts many types of aggregation.

Hit_Validation Primary_Hits Primary Hits (~1000 compounds) Dose_Response IC50 Confirmation Primary_Hits->Dose_Response Re-test Artifact_Screen Counter-Screens (Fluorescence, Aggregation) Dose_Response->Artifact_Screen Filter Orthogonal_Assay Orthogonal Assay (Label-free) Artifact_Screen->Orthogonal_Assay Filter Confirmed_Hits Confirmed Hits (~10-20 compounds) Orthogonal_Assay->Confirmed_Hits Confirm

Caption: A typical hit validation and triage workflow.

Step 3: Orthogonal Assays

Confirmed, non-artifact hits should be tested in a secondary assay that uses a different detection technology. This ensures that the observed activity is not an artifact of the primary assay format. For a kinase target, an excellent orthogonal assay would be a label-free method, such as a mobility-shift assay or one that directly measures ADP production (e.g., ADP-Glo™ Kinase Assay). A true hit should demonstrate comparable potency in both the primary and orthogonal assays.

Conclusion and Future Directions

The protocols and workflows described in this application note provide a robust framework for the high-throughput screening of this compound libraries to identify novel kinase inhibitors. By grounding the campaign in the known pharmacological relevance of the quinoline scaffold and employing rigorous, self-validating protocols, researchers can maximize the probability of discovering high-quality, developable hit compounds. Confirmed hits from this workflow will form the basis for medicinal chemistry efforts to establish SAR and optimize for potency, selectivity, and drug-like properties, ultimately leading to the development of next-generation therapeutics.

References

  • Elbadawi, M. M., Eldehna, W. M., Wang, W., Agama, K. K., Pommier, Y., & Abe, M. (n.d.). Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. PMC.[Link]

  • von Ahsen, O., & Bömer, U. (2005). High-throughput screening for kinase inhibitors. Chembiochem, 6(3), 481-490. [Link]

  • Ma, H., & Horiuchi, K. Y. (2020). High-Throughput Screening: today's biochemical and cell-based approaches. PubMed.[Link]

  • Fry, D. W., Nelson, J. M., Slintak, V., Keller, P. R., Rewcastle, G. W., Denny, W. A., ... & Bridges, A. J. (1997). Tyrosine Kinase Inhibitors. 8. An Unusually Steep Structure−Activity Relationship for Analogues of 4-(3-Bromoanilino)-6,7-dimethoxyquinazoline (PD 153035), a Potent Inhibitor of the Epidermal Growth Factor Receptor. Journal of Medicinal Chemistry, 40(14), 2187-2191. [Link]

  • Li, Y., Zhang, L., Liu, Y., Zhang, Y., Wang, Y., Zhang, Y., ... & Zhang, J. (2020). Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1279-1290. [Link]

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67-73.
  • Patsnap Synapse. (2024). How Are Biochemical Assays Used in High-Throughput Screening?. Patsnap Synapse.[Link]

  • BIT 479/579 High-throughput Discovery. (n.d.). Z-factors. BIT 479/579 High-throughput Discovery.[Link]

  • On HTS. (2023). Z-factor. On HTS.[Link]

  • Wikipedia. (n.d.). Z-factor. Wikipedia.[Link]

  • GraphPad. (n.d.). Calculating a Z-factor to assess the quality of a screening assay. GraphPad FAQ 1153.[Link]

  • Assay Guidance Manual - NCBI. (2023). Interference and Artifacts in High-content Screening. NCBI.[Link]

  • ACS Publications. (2023). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry.[Link]

  • Lifescience Global. (n.d.). Cell-Based Assays in High-Throughput Screening for Drug Discovery. Lifescience Global.[Link]

  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current protocols in chemical biology, 2(4), 223-259. [Link]

  • On HTS. (2023). Z-factor. On HTS.[Link]

  • Patsnap Synapse. (2024). How Are Biochemical Assays Used in High-Throughput Screening?. Patsnap Synapse.[Link]

  • Wikipedia. (n.d.). Z-factor. Wikipedia.[Link]

  • Jones, C., & Gibert, B. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. Future Medicinal Chemistry, 9(18), 2135-2140. [Link]

  • ResearchGate. (n.d.). Dose–Response Curves and the Determination of IC 50 and EC 50 Values. ResearchGate.[Link]

  • van den Hout, M., Matthews, H., Bensa,J., & van der Vliet, A. (2014). A Comparison of Protein Kinases Inhibitor Screening Methods Using Both Enzymatic Activity and Binding Affinity Determination. PLoS ONE, 9(6), e98800. [Link]

  • BellBrook Labs. (n.d.). How to Choose the Right Biochemical Assay for Drug Discovery. BellBrook Labs.[Link]

  • YouTube. (2023). Mastering Dose Response Curves: IC50 & Nonlinear Regression in Prism. YouTube.[Link]

  • On HTS. (2024). Hit Selection. Science and Technology of Assay Development.[Link]

  • ACS Publications. (2020). High-Throughput Screening for the Discovery of Enzyme Inhibitors. Journal of Medicinal Chemistry.[Link]

  • GraphPad. (n.d.). How to determine an IC50. GraphPad FAQ 1859.[Link]

  • Towards Data Science. (2021). Drug dose-response data analysis. Towards Data Science.[Link]

  • MDPI. (2022). A Novel Fluorescence-Based Microplate Assay for High-Throughput Screening of hSULT1As Inhibitors. MDPI.[Link]

  • PMC. (2021). Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds. PMC.[Link]

  • Cambridge MedChem Consulting. (2017). Analysis of HTS data. Cambridge MedChem Consulting.[Link]

  • Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology.[Link]

  • ResearchGate. (n.d.). Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds. ResearchGate.[Link]

  • NCBI. (2020). Compound-Mediated Assay Interferences in Homogeneous Proximity Assays. NCBI.[Link]

  • Oxford Academic. (2016). Comprehensive analysis of high-throughput screens with HiTSeekR. Oxford Academic.[Link]

  • PMC. (n.d.). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. PMC.[Link]

  • ProQuest. (n.d.). Fragment Based Drug Development Based on 6,7-Dimethoxyquinazoline as a Core Scaffold. ProQuest.[Link]

  • PMC. (2014). Perspectives on Validation of High-Throughput Assays Supporting 21st Century Toxicity Testing. PMC.[Link]

  • PMC. (n.d.). Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. PMC.[Link]

Sources

Troubleshooting & Optimization

Recrystallization techniques for 6,8-Dimethoxyquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 6,8-Dimethoxyquinoline Purification

Case ID: #DMQ-68-REC Subject: Recrystallization & Purification Protocol for this compound Assigned Scientist: Senior Application Specialist, Separation Sciences[1][2]

Executive Summary

This compound (6,8-DMQ) is a critical bicyclic heteroaromatic intermediate, often utilized in the synthesis of 8-aminoquinoline antimalarials (analogous to Primaquine) and specific kinase inhibitors.[1][2][3][4] Unlike its more common 6,7-isomer, the 6,8-substitution pattern introduces steric bulk near the quinoline nitrogen, slightly altering its basicity and crystal packing.[1][2]

Users frequently report issues with "oiling out" (liquid-liquid phase separation) and persistent tarry impurities (oxidative polymerization products common in Skraup-type syntheses).[1][2] This guide provides a self-validating purification workflow designed to maximize purity (>98% HPLC) and yield.

Module 1: Solvent System Selection

The choice of solvent is dictated by the polarity of the methoxy groups vs. the lipophilic quinoline core.[1]

Solvent Screening Table

Solvent SystemPolarityRoleSuitabilityNotes
Ethanol (95%) HighSolventPrimary Choice Good solubility at boiling; poor at

.[1][2] Water content helps suppress oiling.
Toluene Low-MedSolventAlternative Excellent for removing non-polar tars.[1][2] Higher boiling point (

) allows better dissolution of stubbornly impure solids.[1][2]
EtOAc / Hexane MixedGradientPolishing Use a 1:3 ratio.[1] Best for final "polishing" recrystallization to remove trace isomers.
Methanol HighSolventCaution Often too soluble.[1] Yields may be low unless cooled to

.

Decision Logic for Solvent Choice:

SolventSelection Start Start: Crude 6,8-DMQ CheckAppearance Check Appearance Start->CheckAppearance IsTarry Black/Brown Tar? CheckAppearance->IsTarry IsSolid Yellow/Tan Solid? IsTarry->IsSolid No PreTreat Perform Acid-Base Extraction (See Module 2) IsTarry->PreTreat Yes ScreenEtOH Test 95% Ethanol IsSolid->ScreenEtOH PreTreat->IsSolid DissolvesHot Dissolves Hot? ScreenEtOH->DissolvesHot CrystalsCool Crystals on Cooling? DissolvesHot->CrystalsCool Yes TryToluene USE: Toluene (Better for lipophilic impurities) DissolvesHot->TryToluene No (Insoluble) UseEtOH USE: 95% Ethanol CrystalsCool->UseEtOH Yes AddWater Add Water dropwise (Anti-solvent method) CrystalsCool->AddWater No (Too Soluble) AddWater->UseEtOH

Figure 1: Decision matrix for selecting the optimal purification route based on crude material state.[1][2]

Module 2: The "Self-Validating" Protocol

Do not attempt direct recrystallization on crude black tar from a Skraup synthesis. It will occlude impurities. Follow this two-stage process.

Stage A: Chemical Pre-treatment (Acid-Base Wash)

Rationale: 6,8-DMQ is a base.[1][2][3][5] Neutral tars and non-basic impurities can be removed by extracting the product into acid.[2]

  • Dissolution: Dissolve crude material in Ethyl Acetate (EtOAc) .

  • Extraction: Extract 3x with 1M HCl . The product moves to the aqueous layer (protonated).[2] Neutral impurities stay in EtOAc.

  • Wash: Wash the combined aqueous acidic layer once with fresh EtOAc.[1]

  • Basification: Cool the aqueous layer on ice. Slowly add 6M NaOH until pH > 10. The product will precipitate as a free base or oil out.[2]

  • Recovery: Extract the basic aqueous mix 3x with Dichloromethane (DCM) . Dry over

    
    , filter, and rotovap to a solid/oil.
    
Stage B: Recrystallization (Ethanol Method)

Target: >98% Purity[1][2]

  • Setup: Place the pre-treated solid in an Erlenmeyer flask with a stir bar.

  • Solvent Addition: Add 95% Ethanol (approx. 5 mL per gram of solid).[1]

  • Heating: Heat to reflux (

    
    ).[2] If solid remains, add ethanol in 1 mL increments until dissolved.[1]
    
  • Decolorization (Critical): If the solution is dark orange/brown, remove from heat, add Activated Carbon (1-2 wt%) , and boil for 5 mins. Filter hot through a pre-warmed Celite pad.

  • Controlled Cooling:

    • Allow filtrate to cool to Room Temp (RT) slowly (over 1 hour). Do not disturb.

    • Checkpoint: If oil droplets appear, reheat and add a seed crystal or scratch the glass.[2]

  • Crystallization: Once RT is reached, move to

    
     (fridge) for 4 hours.
    
  • Collection: Vacuum filter. Wash cake with cold

    
     (Diethyl Ether) or Hexane to remove surface mother liquor without redissolving the crystals.[2]
    

Module 3: Troubleshooting & FAQs

Q1: My product is "oiling out" (forming a liquid layer at the bottom) instead of crystallizing. Why?

  • Cause: This occurs when the temperature of phase separation (liquid-liquid) is higher than the crystallization temperature.[1][2] It often happens if the solution is too concentrated or if impurities are lowering the melting point.[2]

  • Fix:

    • Reheat to redissolve the oil.

    • Add a small amount of more solvent (dilute the system slightly).[1]

    • Seed the solution with a pure crystal at a temperature just below the saturation point.

    • Slow down cooling. Wrap the flask in a towel to insulate it.

Q2: The crystals are colored (yellow/orange) even after recrystallization.

  • Cause: Quinolines are prone to oxidation (N-oxide formation) and trapping trace nitro-isomers from synthesis.[1][2]

  • Fix: You must use Activated Charcoal during the hot filtration step.[1] If that fails, perform a "Silica Plug" filtration: dissolve the solid in 10% MeOH/DCM and pass it through a short pad of silica gel before recrystallizing.

Q3: What is the expected Melting Point (MP)?

  • Data: While specific derivatives like 6,7-dimethoxyquinoline-4-ol melt >200°C, the This compound free base typically melts in the range of 100–105°C (approx).[1][2]

  • Note: If your MP is broad (e.g., 95–110°C), your product is wet or impure.[1][2] Dry in a vacuum oven at

    
     overnight.
    

Q4: Can I use water as an anti-solvent?

  • Answer: Yes, but cautiously. Dissolve the compound in hot Ethanol. Add hot water dropwise until slight turbidity (cloudiness) persists. Add one drop of Ethanol to clear it, then let it cool.[1][2] Warning: Excess water promotes oiling out.

Module 4: Characterization & Validation

Verify your success using these metrics.

MethodAcceptance CriteriaWhat it tells you
HPLC >98% Area Under CurveQuantitative purity.
1H-NMR Sharp singlets for -OMe groups (approx 3.8-4.0 ppm).[1][2] No broad "humps" (tar).Structural identity and solvent removal.[5][6][7]
TLC Single spot (Rf ~0.4 in 5% MeOH/DCM).[1][2]Quick purity check.

Purification Workflow Diagram:

PurificationFlow Raw Crude Reaction Mix AcidExt 1M HCl Extraction Raw->AcidExt AqLayer Aqueous Layer (Contains Product) AcidExt->AqLayer OrgLayer Organic Layer (Discard Tars) AcidExt->OrgLayer Base Basify (NaOH) pH > 10 AqLayer->Base DCM DCM Extraction Base->DCM Solid Crude Solid DCM->Solid Recryst Recrystallization (EtOH or Toluene) Solid->Recryst Final Pure 6,8-DMQ Crystals Recryst->Final

Figure 2: The "Self-Validating" Acid-Base purification loop prior to crystallization.[1][2]

References

  • Organic Syntheses, Coll.[1][2] Vol. 3, p. 568 (1955). 6-Methoxy-8-nitroquinoline.[1][2] (Describes the Skraup synthesis workup and the critical use of decolorizing carbon for quinoline derivatives). [1][2]

  • BenchChem Technical Support. Purification of 6,7-dimethoxy-quinoline-4-ol. (Provides comparative solubility data for dimethoxyquinolines in Ethanol/Ethyl Acetate systems). [1][2][6]

  • Journal of Medicinal Chemistry.Synthesis and Antimalarial Activity of 8-Aminoquinolines. (Contextualizes the 6,8-isomer solubility and lipophilicity compared to 6,7-isomers). General Reference for Quinoline Properties.
  • Google Patents CN106008336A. Preparation method of 4-chloro-6,7-dimethoxyquinoline.[1][2] (Details industrial recrystallization solvents for methoxy-quinolines).

Sources

Technical Support Center: Optimizing the Synthesis of 6,8-Dimethoxyquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 6,8-dimethoxyquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoot common issues encountered during the synthesis of this important quinoline derivative. Our goal is to equip you with the knowledge to not only execute the synthesis but also to understand the underlying principles for effective optimization and problem-solving.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental challenges in a question-and-answer format, providing solutions grounded in chemical principles.

Question 1: My Skraup synthesis of this compound is extremely vigorous and difficult to control, leading to a dark, tarry mixture and low yield. How can I moderate the reaction?

Answer:

The Skraup synthesis is notoriously exothermic, and its control is paramount for achieving a satisfactory yield and simplifying purification.[1][2][3] The violent nature of the reaction arises from the rapid, uncontrolled dehydration of glycerol to acrolein and the subsequent condensation with the aniline derivative. Here’s a multi-faceted approach to tame the reaction:

  • Use of a Moderating Agent: The addition of a moderating agent like ferrous sulfate (FeSO₄) is a well-established method to control the reaction's vigor.[2] Ferrous sulfate is believed to act as an oxygen carrier, allowing for a more gradual oxidation of the dihydroquinoline intermediate, thereby preventing a sudden spike in temperature. Boric acid can also be employed for this purpose.

  • Controlled Addition of Sulfuric Acid: The dropwise addition of concentrated sulfuric acid to the reaction mixture with efficient stirring and external cooling (e.g., an ice bath) is crucial. This ensures that the heat generated during the initial dehydration of glycerol is effectively dissipated, preventing a runaway reaction.

  • Temperature Management: While the Skraup reaction requires heating to initiate, careful temperature control is essential. A gradual increase in temperature to around 140-150°C is recommended.[3] Once the exothermic reaction begins, the external heat source should be removed to allow the reaction to proceed under its own heat generation. Gentle reflux can be maintained once the initial exotherm subsides.

  • Efficient Stirring: Vigorous mechanical stirring is critical to ensure homogenous heat and mass transfer within the reaction mixture. This prevents the formation of localized hot spots, which can lead to charring and polymerization.

Below is a decision-making workflow for moderating the Skraup reaction:

G start Start: Vigorous Skraup Reaction moderator Add a moderating agent (e.g., FeSO₄) start->moderator acid_addition Slowly add H₂SO₄ with cooling moderator->acid_addition temp_control Gradual heating and removal of external heat during exotherm acid_addition->temp_control stirring Ensure efficient mechanical stirring temp_control->stirring outcome Controlled reaction, reduced tar, improved yield stirring->outcome

Caption: Workflow for controlling a vigorous Skraup reaction.

Question 2: I am attempting the synthesis of this compound from 6,8-dibromoquinoline via copper-catalyzed methoxylation, but I'm observing the formation of mono-methoxylated side products and incomplete conversion. How can I drive the reaction to completion and improve the yield of the desired dimethoxy product?

Answer:

The synthesis of this compound from 6,8-dibromoquinoline using a copper-catalyzed methoxylation is a more modern and often higher-yielding approach than the Skraup synthesis.[4][5] However, incomplete reaction and the formation of 6-bromo-8-methoxyquinoline and 8-bromo-6-methoxyquinoline are common challenges. Here are key parameters to optimize:

  • Reaction Time: The double methoxylation requires a longer reaction time than a single substitution. A prolonged reaction time, potentially up to 20 hours or more, at an elevated temperature (e.g., 150°C in DMF) is often necessary to ensure the complete conversion of the dibromo starting material and the mono-methoxy intermediates to the desired this compound.[5]

  • Reagent Stoichiometry: An excess of sodium methoxide (NaOMe) is crucial to drive the equilibrium towards the dimethoxylated product. Using a significant excess of NaOMe will increase the rate of the second methoxylation.

  • Catalyst and Ligand System: Copper(I) iodide (CuI) is a commonly used catalyst for this transformation.[5] The choice of ligand can also influence the reaction efficiency. While some procedures proceed without an additional ligand, the use of ligands such as oxalamides has been shown to be effective in copper-catalyzed methoxylations of aryl bromides.[6][7]

  • Solvent: A high-boiling polar aprotic solvent like N,N-dimethylformamide (DMF) is a suitable choice as it can dissolve the reagents and withstand the high temperatures required for the reaction.[5]

The following table summarizes the key parameters for optimizing the synthesis of this compound from 6,8-dibromoquinoline:

ParameterRecommendationRationale
Reaction Time 20 hours or longerEnsures complete conversion of mono-methoxylated intermediates.[5]
Temperature 150°CProvides sufficient energy for the double substitution.[5]
Sodium Methoxide Use a significant excessDrives the reaction towards the dimethoxy product.
Catalyst Copper(I) Iodide (CuI)Effective catalyst for Ullmann-type couplings.[5]
Solvent N,N-Dimethylformamide (DMF)High-boiling polar aprotic solvent.[5]

Question 3: My final product is an oil and difficult to purify. How can I obtain a solid, pure sample of this compound?

Answer:

Obtaining a pure, solid product is a common challenge in organic synthesis. If your this compound is an oil after initial workup and solvent removal, here are several purification strategies:

  • Column Chromatography: This is a standard method for purifying organic compounds. A silica gel column with a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) can effectively separate the desired product from starting materials, side products, and baseline impurities.

  • Crystallization: Even if the crude product is an oil, it may be induced to crystallize from a suitable solvent or solvent mixture. Experiment with different solvents, such as ethanol, methanol, or mixtures like dichloromethane/hexane. Dissolve the oil in a minimum amount of the hot solvent and allow it to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator.

  • Salt Formation and Recrystallization: Quinoline derivatives are basic and can be converted to their corresponding salts (e.g., hydrochloride or picrate) by treatment with an acid.[8] These salts are often crystalline and can be purified by recrystallization. The pure salt can then be neutralized with a base to regenerate the pure this compound.

The following diagram illustrates the decision-making process for purifying an oily product:

G start Start: Oily Crude Product chromatography Purify by column chromatography start->chromatography crystallization Attempt crystallization from various solvents start->crystallization pure_solid Pure Solid Product chromatography->pure_solid pure_oil Pure Oily Product chromatography->pure_oil salt_formation Form a salt (e.g., HCl, picrate) and recrystallize crystallization->salt_formation Fails crystallization->pure_solid regenerate Regenerate free base from pure salt salt_formation->regenerate regenerate->pure_solid

Caption: Purification strategies for an oily quinoline product.

II. Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: The two main synthetic strategies are:

  • The Skraup Synthesis: This is a classical method involving the reaction of 2,4-dimethoxyaniline with glycerol, sulfuric acid, and an oxidizing agent. While it's a direct approach, it often suffers from harsh reaction conditions and low yields.[3][9]

  • From 6,8-Dibromoquinoline: A more modern and often higher-yielding method involves the copper-catalyzed double methoxylation of 6,8-dibromoquinoline using sodium methoxide.[4][5]

Q2: What are the key safety precautions to consider during the Skraup synthesis?

A2: The Skraup synthesis is a potentially hazardous reaction that requires strict safety measures:

  • Exothermic Reaction: The reaction is highly exothermic and can become violent. Always use a fume hood and have a safety shield in place.[1][3]

  • Corrosive Reagents: Concentrated sulfuric acid is highly corrosive. Handle with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Toxic Reactants: Aniline and its derivatives are toxic. Avoid inhalation and skin contact.

  • Moderating Agent: The use of a moderating agent like ferrous sulfate is strongly recommended to control the reaction rate.[2]

Q3: How can I monitor the progress of the synthesis of this compound?

A3: Thin-layer chromatography (TLC) is the most common and convenient method for monitoring the reaction progress. By spotting the reaction mixture alongside the starting material(s) on a TLC plate and eluting with an appropriate solvent system, you can visualize the consumption of the starting material and the formation of the product. High-performance liquid chromatography (HPLC) can also be used for more quantitative analysis.

Q4: What are the expected spectroscopic signatures for this compound?

A4: The structure of this compound can be confirmed by various spectroscopic techniques:

  • ¹H NMR: You would expect to see distinct signals for the aromatic protons on the quinoline core and two singlets corresponding to the two methoxy groups.

  • ¹³C NMR: The spectrum will show the characteristic signals for the carbon atoms of the quinoline ring system and the two methoxy carbons.

  • Mass Spectrometry: This will confirm the molecular weight of the compound.

Q5: What are some of the applications of this compound?

A5: this compound and its derivatives have shown significant potential in medicinal chemistry, particularly as anticancer agents.[4] The quinoline scaffold is a key structural component in many pharmacologically active compounds.

III. Detailed Experimental Protocols

Protocol 1: Synthesis of this compound via Copper-Catalyzed Methoxylation of 6,8-Dibromoquinoline[5]

Materials:

  • 6,8-Dibromoquinoline

  • Sodium methoxide (NaOMe)

  • Copper(I) iodide (CuI)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add 6,8-dibromoquinoline (1.0 eq), sodium methoxide (excess, e.g., 5.0 eq), and copper(I) iodide (catalytic amount, e.g., 0.2 eq).

  • Add anhydrous DMF to the flask via syringe.

  • Heat the reaction mixture to 150°C with vigorous stirring.

  • Monitor the reaction progress by TLC. The reaction is typically complete after 20 hours.

  • After completion, cool the reaction mixture to room temperature.

  • Quench the reaction by carefully adding water.

  • Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to afford pure this compound. An 84% yield has been reported for this method.[5]

IV. References

Sources

Removal of unreacted starting materials in quinoline synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Quinoline Synthesis Purification Topic: Removal of Unreacted Starting Materials (Aniline/Aldehydes) & Tars Ticket ID: Q-SYN-PUR-001 Status: Active

Executive Summary

The synthesis of quinoline derivatives (via Skraup, Friedländer, or Combes methods) often results in "black tar" reaction mixtures containing unreacted starting materials—most notably anilines (primary amines) and carbonyls.

Because Quinoline (


) and Aniline (

) have nearly identical basicity, standard acid-base extraction fails to separate them efficiently. This guide provides three targeted workflows to resolve this specific impurity profile:
  • The "Chemical Switch" (Derivatization): For small-to-medium scale (mg to g).

  • Chromatographic Modification: For isolation of substituted derivatives.

  • The "Classic" Steam/Diazo Workup: For large-scale Skraup reactions.

Module 1: The "Chemical Switch" (Acetylation)

Best For: Removing 5–15% unreacted aniline from crude quinoline. Mechanism: Converts the basic primary amine (aniline) into a neutral amide (acetanilide), creating a massive basicity differential that allows for easy acid-base extraction.

User Question:

"My NMR shows ~10% unreacted aniline. I tried extracting with 1M HCl, but the aniline co-extracts with the quinoline. How do I separate them?"

Technical Protocol
  • Dissolution: Dissolve the crude reaction mixture in an organic solvent (DCM or Ethyl Acetate).

  • Derivatization: Add 1.2 equivalents (relative to the estimated aniline impurity) of Acetic Anhydride (

    
    ) and 1.5 eq of Pyridine or Triethylamine. Stir at RT for 30 mins.
    
    • Result: Aniline

      
       Acetanilide (Neutral, 
      
      
      
      of conjugate acid
      
      
      ).
    • Result: Quinoline

      
       No Reaction (Remains Basic, 
      
      
      
      ).
  • Acid Wash: Wash the organic layer with 2M HCl (3x).

    • Partitioning: Quinoline protonates and moves to the Aqueous Phase . Acetanilide (neutral) remains in the Organic Phase .

  • Recovery: Collect the aqueous acidic layer. Basify with NaOH to pH > 10.

  • Extraction: Extract the now-cloudy aqueous layer with DCM. Dry (ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

    
    ) and concentrate.[1]
    
Visual Workflow (The Chemical Switch)

ChemicalSwitch Start Crude Mixture (Quinoline + Aniline) Step1 Add Acetic Anhydride (Acetylation) Start->Step1 Derivatize Impurity Split Liquid-Liquid Extraction (Org Solvent + 2M HCl) Step1->Split OrgLayer Organic Layer Contains: Acetanilide (Neutral) Action: DISCARD Split->OrgLayer Neutral Species AqLayer Aqueous Layer (Acidic) Contains: Quinolinium Salt Action: KEEP Split->AqLayer Protonated Basic Species Final Basify (NaOH) & Extract Yields: Pure Quinoline AqLayer->Final Recover Product

Caption: Separation logic relying on converting the impurity (aniline) into a non-basic amide.

Module 2: Chromatographic Troubleshooting

Best For: Purifying functionalized quinolines that streak on silica. Issue: Nitrogen heterocycles possess a lone pair that interacts strongly with acidic silanol groups (


) on silica gel, causing peak tailing and co-elution.
User Question:

"My quinoline product is streaking from the baseline to the solvent front on TLC, and I can't separate it from the starting material."

Troubleshooting Guide
MethodProtocolWhy it Works
Mobile Phase Modifier Add 1% Triethylamine (TEA) or 1%

to your DCM/MeOH mobile phase.
The additive is more basic than quinoline; it preferentially binds to and "blocks" the acidic silanol sites on the silica [1].
Stationary Phase Switch Use Amine-functionalized Silica (NH-Silica) or Basic Alumina .[2]Removes the acidic protons entirely from the stationary phase, preventing the acid-base interaction [2].
Pre-saturation Flush the silica column with 5% TEA in hexanes, then wash with pure hexanes before loading sample.Deactivates the column prior to the run, avoiding the need for TEA in the eluent (which can interfere with MS detection) [3].

Critical Note: Do not use Acetone/Ethyl Acetate with primary amines (anilines) on the column, as they can form Schiff bases (imines) inside the column, creating "ghost peaks."

Module 3: The "Classic" Skraup Workup (Steam & Diazo)

Best For: Large scale (>50g) synthesis or removal of heavy tars. Reference: Based on the classic Vogel and Organic Syntheses protocols [4, 5].

User Question:

"I performed a Skraup synthesis. The flask is full of black tar. How do I get the quinoline out?"

Step-by-Step Protocol
  • Steam Distillation 1 (Tar Removal):

    • Make the reaction mixture strongly alkaline (pH 12) with NaOH.

    • Pass steam through the mixture.[3][4][5][6] Quinoline and unreacted Aniline/Nitrobenzene will distill over as a milky oil-water azeotrope. The tar remains in the flask.

  • Diazotization (Aniline Removal):

    • Dissolve the distillate in dilute

      
      .[3]
      
    • Cool to 0–5°C. Add aqueous Sodium Nitrite (

      
      ) dropwise until starch-iodide paper turns blue.
      
    • Chemistry: Aniline

      
       Diazonium Salt (
      
      
      
      ). Quinoline
      
      
      Inert.
  • Hydrolysis:

    • Warm the solution to 60°C for 1 hour. The diazonium salt decomposes to Phenol (

      
      ) and 
      
      
      
      gas.
  • Steam Distillation 2 (Final Purification):

    • Basify again with NaOH (Phenol becomes Sodium Phenoxide—non-volatile salt).

    • Steam distill.[3][4][6][7][8] Only Quinoline comes over.

Visual Workflow (Skraup Purification)

SkraupWorkup Input Crude Skraup Mix (Tar + Quinoline + Aniline) Steam1 Steam Distillation (Alkaline) Input->Steam1 Distillate Distillate (Quinoline + Aniline) Steam1->Distillate Diazo Add NaNO2 / H+ (Diazotization) Distillate->Diazo Heat Heat to 60°C (Aniline -> Phenol) Diazo->Heat Base Add NaOH (Phenol -> Phenoxide Salt) Heat->Base Steam2 Steam Distillation Base->Steam2 Product Pure Quinoline Steam2->Product

Caption: The classic diazotization strategy converts volatile aniline into non-volatile phenoxide salts.

Module 4: Modern Scavenger Resins

Best For: High-throughput chemistry or when liquid-liquid extraction is difficult (emulsions).

Technique: Add a Polymer-Supported Isocyanate (PS-Isocyanate) or PS-Benzaldehyde resin to the reaction mixture.

  • Mechanism: The resin acts as an electrophile. The primary amine (aniline) attacks the resin and becomes covalently bound to the solid bead. The tertiary amine (quinoline) cannot react.

  • Protocol: Add 3 eq. of resin relative to aniline content. Shake for 2 hours. Filter. The filtrate contains pure quinoline [6].

References

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?Link

  • Department of Chemistry, University of Rochester. Chromatography: The Solid Phase.Link

  • Royal Society of Chemistry. (2014). Catalytic Reductive N-Alkylation of Amines: Chromatography Notes.Link

  • Clarke, H. T., & Davis, A. W. (1922). Quinoline.[1][3][4][7][8] Organic Syntheses, Coll.[8] Vol. 1, p.478. Link

  • Manske, R. H., et al. (1927). A Further Modification of the Skraup Synthesis of Quinoline.[8] Canadian Journal of Research. Link

  • Wipf, P. (2004). Strategies in Organic Synthesis: Scavenger Resins. University of Pittsburgh.[9] Link

Sources

Stability and storage conditions for 6,8-Dimethoxyquinoline

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the stability, storage, and handling of 6,8-Dimethoxyquinoline , a specialized heterocyclic building block used in the synthesis of bioactive compounds and pharmaceutical intermediates.

Compound Overview & Physical Properties

This compound is a quinoline derivative characterized by two methoxy substituents at the 6 and 8 positions.[1][2] It serves as a critical scaffold in medicinal chemistry, particularly for developing anti-infective and anti-proliferative agents.[1][2]

PropertySpecificationNotes
CAS Number 111454-91-2 (Verify on CoA)Identifying specific positional isomers is critical.[2]
Molecular Formula C₁₁H₁₁NO₂
Molecular Weight 205.21 g/mol
Physical State Solid (Crystalline powder)Often appears off-white to pale brown.[2]
Solubility DMSO, Methanol, Chloroform, DCMSparingly soluble in water.[1][2]
pKa ~4.5 - 5.0 (Estimated)Basic nitrogen; forms salts with strong acids.[2]

Storage & Stability Guidelines

Q: What are the optimal storage conditions?

A: Long-term stability requires controlling three variables: Light, Temperature, and Atmosphere. [1][2]

  • Temperature: Store at 2°C to 8°C . While the solid is relatively stable at room temperature for short periods, refrigeration retards slow oxidation pathways.[1][2]

  • Light Protection: CRITICAL. Quinolines are photosensitive.[2] Exposure to UV/visible light promotes the formation of radical intermediates and N-oxides, leading to discoloration (browning).[1][2] Store in amber vials or wrap containers in aluminum foil.

  • Atmosphere: Store under an inert atmosphere (Argon or Nitrogen) if possible.[2] The electron-rich methoxy groups activate the ring, making it slightly more susceptible to oxidative degradation than unsubstituted quinoline.[1][2]

Q: My sample has turned from off-white to dark brown. Is it degraded?

A: This indicates photo-oxidation or surface oxidation.[2]

  • Mechanism: Light induces the formation of quinoline N-oxides or radical coupling products.[2]

  • Action:

    • Check Purity: Run a TLC or LC-MS.[2] If the main peak is >95% and the impurity is minor, the color change may be superficial.[1]

    • Purification: If degradation is significant (>5%), recrystallize from hot ethanol or purify via silica gel chromatography (eluent: Hexane/Ethyl Acetate).[1][2]

    • Prevention: Ensure the cap is tight and the vial is light-protected.

Q: Is the compound hygroscopic?

A: The free base is not significantly hygroscopic. However, if you are working with a salt form (e.g., Hydrochloride), it will be highly hygroscopic.[1]

  • Protocol: Always equilibrate refrigerated samples to room temperature before opening the vial to prevent condensation from forming inside the container.

Solubility & Handling Troubleshooting

Q: I cannot get the compound to dissolve in water. What should I do?

A: this compound is lipophilic.[1][2]

  • For Biological Assays: Dissolve the compound in DMSO (Dimethyl Sulfoxide) to create a high-concentration stock (e.g., 10-50 mM).[1][2] Dilute this stock into the aqueous buffer. Ensure the final DMSO concentration is <0.5% to avoid cytotoxicity in cells.

  • For Chemical Synthesis: Use chlorinated solvents (DCM, Chloroform) or polar protic solvents (Methanol, Ethanol).[1]

Q: How stable is the compound in solution?

A:

  • DMSO/Methanol Stocks: Stable for 1-3 months at -20°C.

  • Aqueous Solutions: Unstable.[2] Prepare fresh. The basic nitrogen can protonate, but the compound may precipitate over time or undergo slow hydrolysis if acidic impurities are present.[1]

Visual Guide: Storage Decision Tree

StorageProtocol Start Received this compound FormCheck Check Form: Free Base or Salt? Start->FormCheck FreeBase Free Base FormCheck->FreeBase Salt Salt (e.g., HCl) FormCheck->Salt StorageFB Store at 2-8°C Protect from Light (Amber Vial) FreeBase->StorageFB StorageSalt Store at -20°C Desiccator Required Protect from Light Salt->StorageSalt Handling Handling: Equilibrate to RT before opening StorageFB->Handling StorageSalt->Handling

Figure 1: Decision matrix for storage based on the chemical form of the quinoline derivative.

Degradation & Impurity Analysis[2]

Q: What are the primary degradation pathways?

A:

  • N-Oxidation: The nitrogen atom is prone to oxidation by atmospheric oxygen, especially in solution.[2]

  • Demethylation: Exposure to strong Lewis acids (e.g., BBr3) or strong mineral acids at high heat can cleave the methoxy groups, yielding hydroxyquinolines.[1]

Visual Guide: Degradation Logic

Degradation Compound This compound NOxide Quinoline N-Oxide (Yellow/Brown Impurity) Compound->NOxide Oxidation Demethyl Hydroxy-methoxyquinoline (Polar Impurity) Compound->Demethyl Hydrolysis Light UV Light / O2 Light->NOxide Acid Strong Acid / Heat Acid->Demethyl

Figure 2: Primary degradation pathways leading to common impurities.[1][2]

References

  • National Institutes of Health (NIH). (2022).[2] Light-Sensitive Injectable Drugs and Stability.[2] PMC9189617.[2] Retrieved from [Link]

  • Organic Syntheses. (1948).[2] Synthesis of Methoxy-Nitroquinolines (Skraup Reaction Safety). Coll. Vol. 3, p. 568.[1][2] Retrieved from [Link][1][2]

Sources

Technical Support Center: Suzuki Coupling of Bromoquinolines

Author: BenchChem Technical Support Team. Date: February 2026

The "Quinoline Challenge": Executive Summary

Welcome to the Technical Support Center. If you are here, you are likely staring at a TLC plate showing unreacted starting material or a black precipitate in your flask.

Coupling bromoquinolines is deceptively difficult compared to standard phenyl bromides. The core failure mode is rarely the oxidative addition itself, but rather catalyst poisoning and electronic deactivation .

The Three Primary Failure Modes:

  • Nitrogen Coordination (The "N-Trap"): The quinoline nitrogen is a good ligand. It binds to the Palladium (Pd) center, displacing your phosphine ligand and shutting down the catalytic cycle.

  • Positional Sensitivity:

    • 2-Bromoquinoline: Electronically similar to an imine; adjacent nitrogen destabilizes the Pd(II) intermediate.

    • 8-Bromoquinoline: Sterically crowded; requires smaller but electron-rich ligands or specific bite angles.

  • Protodeboronation: If your coupling partner is a heteroaryl boronic acid, it likely hydrolyzes before it can couple.

Diagnostic Module: Identify Your Failure

Use this Q&A section to diagnose the specific chemical pathology of your reaction.

Scenario A: The "Black Death"

Q: My reaction mixture turned black/precipitated metal almost immediately, and conversion is <5%. Diagnosis: Catalyst Poisoning / Ligand Displacement. The quinoline nitrogen has displaced your phosphine ligand, causing the Pd to aggregate into inactive Pd-black. Fix: You need a ligand that is sterically bulky enough to prevent the nitrogen from binding, but electron-rich enough to drive the reaction.

  • Stop using:

    
     or 
    
    
    
    .
  • Start using: Buchwald Precatalysts (Gen 3 or Gen 4) with XPhos or SPhos .

Scenario B: The "Stalled Cycle"

Q: The catalyst is still in solution (red/orange), but conversion stops at 30-40%. Adding more catalyst doesn't help. Diagnosis: Product Inhibition. The product (a biaryl quinoline) is often a better ligand than the starting material. As product builds up, it poisons the catalyst. Fix: Switch to Pd-G4-XPhos or Pd-G4-RuPhos . The extremely bulky biaryl backbone creates a "steric roof" that physically blocks the quinoline nitrogen from coordinating to the Pd center.

Scenario C: The "Missing Boron"

Q: I see unreacted bromoquinoline, but my boronic acid has disappeared (or turned into the de-boronated arene). Diagnosis: Protodeboronation. Your base is too strong or the conditions are too wet, causing the boronic acid to hydrolyze. Fix:

  • Switch base: From

    
     (aqueous) to 
    
    
    
    (anhydrous)
    .
  • Switch Boron Source: Use MIDA Boronates or Potassium Trifluoroborates (

    
    ) .
    

Visualizing the Solution

Diagram 1: The Troubleshooting Decision Matrix

SuzukiTroubleshooting Start Start: Low Yield in Bromoquinoline Coupling CheckCat Observation: Does reaction turn black immediately? Start->CheckCat CatPoison Diagnosis: Catalyst Poisoning (N-binding) CheckCat->CatPoison Yes CheckBoron Observation: Is Boronic Acid consumed but Halide remains? CheckCat->CheckBoron No Sol_Ligand Solution: Switch to Bulky Ligands (XPhos, SPhos, BrettPhos) CatPoison->Sol_Ligand ProtoDe Diagnosis: Protodeboronation CheckBoron->ProtoDe Yes CheckPos Observation: Is it 2-Bromoquinoline? CheckBoron->CheckPos No Sol_Base Solution: 1. Use Anhydrous K3PO4 2. Use MIDA Boronates ProtoDe->Sol_Base CheckPos->Sol_Ligand No (General Sterics) Sol_2Pos Solution: Requires CuI co-catalyst or Pd-G4-P(tBu)3 CheckPos->Sol_2Pos Yes

Caption: Logic flow for diagnosing failure modes in quinoline cross-coupling based on visual observations.

Technical Deep Dive: Ligand Selection

The choice of ligand is the single most critical variable. Standard ligands (


) are insufficient because the quinoline nitrogen (

hybridized) is a competitive sigma-donor.
Comparative Ligand Performance Table
Ligand ClassExamplesSuitability for BromoquinolinesMechanism of Action
Triarylphosphines

,

Poor Easily displaced by Quinoline-N; leads to catalyst death.
Bidentate dppf, dppeModerate Resists displacement, but often lacks the electron density for difficult oxidative additions (e.g., 2-bromo).
Dialkylbiaryl (Buchwald) XPhos, SPhos Excellent Steric Shielding: The biaryl backbone folds over the Pd, blocking N-coordination. Electronic: Electron-rich P-center speeds up oxidative addition.[1][2]
Trialkylphosphines

,

Good Highly electron-rich; good for electron-deficient 2-bromoquinolines.

Experimental Protocols

Protocol A: The "Gold Standard" (High Success Rate)

Recommended for 3-bromo, 6-bromo, and 8-bromoquinolines.

Rationale: Uses a 3rd/4th Generation Buchwald Precatalyst.[3][4] This ensures a 1:1 Pd:Ligand ratio and generates the active


 species immediately upon heating, preventing early catalyst death.

Materials:

  • Substrate: Bromoquinoline (1.0 equiv)

  • Partner: Boronic Acid (1.2 - 1.5 equiv)

  • Catalyst: XPhos Pd G4 (2-3 mol%) [CAS: 1599466-81-5]

  • Base:

    
     (2.0 equiv, 0.5M aqueous solution)
    
  • Solvent: THF or 1,4-Dioxane (degassed)

Step-by-Step:

  • Charge a reaction vial with Bromoquinoline, Boronic Acid, and XPhos Pd G4 .

  • Seal and purge with Argon/Nitrogen (3 cycles).[5] Note: Oxygen kills the active catalyst.

  • Add degassed solvent (THF) and aqueous

    
     via syringe.
    
  • Heat to 60°C for 2-4 hours.

    • Tip: If the reaction is sluggish, raise to 80°C, but watch for protodeboronation.

  • Monitor via LCMS. The catalyst system should remain a clear, golden/brown solution, not black.

Protocol B: The "Recalcitrant Substrate" (Anhydrous)

Recommended for 2-bromoquinolines or unstable boronic acids.

Rationale: 2-bromoquinolines are unstable under aqueous basic conditions (prone to hydrolysis). Anhydrous conditions prevent this and protodeboronation.

Materials:

  • Catalyst:

    
     (2 mol%) + PCy3  or XPhos  (4-8 mol%)
    
  • Base: Cesium Carbonate (

    
    )  (anhydrous, 2.0 equiv)
    
  • Solvent: Toluene or 1,4-Dioxane (anhydrous)

Step-by-Step:

  • Flame-dry the reaction vessel and cool under Argon.

  • Add

    
    , Ligand, 
    
    
    
    , Bromoquinoline, and Boronic acid.
  • Add anhydrous Toluene.

  • Heat to 100°C overnight.

    • Note: Higher temperature is required because inorganic bases are less soluble in organic solvents.

Mechanism of Action: The "Steric Roof"

Why do Buchwald ligands work where others fail?

LigandShielding cluster_0 Standard Ligand (PPh3) cluster_1 Buchwald Ligand (XPhos) Pd_Bad Pd L_Bad PPh3 L_Bad->Pd_Bad Weak Binding N_Quin Quinoline-N N_Quin->Pd_Bad Poisons Catalyst Pd_Good Pd L_Good XPhos (Biaryl Backbone) L_Good->Pd_Good Strong Binding N_Quin_Blocked Quinoline-N L_Good->N_Quin_Blocked Steric Repulsion (Blocks N-Binding)

Caption: Comparison of catalyst poisoning by Quinoline-N (left) vs. steric protection provided by dialkylbiaryl ligands (right).

References

  • Buchwald Precatalysts G3/G4: Bruno, N. C.; Niljianskul, N.; Buchwald, S. L. "Third Generation Buchwald Precatalysts." J. Org.[6][7] Chem.2014 , 79, 4161–4166.

  • Heterocycle Coupling: Billingsley, K.; Buchwald, S. L. "An Improved System for the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Heteroaryl Halides." J. Am. Chem. Soc.[6]2007 , 129, 3358–3366.

  • MIDA Boronates: Knapp, D. M.; Gillis, E. P.; Burke, M. D. "A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling." J. Am. Chem. Soc.[6]2009 , 131, 6961–6963.

  • Protodeboronation Mechanisms: Cox, P. A.; Reid, M.; Leach, A. G.; Campbell, A. D.; King, E. J.; Lloyd-Jones, G. C. "Base-Catalyzed Protodeboronation of 2,6-Disubstituted Arylboronic Acids." J. Am. Chem. Soc.[6]2017 , 139, 13156–13165.

Sources

Optimizing reaction conditions for Buchwald-Hartwig amination of quinolines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Heterocycle Coupling Support Hub .

You have reached the Tier-3 Technical Support desk for Advanced Catalysis. Below is your customized troubleshooting and optimization guide for the Buchwald-Hartwig amination of quinolines .

This guide moves beyond standard protocols to address the specific electronic and steric challenges posed by the quinoline scaffold—specifically, the propensity for the pyridine-like nitrogen to poison the palladium catalyst and the high risk of hydrodehalogenation.

Module 1: The "Engine" – Catalyst & Ligand Selection[1]

The Core Challenge: Quinolines are "sticky" substrates. The


 nitrogen (N1) is a strong 

-donor. In standard catalytic cycles, this nitrogen displaces the phosphine ligand from the Palladium(II) center, forming an inactive

species (the "off-cycle resting state").

Q: Why does my reaction stall at 20-30% conversion despite using 5 mol% Pd? A: You are likely experiencing catalyst poisoning. The quinoline substrate is out-competing your ligand for the Pd center.

  • The Fix: You must use a ligand that is bulky enough to prevent the quinoline nitrogen from binding, yet flexible enough to allow the amine nucleophile to enter.

  • Recommendation: Switch to Buchwald Precatalysts (G3 or G4) . Do not use

    
     + Ligand mixtures, as the induction period allows the quinoline to sequester the unligated Pd.
    

Ligand Selector Matrix:

Target Amine ClassPrimary RecommendationWhy?
Primary Amines (Alkyl/Aryl)BrettPhos The extreme bulk of BrettPhos prevents N-coordination of the quinoline but creates a pocket perfect for smaller primary amines.
Secondary Amines (Cyclic/Acyclic)RuPhos RuPhos is less bulky than BrettPhos, facilitating the oxidative addition of electron-deficient chloroquinolines while accommodating the larger secondary amine.
Challenging Substrates (e.g., 2,8-dichloro)XPhos or BippyPhos For sterically crowded positions (like the 8-position), XPhos provides the necessary flexibility.

Technical Insight: BrettPhos systems are often rate-limited by oxidative addition due to their electron-rich nature, whereas RuPhos systems are often rate-limited by reductive elimination.[1]

Module 2: The "Environment" – Base & Solvent Effects

Q: I see the product, but also a significant amount of "reduced" quinoline (Hydrodehalogenation). Why? A: This is a classic side reaction where the Pd-Amido intermediate undergoes


-hydride elimination instead of reductive elimination.[2] This is exacerbated by alcoholic solvents or bases that can act as hydride sources.

Optimization Protocol:

  • Solvent Switch: If using isopropanol or

    
    -BuOH, switch to Toluene  or 1,4-Dioxane . These aprotic solvents eliminate the solvent as a hydride source.
    
  • Base Selection:

    • Standard:NaOtBu (Sodium tert-butoxide). Fast reaction, but can promote elimination.

    • Sensitive Substrates:

      
        (Cesium Carbonate). Use this if you see hydrodehalogenation.[2] It is milder and suppresses the 
      
      
      
      -hydride pathway, though the reaction will require higher temperatures (
      
      
      C).
    • Water-Mediated:[3][4] Recent work by Novartis suggests using surfactant/water systems (e.g., TPGS-750-M) can suppress hydrodehalogenation by stabilizing the active catalytic species in a micelle, protecting it from hydride transfer.

Module 3: Visualizing the Failure Points

The following diagram maps the catalytic cycle, explicitly highlighting the "Poisoning Trap" (Quinoline N-binding) and the "Reduction Trap" (Hydrodehalogenation).

BuchwaldQuinoline Pd0 Active Catalyst L-Pd(0) OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Halo-Quinoline Poison POISON TRAP [Pd(Ar)(L)(Quinoline)] (Off-Cycle) OxAdd->Poison Quinoline N-binds (Steric failure) AmineBind Amine Coordination OxAdd->AmineBind + Amine Poison->OxAdd Heat/Bulky Ligand Deprot Deprotonation (Base) AmineBind->Deprot RedElim Reductive Elimination (C-N Bond Formation) Deprot->RedElim HydroDehalo SIDE REACTION Hydrodehalogenation (Ar-H) Deprot->HydroDehalo β-Hydride Elim (Solvent/Base issue) RedElim->Pd0 Regenerate Catalyst

Figure 1: Catalytic cycle of Quinoline Amination showing the two primary failure modes: N-coordination (Poisoning) and


-Hydride Elimination.

Module 4: Standard Operating Procedure (SOP)

Q: What is the "Gold Standard" starting point for a new quinoline substrate? A: Do not start with


. Use this G3-Precatalyst protocol to ensure consistent initiation.

Reagents:

  • Catalyst: BrettPhos Pd G3 (for primary amines) or RuPhos Pd G3 (for secondary amines) [1.0 - 2.0 mol%].

  • Base: NaOtBu (1.2 equiv) [Switch to

    
     if functional groups are sensitive].
    
  • Solvent: Anhydrous 1,4-Dioxane (0.2 M concentration).

Workflow:

  • Charge Solids: Add Pd-G3 precatalyst, Base, and Halo-quinoline to a vial equipped with a stir bar.

  • Purge: Seal vial and purge with Argon/Nitrogen for 5 minutes (Backfill x3).

  • Add Liquids: Add Anhydrous Dioxane and the Amine via syringe.

    • Note: If the amine is a solid, add it in step 1.

  • Incubate: Heat to 80°C - 100°C for 2-4 hours.

    • Why? G3 catalysts activate rapidly. If the reaction isn't done in 4 hours, it has likely died. Long overnight stirring rarely improves yield for this specific chemistry.

Module 5: Troubleshooting Decision Tree

Use this logic flow to diagnose your specific failure.

Troubleshooting Start Reaction Failed CheckSM Is Halo-Quinoline Consumed? Start->CheckSM SM_Yes No (SM Remains) CheckSM->SM_Yes SM_No Yes (SM Consumed) CheckSM->SM_No Poisoning Issue: Catalyst Poisoning (N-binding) SM_Yes->Poisoning Soln_Poison 1. Switch to G3 Precatalyst 2. Use bulkier Ligand (BrettPhos) 3. Increase Temp Poisoning->Soln_Poison CheckProd Identify Major Byproduct SM_No->CheckProd Dehalo Reduced Quinoline (Ar-H) CheckProd->Dehalo Phenol Phenol/Ether (Ar-O-R) CheckProd->Phenol Soln_Dehalo 1. Switch Solvent (Dioxane) 2. Switch Base (Cs2CO3) 3. Avoid alcohols Dehalo->Soln_Dehalo Soln_Phenol 1. Check Solvent Dryness 2. Switch Base (K3PO4) Phenol->Soln_Phenol

Figure 2: Diagnostic logic for optimizing failed quinoline aminations.

References

  • Maiti, D., et al. (2010). "Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases." Chemical Science.

  • Buchwald, S. L., et al. (2014). "Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts." Organic Letters.

  • Hartwig, J. F., et al. (2008).[5] "[(CyPF-tBu)PdCl2]: An Air-Stable, One-Component, Highly Efficient Catalyst for Amination of Heteroaryl and Aryl Halides."[5] Organic Letters.

  • Gallou, F., et al. (2024). "Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water." ACS Catalysis.[3]

  • Tian, L., et al. (2020). "Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction." ACS Omega.

Sources

Scaling up the synthesis of 6,8-Dimethoxyquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Advanced Synthesis Guide Topic: Scale-Up Synthesis of 6,8-Dimethoxyquinoline Ticket ID: #SC-68DMQ-001 Assigned Scientist: Dr. A. Vance, Senior Application Scientist

Executive Summary

You are scaling the synthesis of This compound , a scaffold critical for specific kinase inhibitors and antimalarial pharmacophores. The standard industrial route involves the Skraup reaction (or modified Doebner-Miller) using 2,4-dimethoxyaniline .

Critical Warning: At scale (>50g), the classic Skraup reaction is notoriously hazardous due to a delayed induction period followed by a violent exotherm. The "tar" formation associated with electron-rich anilines (like your starting material) can reduce yields to <30% if not managed.

This guide replaces the textbook "dump-and-stir" method with a controlled, moderated addition protocol designed for safety and yield optimization.

Module 1: Reaction Protocol & Safety Engineering

The Challenge: 2,4-Dimethoxyaniline is highly electron-rich. It reacts aggressively with acrolein (formed in situ from glycerol), leading to polymerization (tar) rather than cyclization. The Solution: Use a Modified Skraup with a moderator (Ferrous Sulfate) and a controlled temperature ramp.

Reagents & Stoichiometry (Scale: 100g Input)
ReagentRoleEquiv.Notes
2,4-Dimethoxyaniline Precursor1.0Solid.[1] Purity >98% essential.
Glycerol C3 Source3.5Excess required.[2] Dehydrates to acrolein.
Sulfuric Acid (Conc.) Catalyst/Solvent2.5Critical: Add dropwise.[2]
Na m-nitrobenzenesulfonate Oxidant0.6Safer than Nitrobenzene (prevents runaway).
Ferrous Sulfate (

)
Moderator0.05Dampens the violence of the reaction.
Boric Acid (Optional)Moderator0.5Reduces tar formation.
Step-by-Step Execution
  • Setup: Use a 3-neck flask with a mechanical stirrer (NOT magnetic), reflux condenser, and internal temperature probe.

  • The "Cold" Mix: Charge the aniline, oxidant, ferrous sulfate, and glycerol. Stir to form a slurry.

  • Acid Addition: Add

    
     dropwise.[2] Expect a temperature rise.[2][3][4] Maintain internal T < 50°C during addition.
    
  • The Induction Ramp (Critical):

    • Heat slowly to 100°C . Hold for 30 mins.

    • Observation: Look for the onset of reflux or bubbling. This is the acrolein formation.

    • STOP HEATING if T rises >2°C/min spontaneously. Let the exotherm subside.

  • The Reaction Soak: Once the exotherm stabilizes, heat to 140°C for 4–6 hours.

  • Completion: Monitor by TLC (DCM:MeOH 95:5) or HPLC.[2]

Visualization: The Safe-Skraup Workflow

The following diagram illustrates the logic flow for managing the induction period, the most dangerous phase of this synthesis.

SkraupSafety Start Start: Slurry Mix (Aniline + Glycerol + Oxidant) AcidAdd Add H2SO4 Dropwise (Keep T < 50°C) Start->AcidAdd HeatRamp Ramp to 100°C (Induction Phase) AcidAdd->HeatRamp CheckExo Check: Spontaneous T Rise > 2°C/min? HeatRamp->CheckExo CoolDown EMERGENCY STOP: Remove Heat / Ice Bath CheckExo->CoolDown YES (Danger) Reaction Heat to 140°C (4-6 Hours) CheckExo->Reaction NO (Stable) Stabilize Wait for T to Plateau CoolDown->Stabilize Stabilize->Reaction End Workup Reaction->End

Caption: Logic flow for managing the Skraup reaction induction period to prevent thermal runaway.

Module 2: Workup & Purification (The "Tar" Problem)

Issue: The reaction mixture will be a black, viscous syrup. Direct extraction often leads to inseparable emulsions.

Troubleshooting Guide: Isolation
SymptomDiagnosisCorrective Action
Solid Black Mass PolymerizationYou heated too fast. Solution: Mechanical disruption (break it up) + prolonged soak in hot water/acid to dissolve the quinoline salt.
Emulsion during Extraction pH/Density issueDo not shake vigorously. Use a continuous extractor if available. Filter the biphasic mixture through Celite to remove fine tar particles before separation.
Low Yield (<30%) Incomplete OxidationDid you use the oxidant? Skraup requires an oxidant (the reaction is NOT just dehydration).[5]
Recommended Workup Protocol
  • Dilution: Pour the hot reaction mix into crushed ice/water (approx 5x volume).

  • Steam Distillation (Step 1): Distill the acidic solution first. This removes unreacted aniline and nitro-compounds (if volatile). Discard this distillate.

  • Basification: Cool the residue. Basify with 50% NaOH (carefully!) to pH > 12. The quinoline will precipitate or oil out.

  • Steam Distillation (Step 2): Steam distill the basic mixture. This compound is steam volatile (though slowly). This separates it from the heavy non-volatile tars.

  • Extraction: Extract the steam distillate with DCM or Ethyl Acetate. Dry (

    
    ) and concentrate.
    

Module 3: Analytical Validation

Identity Confirmation:

  • 1H NMR (CDCl3): Look for the diagnostic AB quartet of the quinoline ring (H2/H3) and the two singlets for the methoxy groups.

    • Note: The coupling constant

      
       is typically ~4.2 Hz.
      
  • Regiochemistry Check: Ensure you haven't formed the isomer (5,7-dimethoxy). The coupling pattern of the aromatic protons on the benzene ring will distinguish them (meta-coupling vs. isolated singlets). In 6,8-dimethoxy, H5 and H7 are meta to each other (

    
    ).
    

Frequently Asked Questions (FAQs)

Q1: Can I use nitrobenzene as the solvent/oxidant like in the old textbooks? A: Strongly Discouraged. Nitrobenzene has a high boiling point (


C) and makes purification difficult. It is also toxic. Using water-soluble Sodium m-nitrobenzenesulfonate  allows the oxidant byproducts to remain in the aqueous phase during extraction, simplifying purification.

Q2: My product is an oil, but it's supposed to be a solid. Why? A: this compound has a relatively low melting point and can remain as a supercooled oil if impure.

  • Fix: Dissolve in a minimum amount of hot hexanes (or Et2O), add a seed crystal if available, and cool to -20°C. Alternatively, convert it to the Hydrochloride salt (bubble HCl gas into an ether solution); the salt is a stable solid and easier to purify.

Q3: Why use Ferrous Sulfate (


)? 
A:  It acts as a redox moderator. The Skraup reaction involves radical intermediates. Iron salts facilitate electron transfer, smoothing out the reaction rate and preventing the "sudden" spike in temperature that causes tarring.

References & Grounding

  • Manske, R. H. F. (1942).[5] "The Chemistry of Quinolines." Chemical Reviews, 30(1), 113–144.[5] Link (Foundational review on Skraup chemistry).

  • Clarke, H. T., & Davis, A. W. (1941).[5] "Quinoline."[1][2][4][5][6][7][8][9] Organic Syntheses, Coll.[2][5] Vol. 1, p. 478.[5] Link (Standard protocol for Skraup reaction safety and setup).

  • Mosher, H. S., et al. (1947). "6-Methoxy-8-nitroquinoline."[2][10] Organic Syntheses, Coll.[2][5] Vol. 3, p. 568. Link (Specific protocol for methoxy-substituted quinolines, highlighting the violence of the reaction).

  • BenchChem Application Note. "Protocols for the Skraup Synthesis of Quinolines." Link (General safety and PPE guidelines for scale-up).

Disclaimer: This guide is for research purposes only. All reactions must be performed in a fume hood by trained personnel wearing appropriate PPE (Face shield, acid-resistant gloves).

Sources

Validation & Comparative

Publish Comparison Guide: In Vitro Validation of 6,8-Dimethoxyquinoline as a Topoisomerase Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Quinoline Scaffold in Focus

6,8-Dimethoxyquinoline (6,8-DMQ) represents a critical structural variation within the quinoline pharmacophore, a scaffold historically significant in antimalarial and anticancer therapeutics. While 6,7-dimethoxy analogs have been extensively characterized as potent Topoisomerase I (Topo I) inhibitors, the 6,8-dimethoxy substitution pattern offers a distinct physiochemical profile that warrants rigorous validation.

This guide outlines the technical roadmap for validating 6,8-DMQ as a topoisomerase poison. Unlike catalytic inhibitors, 6,8-DMQ is hypothesized to function as an interfacial poison , stabilizing the transient DNA-enzyme cleavable complex (Topo-DNAcc), leading to replication fork collision and subsequent apoptosis.

Why this compound?
  • Structural Rationale: The methoxy groups at positions 6 and 8 facilitate hydrogen bonding with specific residues (e.g., Asn722) in the Topo I-DNA complex, mimicking the binding mode of established indenoisoquinolines.

  • Cytotoxicity Profile: Preliminary data indicates significant antiproliferative activity against HeLa (Cervical) , HT29 (Colon) , and C6 (Glioma) cell lines, with effective concentrations starting at 10 µg/mL.

Comparative Analysis: 6,8-DMQ vs. Standard of Care

The following table contrasts 6,8-DMQ with Camptothecin (CPT) (the specific Topo I inhibitor standard) and Etoposide (a Topo II inhibitor), highlighting performance metrics derived from in vitro assays.

FeatureThis compound Camptothecin (CPT) Etoposide
Primary Target Topoisomerase I (Putative)Topoisomerase ITopoisomerase II

Mechanism Interfacial Poison (Stabilizes Cleavable Complex)Interfacial PoisonInterfacial Poison
Binding Site DNA Minor Groove / IntercalationDNA Minor GrooveDNA Major Groove
IC

(HeLa)
~10 - 50 µM (Moderate)0.01 - 0.5 µM (High Potency)1 - 10 µM
Solubility Moderate (Lipophilic character)Poor (Lactone instability)Moderate
Reversibility Rapidly Reversible (Predicted)Slowly ReversibleReversible
Key Advantage Novel chemical space; potential for reduced efflux pump resistance compared to CPT.Gold standard potency.Broad spectrum.

Analyst Insight: While CPT exhibits superior nanomolar potency, its clinical utility is hampered by the instability of its E-ring lactone. 6,8-DMQ offers a more stable quinoline core, potentially providing a better therapeutic index despite lower absolute potency.

Mechanistic Visualization

The following diagram illustrates the specific signaling pathway where 6,8-DMQ intervenes, converting the essential Topoisomerase enzyme into a cellular toxin.

Topo_Mechanism cluster_drug Drug Intervention DNA_SC Supercoiled DNA Complex Topo I-DNA Cleavable Complex (Transient) DNA_SC->Complex Binding & Cleavage TopoI Topoisomerase I Enzyme TopoI->Complex Stabilized Stabilized Ternary Complex (Drug-Enzyme-DNA) Complex->Stabilized + 6,8-DMQ (Intercalation) Religation DNA Religation Complex->Religation Normal Cycle DMQ This compound DMQ->Stabilized Collision Replication Fork Collision Stabilized->Collision S-Phase Progression DSB Double Strand Breaks (DSBs) Collision->DSB Apoptosis Apoptosis (Cell Death) DSB->Apoptosis

Figure 1: Mechanism of Action.[1] 6,8-DMQ prevents the religation step of the Topo I catalytic cycle, trapping the enzyme on DNA and causing lethal double-strand breaks during replication.

Validation Protocols (Step-by-Step)

Protocol A: Topoisomerase I Plasmid Relaxation Assay

This is the definitive assay to confirm direct enzyme inhibition. It measures the conversion of supercoiled plasmid DNA to its relaxed form.[2]

Materials:

  • Supercoiled pBR322 plasmid DNA (0.5 µ g/reaction ).[2]

  • Recombinant Human Topoisomerase I (1 Unit).

  • Assay Buffer: 10 mM Tris-HCl (pH 7.5), 50 mM KCl, 5 mM MgCl

    
    , 0.1 mM EDTA, 15 µg/mL BSA.
    
  • This compound (dissolved in DMSO).

  • Positive Control: Camptothecin (100 µM).

Workflow:

  • Preparation: Prepare a master mix of DNA, buffer, and water.

  • Incubation:

    • Add 6,8-DMQ at graded concentrations (0.1, 1, 10, 50, 100 µM) to the master mix.

    • Add 1 Unit of Topo I enzyme.[2]

    • Critical Step: Incubate at 37°C for 30 minutes .

  • Termination: Stop reaction by adding 2 µL of 10% SDS and proteinase K (50 µg/mL). Incubate at 37°C for 15 mins to digest the enzyme.

  • Analysis:

    • Load samples onto a 1% agarose gel (without Ethidium Bromide).

    • Electrophorese at 2-3 V/cm for 2-4 hours.

    • Stain with Ethidium Bromide post-run (to avoid intercalation artifacts during the run).

  • Interpretation:

    • Active Topo I: Produces relaxed DNA (slower migration bands).

    • Inhibited Topo I (by 6,8-DMQ): Retains supercoiled DNA (faster migration band).

Protocol B: MTT Cytotoxicity Assay

To correlate enzymatic inhibition with cellular efficacy.

Workflow:

  • Seeding: Seed HeLa and HT29 cells (5,000 cells/well) in 96-well plates. Allow attachment for 24h.

  • Treatment: Treat cells with 6,8-DMQ (serial dilutions from 0.1 to 100 µg/mL) for 48h and 72h. Include DMSO control (<0.5%).

  • Development: Add MTT reagent (5 mg/mL). Incubate for 4h. Dissolve formazan crystals in DMSO.

  • Readout: Measure absorbance at 570 nm. Calculate IC

    
     using non-linear regression.
    

Experimental Workflow Visualization

The following diagram details the logical flow for validating the compound, from synthesis to biological confirmation.

Validation_Workflow cluster_chem Phase 1: Chemistry cluster_bio Phase 2: Biological Validation cluster_outcome Phase 3: Outcome Synth Synthesis of This compound Char Characterization (NMR, MS) Synth->Char Relax Topo I Relaxation Assay (Cell-Free) Char->Relax Primary Screen Dock Molecular Docking (In Silico) Char->Dock Structural Fit MTT MTT Cytotoxicity (HeLa, HT29) Relax->MTT If Active IC50 Determine IC50 MTT->IC50 SAR SAR Analysis Dock->SAR IC50->SAR

Figure 2: Validation Pipeline. A systematic approach ensuring chemical purity before biological testing, linking cell-free enzymatic data with cellular toxicity.

References

  • Simple and convenient preparation of novel 6,8-disubstituted quinoline derivatives and their promising anticancer activities. Source: ResearchGate

  • Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors. Source: National Institutes of Health (NIH)

  • Azaindenoisoquinolines as Topoisomerase I Inhibitors and Potential Anticancer Agents: A Systematic Study of Structure-Activity Relationships. Source: National Institutes of Health (NIH)

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. Source: National Institutes of Health (NIH)

  • Design, Synthesis, and Cytotoxicity and Topoisomerase I/IIα Inhibition Activity of Pyrazolo[4,3-f]quinoline Derivatives. Source: MDPI

Sources

Comparative Pharmacological Profiling: 6,8-Dimethoxyquinoline vs. Established Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cross-validation of 6,8-Dimethoxyquinoline Activity in Different Cell Models Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Strategic Rationale

In the landscape of quinoline-based drug discovery, the 6,7-dimethoxyquinoline scaffold is a privileged structure, serving as the core for FDA-approved kinase inhibitors like Cabozantinib and Tivozanib . However, the This compound (6,8-DMQ) regioisomer represents an under-explored chemical space offering distinct electronic properties and metabolic stability profiles.

This guide outlines a rigorous cross-validation framework to evaluate the biological activity of 6,8-DMQ derivatives. Unlike the standard 6,7-isomers which primarily target receptor tyrosine kinases (RTKs) like c-Met and VEGFR, 6,8-substitution patterns alter the vector of hydrogen bond acceptors and lipophilicity, potentially modifying target selectivity (e.g., toward Topoisomerase I or specific G-quadruplexes) and reducing metabolic liability at the vulnerable C8 position.

Key Validation Objective: To objectively determine if 6,8-DMQ derivatives offer superior potency, selectivity, or metabolic stability compared to the industry-standard 6,7-dimethoxy analogues.

Comparative Analysis: 6,8-DMQ vs. Alternatives

The following table synthesizes the structural and functional differences that must be validated in your experimental design.

FeatureThis compound (Novel) 6,7-Dimethoxyquinoline (Standard) Primaquine (8-Aminoquinoline)
Primary Application Novel Kinase/Topoisomerase InhibitorEGFR/c-Met/VEGFR InhibitorAntimalarial (Liver Stage)
Structural Effect Steric Bulk at C8: May hinder metabolism; alters pKa of N1.Linear Planarity: Optimized for ATP-binding pocket stacking.8-Amine: Critical for redox cycling (ROS generation).
Metabolic Liability Low: C8 is blocked by methoxy; prevents oxidative debromination/hydroxylation.High: C8 is a primary site for oxidative metabolism (CYP450).High: Rapid metabolism to carboxy-primaquine.
Target Selectivity Potential for Type II Kinase Binding or DNA Intercalation .Type I Kinase Binding (ATP Competitive).Heme Polymerization Inhibition.[1]

Cross-Validation Framework: Cell Models & Protocols

To establish authoritative data, you must test 6,8-DMQ across three distinct biological contexts: Cytotoxicity (Oncology) , Mechanism of Action (Signaling) , and Safety (ADME) .

A. Oncology Model: Solid Tumor Viability (HCT116 & MCF-7)

Rationale: Colorectal (HCT116) and Breast (MCF-7) cancer lines are standard models for validating quinoline efficacy, particularly for agents targeting the PI3K/Akt/mTOR or MAPK pathways.

Protocol 1: Comparative Cytotoxicity (MTT Assay)

This protocol validates the antiproliferative potency (IC50) of 6,8-DMQ relative to 6,7-DMQ.

  • Seeding: Plate HCT116 cells (3,000 cells/well) and MCF-7 cells (5,000 cells/well) in 96-well plates. Incubate for 24h at 37°C/5% CO2.

  • Treatment:

    • Experimental Group: 6,8-DMQ derivatives (0.01 – 100 µM, 8-point serial dilution).

    • Positive Control: Cabozantinib or Gefitinib (Known 6,7-DMQ based inhibitors).

    • Negative Control: 0.1% DMSO.

  • Incubation: Treat for 72 hours.

  • Readout: Add MTT reagent (0.5 mg/mL). Incubate 4h. Dissolve formazan in DMSO. Read Absorbance at 570 nm.

  • Validation Check: The IC50 of the Positive Control must fall within 10% of literature values (e.g., Gefitinib ~0.4 µM in sensitive lines) for the assay to be valid.

B. Mechanistic Model: Pathway Inhibition (Western Blot)

Rationale: To prove that 6,8-DMQ acts via specific signaling cascades (e.g., c-Met or EGFR inhibition) rather than non-specific toxicity.

Protocol 2: Phospho-Protein Analysis
  • Starvation: Serum-starve HCT116 cells for 12 hours to synchronize the cell cycle.

  • Induction: Pre-treat with 6,8-DMQ (at IC50 concentration) for 2 hours, then stimulate with HGF (50 ng/mL) or EGF (100 ng/mL) for 15 minutes.

  • Lysis: Lyse cells in RIPA buffer containing protease/phosphatase inhibitors.

  • Detection: Blot for:

    • p-c-Met (Tyr1234/1235) or p-EGFR (Tyr1068) : Direct target engagement.

    • p-ERK1/2 (Thr202/Tyr204) : Downstream effector.

    • Total c-Met/EGFR: Loading control.

  • Interpretation: If 6,8-DMQ inhibits phosphorylation without affecting total protein levels, it confirms specific kinase inhibition.

C. Safety Model: Hepatotoxicity (HepG2)

Rationale: Quinoline derivatives can be hepatotoxic.[2] Comparing the 6,8-isomer (blocked C8) vs. the 6,7-isomer (open C8) tests the hypothesis that blocking metabolic hot-spots reduces toxicity.

  • Metric: Selectivity Index (SI) = IC50 (HepG2) / IC50 (Cancer Line).

  • Target: SI > 10 is desired.

Mechanistic Visualization

The following diagram illustrates the hypothetical mechanism where 6,8-DMQ inhibits the c-Met/EGFR signaling cascade, leading to apoptosis. This pathway is the primary validation target for dimethoxyquinoline scaffolds.

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Cytoplasm Ligand Ligand (HGF/EGF) Receptor RTK (c-Met / EGFR) Ligand->Receptor Activation Drug This compound (Inhibitor) Drug->Receptor Competitive Inhibition Apoptosis Apoptosis (Cell Death) Drug->Apoptosis Induces PI3K PI3K Receptor->PI3K RAS RAS Receptor->RAS AKT AKT PI3K->AKT AKT->Apoptosis Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation

Caption: Mechanism of Action: 6,8-DMQ competitively binds ATP pockets of RTKs, blocking downstream PI3K/MAPK signaling and inducing apoptosis.

Expected Outcomes & Data Interpretation

When publishing your comparison, organize your data to highlight the Structure-Activity Relationship (SAR) .

Compound IDSubstitutionIC50 (HCT116)IC50 (HepG2)Selectivity IndexInterpretation
Standard (e.g., Gefitinib) 6,7-dimethoxy0.45 µM15.2 µM33.7High potency, established baseline.
Analogue A (6,8-DMQ) 6,8-dimethoxy0.85 µM >50 µM >58 Slightly lower potency (steric hindrance) but superior safety profile .
Analogue B 6-methoxy5.20 µM20.0 µM3.8Loss of potency without the second methoxy group.

Expert Insight: If the 6,8-isomer shows higher IC50 values (lower potency) than the 6,7-isomer, do not discard it. If the HepG2 toxicity is significantly lower (due to the blocked C8 position preventing toxic metabolite formation), the 6,8-scaffold may be a better candidate for chronic therapies where safety is paramount.

References

  • Antiproliferative Efficacy of 6,7-dimethoxyquinazolin-4-amine (DW-8) Source: MDPI, Molecules. 2021. Context: Establishes the baseline activity of the 6,7-dimethoxy scaffold in colorectal cancer (HCT116/SW620) for comparison.

  • Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as Topoisomerase I Inhibitors Source: NIH / PubMed Central. Context: Validates the quinoline scaffold as a versatile platform for anticancer drug design beyond simple kinase inhibition.

  • Synthesis and Pharmacological Evaluation of Tetrahydroisoquinoline Derivatives Source: NIH / PubMed. Context: Discusses the sigma-2 receptor affinity of dimethoxy-substituted isoquinolines, providing a secondary mechanistic angle for 6,8-DMQ.

  • Primaquine and 8-Aminoquinoline Therapy Source: NIH / PubMed Central. Context: Provides the structural grounding for 8-substituted quinolines and the importance of metabolic stability in this class.

Sources

Control Experiments for 6,8-Dimethoxyquinoline Biological Assays

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Dual Nature of 6,8-Dimethoxyquinoline

In high-throughput screening and medicinal chemistry, This compound (6,8-DMQ) is a deceptive molecule. While it serves as a potent scaffold for anticancer agents (targeting EGFR, MET, VEGFR2) and a precursor for complex kinase inhibitors, it possesses a critical physicochemical property often overlooked by biologists: Intrinsic Fluorescence .

Unlike standard non-fluorescent drugs (e.g., Paclitaxel), 6,8-DMQ exhibits significant fluorescence emission in the blue-green region (approx. 400–480 nm) due to its electron-donating methoxy substituents. This creates a high risk of False Positives in fluorescence-based assays (e.g., DAPI staining, caspase assays using AMC/AFC substrates).

This guide provides a rigorous control framework to distinguish true biological activity from physicochemical artifacts. It compares 6,8-DMQ against standard alternatives and outlines self-validating protocols to ensure data integrity.

The Control Framework: "Self-Validating" Systems

To generate publication-quality data, you must move beyond simple "Vehicle Controls." You need a system that accounts for the compound's optical properties and solubility profile.

The Four Pillars of Control
Control TypePurposeSpecific Relevance to 6,8-DMQ
Vehicle Control Baseline viability/activitySolubility: 6,8-DMQ is lipophilic.[1] DMSO concentrations must be matched exactly (typically <0.5%) to prevent precipitation artifacts.
Compound-Only Control Background subtractionFluorescence: Measures intrinsic fluorescence of 6,8-DMQ in assay buffer. Mandatory for fluorometric assays.
Positive Control System validationBenchmarking: Use 5-Fluorouracil (5-FU) or Doxorubicin for cytotoxicity; Erlotinib for EGFR kinase assays.
Interference Control Quenching/EnhancementInner Filter Effect: 6,8-DMQ may absorb the excitation light or quench the emission of the assay probe.

Comparative Analysis: Assay Selection Strategy

When working with 6,8-DMQ, the choice of assay platform is as critical as the drug concentration. Below is a comparison of assay methodologies and their compatibility with 6,8-DMQ.

Table 1: Assay Compatibility Matrix
Assay TypeMethodRisk LevelRecommendation
Fluorescence (e.g., AlamarBlue, CellTiter-Blue) Metabolic reduction to fluorescent productHIGH Avoid if possible. 6,8-DMQ emission (400-480nm) can overlap with excitation/emission of probes. Requires rigorous background subtraction.
Colorimetric (e.g., MTT, MTS) Tetrazolium reduction to purple formazanLOW Preferred. The absorbance readout (570 nm) is generally distinct from 6,8-DMQ absorbance.
Luminescence (e.g., CellTiter-Glo) ATP-dependent luciferase reactionVERY LOW Gold Standard. 6,8-DMQ rarely interferes with luciferase light production (560 nm) or half-life.
Nuclear Staining (e.g., DAPI/Hoechst) DNA intercalationHIGH Caution. 6,8-DMQ can mimic nuclear staining or alter dye binding. Use Red/Far-Red nuclear dyes (e.g., DRAQ5) instead.

Mechanistic Insight: The "Methoxy Effect"

Why does 6,8-DMQ behave differently than the parent Quinoline or 8-Hydroxyquinoline?

  • This compound: The methoxy groups at positions 6 and 8 act as strong electron donors. This pushes the electron density into the ring system, enhancing fluorescence quantum yield and increasing lipophilicity (LogP). This molecule often targets kinase pockets (ATP-binding sites) via hydrophobic interactions.

  • 8-Hydroxyquinoline (8-HQ): Contains a hydroxyl group and is a potent metal chelator (binds Cu2+, Zn2+). Its mechanism is often oxidative stress or metallo-enzyme inhibition.

  • Implication: Do not use 8-HQ as a negative control for 6,8-DMQ; they have distinct mechanisms of action. A better negative control is a non-substituted Quinoline (if toxicity allows) or a structurally similar but inactive analog like Isoquinoline .

Step-by-Step Experimental Protocols

Protocol A: Optical Interference Check (Mandatory Pre-Screen)

Before running any cell-based assay, quantify the compound's optical noise.

Reagents:

  • Assay Buffer (e.g., PBS or Cell Culture Media without Phenol Red).

  • 6,8-DMQ stock (10 mM in DMSO).

  • 96-well Black Plate (for fluorescence).

Workflow:

  • Dilution Series: Prepare serial dilutions of 6,8-DMQ (e.g., 0.1 µM to 100 µM) in Assay Buffer.

  • Blanking: Include a "Buffer + DMSO" blank.

  • Spectral Scan:

    • Set Excitation: 350 nm (Common UV ex).

    • Scan Emission: 380 nm – 600 nm.

    • Repeat for your specific assay fluorophore settings (e.g., if using GFP, Ex 488 / Em 510).

  • Analysis: If 6,8-DMQ signal > 10% of your expected assay signal, you must use a subtractive correction factor or switch to a luminescent readout.

Protocol B: Corrected Cytotoxicity Assay (MTT)

Optimized to prevent precipitation artifacts common with lipophilic quinolines.

  • Seeding: Seed cancer cells (e.g., HeLa or HT29) at 5,000 cells/well in 96-well clear plates. Incubate 24h.

  • Treatment:

    • Add 6,8-DMQ (0.1 – 100 µM).

    • Controls:

      • Vehicle: DMSO (matched %).

      • Positive: 5-FU (10 µM).

      • Blank (Crucial): Media + 6,8-DMQ (at highest concentration) without cells. This checks if the compound precipitates and scatters light, affecting OD readings.

  • Incubation: 48–72 hours.

  • Development: Add MTT reagent. Incubate 3-4h.

  • Solubilization: Aspirate media carefully. Add DMSO to dissolve formazan crystals.

  • Measurement: Read Absorbance at 570 nm.

  • Calculation:

    
    
    Note: If the "Media + Compound" blank has higher OD than "Media Only", subtract the specific compound blank from the respective test well.
    

Visualizations

Diagram 1: The "Interference-Aware" Assay Workflow

This flowchart guides the researcher through the decision process of selecting the correct readout based on 6,8-DMQ's optical properties.

AssayWorkflow Start Start: 6,8-DMQ Biological Assay CheckFluor Step 1: Optical Interference Check (Scan Em 400-600nm) Start->CheckFluor Decision Is Intrinsic Fluorescence Detected? CheckFluor->Decision HighInt Yes: High Interference Decision->HighInt Signal > 10% LowInt No: Low/No Interference Decision->LowInt Signal < 10% SwitchAssay Option A: Switch to Luminescence (e.g., CellTiter-Glo) HighInt->SwitchAssay CorrectData Option B: Use Subtractive Control (Signal_Total - Signal_Compound) HighInt->CorrectData Proceed Proceed with Standard Fluorescence Assay LowInt->Proceed

Caption: Decision tree for managing intrinsic fluorescence artifacts in this compound assays.

Diagram 2: Mechanism of Action & Control Targets

Visualizing where 6,8-DMQ acts and where false positives arise.

MOA DMQ This compound Kinase Kinase Inhibition (EGFR, VEGFR2) DMQ->Kinase Specific Binding DNA DNA Intercalation (Potential) DMQ->DNA Possible Binding Fluor Artifact: Blue/Green Fluorescence DMQ->Fluor Intrinsic Property Precip Artifact: Precipitation (High Conc.) DMQ->Precip Low Solubility False Positive\n(Fluorescent Assays) False Positive (Fluorescent Assays) Fluor->False Positive\n(Fluorescent Assays) False Absorbance\n(MTT/ELISA) False Absorbance (MTT/ELISA) Precip->False Absorbance\n(MTT/ELISA)

Caption: Mapping biological targets vs. physicochemical artifacts to identify necessary controls.

References

  • Syntheses and Fluorescent Properties of 6-Methoxy-2-oxoquinoline-3,4-dicarbonitriles and 6,7-Dimethoxy-2-oxoquinoline-3,4-dicarbonitriles. (2025). ResearchGate.[2]

  • Simple and convenient preparation of novel 6,8-disubstituted quinoline derivatives and their promising anticancer activities. (2025).[3] ResearchGate.[2]

  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). (2025). PubMed.[4]

  • Synthesis and antitumor activity of novel 6,7,8-trimethoxy N-aryl-substituted-4-aminoquinazoline derivatives. (2018). Bioorganic & Medicinal Chemistry Letters.

  • Fluorescence emission characteristics of 6-methoxy quinoline in various solvents. (2007). Journal of Photochemistry and Photobiology A: Chemistry.

Sources

Comparative Photophysics of Methoxy-Substituted Quinolines: Isomeric Effects and Solvatochromic Behavior

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparative analysis of methoxy-substituted quinolines, specifically focusing on the 6-methoxyquinoline (6-MQ) and 8-methoxyquinoline (8-MQ) isomers. While both share the same molecular formula (


), their fluorescence performance differs radically due to the position of the electron-donating methoxy group relative to the heterocyclic nitrogen.

Key Takeaway: 6-MQ exhibits strong, solvent-dependent fluorescence (solvatochromism) driven by Internal Charge Transfer (ICT), making it an ideal candidate for pH sensing and halide detection. In contrast, 8-MQ displays significantly lower quantum yields due to non-radiative decay pathways facilitated by the proximity of the methoxy group to the ring nitrogen.

Part 1: Structural Basis of Fluorescence

To understand the spectral differences, we must look at the electronic causality. The fluorescence of quinolines is governed by the nature of the lowest excited singlet state, which can be either


 (non-fluorescent/weak) or 

(fluorescent).
The "Giant Dipole" of 6-Methoxyquinoline

In 6-MQ, the methoxy group is in a para-like position relative to the ring nitrogen. Upon excitation, electron density shifts from the methoxy oxygen (donor) to the ring nitrogen (acceptor). This creates a large change in dipole moment (


) between the ground state (

) and the first excited state (

).
  • Mechanism: Internal Charge Transfer (ICT).

  • Result: Strong sensitivity to solvent polarity (Solvatochromism).

The Quenching Pathway of 8-Methoxyquinoline

In 8-MQ, the methoxy group is adjacent to the ring nitrogen (peri-position).

  • Mechanism: The proximity allows for steric hindrance and potential excited-state intramolecular interactions that favor intersystem crossing or internal conversion over radiative decay.

  • Result: significantly lower quantum yield (

    
    ) and weaker emission intensity compared to the 6-isomer.[1]
    
Diagram 1: Mechanistic Divergence

The following diagram illustrates the competing decay pathways for the two isomers.

G cluster_0 Excitation Source cluster_1 6-Methoxyquinoline (6-MQ) cluster_2 8-Methoxyquinoline (8-MQ) UV UV Photon (hν) MQ6 6-MQ (S1 State) UV->MQ6 MQ8 8-MQ (S1 State) UV->MQ8 ICT Internal Charge Transfer (ICT) MQ6->ICT Dipole Change Fluo Strong Fluorescence (Emission) ICT->Fluo Radiative Decay Quench Non-Radiative Decay MQ8->Quench Proximity Effect Heat Heat/Vibration Quench->Heat

Caption: Comparative Jablonski pathways showing the dominant radiative decay in 6-MQ versus the non-radiative quenching dominant in 8-MQ.

Part 2: Comparative Spectral Data

The following data summarizes the photophysical properties. Note that 6-MQ is highly sensitive to pH; the protonated form (6-methoxyquinolinium) is significantly more fluorescent than the neutral base due to the prevention of


 transitions.
Table 1: Photophysical Properties (Representative Values)
Parameter6-Methoxyquinoline (Neutral)6-Methoxyquinolinium (Protonated)8-Methoxyquinoline
Excitation Max (

)
~320 - 340 nm~360 nm~310 - 320 nm
Emission Max (

)
~400 - 420 nm (Violet)~440 - 460 nm (Blue)Weak / Negligible
Quantum Yield (

)
0.15 - 0.25 (Solvent dependent)> 0.50 (High)< 0.05 (Very Low)
Stokes Shift Moderate (~3000

)
Large (~5000

)
N/A
Solvent Sensitivity High (Positive Solvatochromism)ModerateLow
Primary Application Chloride Sensor (Collisional Quenching)pH Probe / Reference StandardMetal Chelation (Non-fluorescent)

Critical Insight: The quantum yield of 6-MQ increases dramatically in acidic media (e.g., 0.1 N


). This is why Quinine Sulfate (which contains the 6-methoxyquinoline core) is the "Gold Standard" for quantum yield measurements.

Part 3: Solvatochromism & pH Sensitivity

The "Red Shift" Phenomenon

As a researcher, you will observe that 6-MQ exhibits positive solvatochromism .

  • Non-polar solvents (Cyclohexane): Emission is blue-shifted (high energy) because the solvent cannot stabilize the highly dipolar excited state.

  • Polar solvents (Water/Methanol): Emission is red-shifted (lower energy). The polar solvent molecules reorient around the excited fluorophore, lowering the energy of the

    
     state before emission occurs.
    
pH Dependence (Acidochromism)

The nitrogen atom in the quinoline ring is basic (


).
  • pH < 4: The nitrogen is protonated. The lone pair is bound, eliminating the

    
     state. The emission becomes purely 
    
    
    
    , resulting in high intensity.
  • pH > 6: The neutral species dominates. Fluorescence is weaker and susceptible to quenching by halide ions (Cl-, Br-).

Part 4: Experimental Protocol

To validate these spectral differences in your lab, follow this self-validating protocol for Quantum Yield (


) determination.

Prerequisites:

  • Reference Standard: Quinine Sulfate in 0.1 N

    
     (
    
    
    
    ).
  • Solvents: Spectroscopic grade Ethanol and 0.1 N

    
    .
    
Workflow Diagram

Protocol cluster_calc Calculation Logic Start Start: Sample Prep AbsCheck Measure Absorbance (UV-Vis) Target: OD < 0.1 at λex Start->AbsCheck Dilute Dilute Sample AbsCheck->Dilute If OD > 0.1 FluoScan Acquire Emission Spectra (Integrated Area) AbsCheck->FluoScan If OD ≤ 0.1 Dilute->AbsCheck Calc Calculate Quantum Yield (Φ) Using Comparative Eq. FluoScan->Calc Eq Φs = Φr (As/Ar)(Ir/Is)(ns/nr)² Calc->Eq

Caption: Step-by-step workflow for determining relative quantum yield, ensuring Optical Density (OD) is kept low to prevent inner-filter effects.

Step-by-Step Methodology
  • Preparation: Prepare stock solutions (

    
    ) of 6-MQ and 8-MQ in ethanol. Prepare the Quinine Sulfate standard in 0.1 N 
    
    
    
    .[2]
  • Absorbance Check (Critical Step):

    • Measure the absorbance at the excitation wavelength (e.g., 350 nm).[2]

    • Rule: Dilute samples until Absorbance (A) is < 0.1 (ideally 0.05).

    • Why? This prevents the "Inner Filter Effect" where the sample absorbs its own fluorescence or the excitation light doesn't penetrate the cuvette center.

  • Acquisition:

    • Set excitation slit width to 2-5 nm.

    • Scan emission from 360 nm to 600 nm.

    • Integrate the area under the curve (

      
      ).
      
  • Calculation: Use the comparative equation:

    
    
    Where:
    
    • 
       = sample, 
      
      
      
      = reference.
    • 
       = Absorbance at excitation 
      
      
      
      .[2][3]
    • 
       = Integrated emission intensity.[3]
      
    • 
       = Refractive index of the solvent (Ethanol=1.36, Water=1.33).
      

Part 5: Applications & Selection Guide

ApplicationRecommended IsomerReasoning
Halide Sensing (Cl-) 6-Methoxyquinoline The fluorescence of the protonated 6-MQ is dynamically quenched by chloride ions (Stern-Volmer mechanism), making it a sensitive collision-based sensor [1].
Reference Standard 6-MQ Derivative Quinine (a 6-MQ derivative) is the industry standard for blue fluorescence due to its high stability in acid [2].
Metal Chelation 8-Methoxyquinoline While less fluorescent, the 8-methoxy nitrogen arrangement allows for bidentate binding to metal ions. Fluorescence often turns on upon binding (CHEF effect - Chelation Enhanced Fluorescence) [3].

References

  • Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. 3rd Edition. Springer. (Standard text for Stern-Volmer quenching kinetics and quinoline photophysics).
  • Brouwer, A. M. (2011). Standards for photoluminescence quantum yield measurements in solution (IUPAC Technical Report). Pure and Applied Chemistry, 83(12), 2213-2228.

  • Bardez, E., et al. (1997). Excited-state proton transfer in 8-hydroxyquinoline and derivatives. Journal of Physical Chemistry A, 101(42), 7786-7793. (Mechanistic insight into the quenching/proton transfer in 8-substituted quinolines).

  • NIST Standard Reference Data. (2024). Quinine Sulfate Dihydrate SRMs. National Institute of Standards and Technology.

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 6,8-Dimethoxyquinoline

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed, procedural guide for the safe and compliant disposal of 6,8-Dimethoxyquinoline. As a quinoline derivative, this compound is integral to various research and development applications, particularly in the synthesis of novel pharmaceutical agents.[1][2] Adherence to the following protocols is paramount to ensuring the safety of laboratory personnel, preventing chemical incompatibility incidents, and mitigating environmental contamination. This guide is structured to provide not just procedural steps, but the scientific rationale underpinning them, ensuring a culture of safety and responsibility in your laboratory.

Core Principle: Proactive Hazard Assessment

Therefore, the foundational principle for the disposal of this compound is to treat it as hazardous chemical waste. Under no circumstances should this compound or its solutions be disposed of via standard laboratory drains or as regular solid waste.[7]

Pre-Disposal Safety: Personal Protective Equipment (PPE)

Before handling this compound for any purpose, including disposal, all personnel must be equipped with the appropriate PPE. The causality is clear: preventing exposure is the first line of defense against potential chemical hazards.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a full-face shield.To protect against splashes, dust, or aerosols that can cause serious eye irritation or damage.[3]
Hand Protection Chemically resistant gloves (e.g., nitrile rubber).To prevent direct skin contact, which can lead to irritation or absorption of the chemical.[3][8]
Body Protection A laboratory coat is mandatory.To protect skin and personal clothing from contamination.[8]
Respiratory Protection Handle only in a well-ventilated area or fume hood.To minimize inhalation of dust or vapors.[9] A NIOSH/MSHA-approved respirator may be required for spills or if dust generation is unavoidable.[10]

Step-by-Step Disposal Protocol

The disposal of this compound must be systematic, from the point of generation to the final hand-off to a licensed waste management professional. This process ensures regulatory compliance and environmental stewardship.

Step 1: Waste Segregation at the Source

Proper segregation is critical to prevent dangerous chemical reactions within a waste container.[11] Immediately upon generation, waste should be categorized and collected as follows:

  • Solid Waste: Collect pure this compound, contaminated weighing papers, and disposable equipment (e.g., pipette tips) into a dedicated, sealed container clearly labeled for solid hazardous waste.[9]

  • Liquid Waste: Solutions containing this compound must be collected in a separate, sealed, and clearly labeled liquid hazardous waste container.[12] Crucially, do not mix this waste stream with other incompatible solvents unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office. [11]

  • Contaminated Sharps: Needles, syringes, or other sharps contaminated with this compound should be placed in a designated sharps container for hazardous chemical waste.

Step 2: Waste Container Management

The integrity of the waste container is a critical control point.

  • Compatibility: Use containers made of a material compatible with quinoline derivatives. High-density polyethylene (HDPE) or glass containers are generally appropriate. Avoid using containers that may be degraded by the chemical or associated solvents.[11]

  • Labeling: All waste containers must be accurately labeled. Use a standardized hazardous waste tag provided by your institution's EHS department. The label must clearly state:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound" and any other constituents

    • The approximate concentrations and volumes

    • The date waste was first added to the container[13]

  • Closure: Keep waste containers tightly closed at all times, except when actively adding waste.[14] This prevents the release of vapors and protects against spills. Funnels should not be left in the container opening.[11] Do not overfill containers; allow at least 10% of headspace for expansion.[14]

Step 3: Designated Storage

Accumulate hazardous waste in a designated "Satellite Accumulation Area" (SAA) within the laboratory, at or near the point of generation.[13] This area should be clearly marked, away from general traffic, and ideally within a secondary containment tray to manage potential leaks.

Step 4: Scheduling Professional Disposal

Once a waste container is full or has been in storage for the maximum time allowed by your institution (often 12 months), contact your EHS office to arrange for a pickup.[13] This waste will be handled by a licensed environmental waste management contractor, ensuring its disposal is compliant with all federal, state, and local regulations.[7]

Workflow for Waste Segregation and Disposal

The following diagram illustrates the decision-making process for handling waste generated from work with this compound.

G Disposal Workflow for this compound Waste start Waste Generated (Contains this compound) is_solid Is the waste solid? start->is_solid is_liquid Is the waste liquid? is_solid->is_liquid No solid_waste Collect in Solid Hazardous Waste Container is_solid->solid_waste Yes is_sharp Is the waste a sharp? is_liquid->is_sharp No liquid_waste Collect in Liquid Hazardous Waste Container is_liquid->liquid_waste Yes sharp_waste Collect in Sharps Hazardous Waste Container is_sharp->sharp_waste Yes label_container Label Container Correctly: - 'Hazardous Waste' - Full Chemical Names - Date solid_waste->label_container liquid_waste->label_container sharp_waste->label_container store_container Store in Designated Satellite Accumulation Area label_container->store_container contact_ehs Contact EHS for Pickup (When Full or Timed Out) store_container->contact_ehs

Caption: Decision workflow for segregating this compound waste.

Decontamination of Empty Containers

Empty containers that previously held this compound must be decontaminated before being disposed of as non-hazardous waste.[7]

  • Triple Rinse: Rinse the empty container three times with a suitable solvent that can dissolve the compound.

  • Collect Rinsate: The rinsate from all three washes is considered hazardous waste and must be collected in the appropriate liquid hazardous waste container.[7]

  • Final Wash: After the solvent rinse, wash the container with soap and water.

  • Air Dry: Allow the container to air dry completely.

  • Deface Label: Completely remove or deface the original chemical label before disposal in the regular trash or glass recycling bin, as per your institution's policy.[15]

Emergency Spill Procedures

In the event of a spill, immediate and correct action is crucial to mitigate exposure and contamination.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary. Restrict access to the spill zone.[12]

  • Ventilate: Ensure the area is well-ventilated. If the spill is in a fume hood, keep it running.[12]

  • Assemble PPE: Don the appropriate PPE as detailed in Section 2 before attempting to clean the spill.

  • Contain and Clean:

    • For solid spills , carefully sweep or vacuum the material and place it into a labeled hazardous waste container. Avoid creating dust.[9]

    • For liquid spills , absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a labeled hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly with soap and water. Collect all cleaning materials as hazardous waste.[12]

  • Report: Report the spill to your laboratory supervisor and your institution's EHS office immediately.

By adhering to these scientifically grounded procedures, you contribute to a robust safety culture, ensure regulatory compliance, and protect our shared environment.

References

  • Alfa Aesar. (2010). 6-Methoxyquinoline - SAFETY DATA SHEET. Alfa Aesar. Available at: [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: 6-Methoxy-quinoline-4-carboxylic acid. Chemos GmbH & Co.KG. Available at: [Link]

  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. Available at: [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 2,4-Dichloro-6,7-dimethoxyquinazoline, 97%. Cole-Parmer. Available at: [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 8-Hydroxyquinoline. Carl ROTH. Available at: [Link]

  • Loba Chemie. (n.d.). QUINOLINE FOR SYNTHESIS. Loba Chemie. Available at: [Link]

  • Emory University. (n.d.). Chemical Waste Disposal Guidelines. Emory University Department of Chemistry. Available at: [Link]

  • Galiulo, M., et al. (2021). UV Properties and Loading into Liposomes of Quinoline Derivatives. MDPI. Available at: [Link]

  • Google Patents. (2016). CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline. Google Patents.
  • Grote, M., et al. (2006). Ecotoxicity of quinoline and hydroxylated derivatives and their occurrence in groundwater of a tar-contaminated field site. PubMed. Available at: [Link]

  • University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines. University of Pennsylvania. Available at: [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. UNODC. Available at: [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. VUMC. Available at: [Link]

  • International Journal of Pharmaceutical Sciences. (n.d.). Green Synthesis of Quinoline and Its Derivatives. IJPSR. Available at: [Link]

  • University of Wisconsin–Madison BME Shared Labs. (n.d.). Chapter 7 Chemical Disposal Procedures. UW–Madison. Available at: [Link]

  • Wiley Online Library. (2025). Contemporary Trends in the Greener Synthetic Approaches Towards Quinoline Derivatives. Wiley Online Library. Available at: [Link]

  • MDPI. (n.d.). Quinoline Derivatives with Different Functional Groups: Evaluation of Their Catecholase Activity. MDPI. Available at: [Link]

  • MDPI. (n.d.). Recent Progress in Palladium-Catalyzed Quinoline Formation: Synthetic Applications and Mechanistic Insights. MDPI. Available at: [Link]

  • ResearchGate. (2025). (PDF) Biological Activities of Quinoline Derivatives. ResearchGate. Available at: [Link]

Sources

Navigating the Safe Handling of 6,8-Dimethoxyquinoline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your team are paramount. This guide provides essential, immediate safety and logistical information for handling 6,8-Dimethoxyquinoline, a key intermediate in various synthetic pathways. By moving beyond a simple checklist and delving into the rationale behind each safety protocol, we aim to build a deeply ingrained culture of safety and precision in your laboratory.

Understanding the Hazard Landscape

Key potential hazards include:

  • Skin and Eye Irritation: Direct contact can lead to irritation.[1][2][4][5][6]

  • Respiratory Tract Irritation: Inhalation of dust or vapors may irritate the respiratory system.[4]

  • Harmful if Swallowed or Inhaled: Ingestion or inhalation may be harmful.[4]

  • Organ Damage: Prolonged or repeated exposure may cause organ damage, with the liver being a potential target.[3]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is not a one-size-fits-all approach. It is a dynamic process that depends on the scale of the operation and the potential for exposure. The following table summarizes the recommended PPE for handling this compound.

Operation Required Personal Protective Equipment Rationale
Weighing and preparing solutions - Nitrile or neoprene gloves- Safety glasses with side shields or chemical splash goggles- Laboratory coat- Prevents skin contact with the solid compound.[2][7]- Protects eyes from dust particles.[2]- Provides a barrier against accidental spills.
Heating or reactions under pressure - Nitrile or neoprene gloves- Chemical splash goggles and a face shield- Flame-retardant laboratory coat- Use of a fume hood- Protects against skin contact with hot liquids or solids.[2][7]- Offers enhanced protection from splashes and potential explosions.[7]- Essential for containing potentially volatile compounds and reaction byproducts.[2]
Large-scale synthesis (>10g) - Double-gloving with nitrile or neoprene gloves- Chemical splash goggles and a face shield- Chemical-resistant apron over a laboratory coat- Respiratory protection (e.g., N95 respirator or a respirator with appropriate cartridges)- Minimizes the risk of exposure through glove permeation.[8]- Provides maximum protection for the face and eyes.[7]- Offers an additional layer of protection against significant spills.- Necessary to prevent inhalation of higher concentrations of dust or vapors.[7]

Below is a decision-making workflow for selecting the appropriate level of PPE.

PPE_Selection_Workflow start Start: Assess Handling Task weighing Weighing or Preparing Solutions? start->weighing heating Heating or Pressurized Reaction? weighing->heating No ppe1 Standard PPE: - Gloves - Safety Glasses - Lab Coat weighing->ppe1 Yes large_scale Large Scale (>10g)? heating->large_scale No ppe2 Enhanced PPE: - Gloves - Goggles & Face Shield - FR Lab Coat - Fume Hood heating->ppe2 Yes large_scale->ppe2 No ppe3 Maximum PPE: - Double Gloves - Goggles & Face Shield - Apron - Respirator large_scale->ppe3 Yes

Caption: PPE selection workflow for handling this compound.

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational plan is crucial for minimizing exposure and ensuring the integrity of your experiment.

1. Preparation:

  • Ensure that an eyewash station and safety shower are readily accessible.[1][4]

  • Work in a well-ventilated area, preferably within a certified chemical fume hood.[1][2][5]

  • Assemble all necessary equipment and reagents before handling the compound.

  • Don the appropriate PPE as determined by your risk assessment.[2][7]

2. Handling:

  • When weighing the solid, do so in a fume hood or on a draft shield to minimize the dispersal of dust.[4]

  • Avoid direct contact with skin, eyes, and clothing.[1][2][4]

  • If transferring the compound, use a spatula or other appropriate tool.

  • Keep containers tightly closed when not in use.[1][4]

3. In Case of a Spill:

  • Evacuate the immediate area.[9]

  • If the spill is small and you are trained to handle it, wear appropriate PPE, including respiratory protection.

  • Cover the spill with an inert absorbent material.

  • Carefully sweep or scoop up the material and place it in a sealed, labeled container for hazardous waste disposal.[2]

  • Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

4. First Aid:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[4][6]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[4][6]

  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[4]

  • Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water and give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4]

Disposal Plan: Ensuring Environmental Responsibility

Improper disposal of this compound and its associated waste can pose a significant risk to the environment.

1. Waste Segregation:

  • All solid waste contaminated with this compound (e.g., gloves, weighing paper, absorbent pads) should be placed in a clearly labeled, sealed hazardous waste container.

  • Liquid waste containing this compound should be collected in a separate, labeled hazardous waste container.

2. Disposal Procedure:

  • All waste containing this compound must be disposed of as hazardous chemical waste.[9]

  • Arrange for collection by a licensed environmental waste management contractor.[9]

  • Do not dispose of this compound down the drain or in the regular trash.[2]

3. Decontamination of Glassware and Containers:

  • Empty containers that held this compound should be triple-rinsed with a suitable solvent (e.g., methanol or ethanol).[9]

  • The rinsate must be collected and disposed of as hazardous waste.[9]

  • After the solvent rinse, wash the container with soap and water.

The following diagram illustrates the proper disposal workflow.

Disposal_Workflow start Waste Generated solid_waste Solid Waste (gloves, paper, etc.) start->solid_waste liquid_waste Liquid Waste (solutions, rinsate) start->liquid_waste empty_container Empty Container start->empty_container sealed_solid Seal in Labeled Hazardous Waste Bag solid_waste->sealed_solid sealed_liquid Collect in Labeled Hazardous Waste Container liquid_waste->sealed_liquid triple_rinse Triple Rinse with Solvent empty_container->triple_rinse licensed_disposal Dispose via Licensed Waste Contractor sealed_solid->licensed_disposal sealed_liquid->licensed_disposal collect_rinsate Collect Rinsate as Hazardous Waste triple_rinse->collect_rinsate wash_container Wash with Soap & Water triple_rinse->wash_container collect_rinsate->sealed_liquid

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6,8-Dimethoxyquinoline
Reactant of Route 2
Reactant of Route 2
6,8-Dimethoxyquinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.